molecular formula C18H14Cl2N2O2 B14952336 MMV008138

MMV008138

货号: B14952336
分子量: 361.2 g/mol
InChI 键: ZJDRIKAAFJMYGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MMV008138 is a useful research compound. Its molecular formula is C18H14Cl2N2O2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H14Cl2N2O2

分子量

361.2 g/mol

IUPAC 名称

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)

InChI 键

ZJDRIKAAFJMYGX-UHFFFAOYSA-N

规范 SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

产品来源

United States

Foundational & Exploratory

The Molecular Siege: A Technical Guide to the Action of MMV008138 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials with unique mechanisms of action. MMV008138, a potent inhibitor of parasite growth, has been identified as a promising lead compound. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its molecular target, the methylerythritol phosphate (MEP) pathway, and the downstream cellular consequences for the parasite. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of antimalarial drug development.

Introduction: Targeting a Parasite-Specific Pathway

Plasmodium falciparum, the deadliest species of malaria parasite, possesses a unique metabolic pathway for the synthesis of isoprenoid precursors, known as the methylerythritol phosphate (MEP) pathway.[1][2] This pathway is essential for parasite survival, responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular functions.[2][3] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, making the enzymes of the MEP pathway highly attractive targets for selective antimalarial drugs.[2][4]

Initial phenotypic screening of the "Malaria Box" library of compounds identified this compound as a potent inhibitor of P. falciparum growth.[5] A key characteristic of its activity is the reversal of growth inhibition by supplementation with IPP, strongly suggesting that its target lies within the MEP pathway.[2][5]

The Molecular Target: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)

Subsequent research definitively identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (PfIspD), the third enzyme in the MEP pathway.[6][7] PfIspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[7]

Stereospecific Inhibition

This compound exists as four possible stereoisomers. Studies have demonstrated that the inhibitory activity resides almost exclusively in the (1R,3S)-configured stereoisomer.[5] This stereospecificity highlights the precise nature of the interaction between the compound and the active site of PfIspD.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key quantitative data.

Parameter Compound Value Assay Type P. falciparum Strain Reference
IC50 (1R,3S)-MMV00813844 ± 15 nMRecombinant PfIspD Inhibition-[2]
IC50 This compound (commercial)210 ± 90 nMParasite Growth InhibitionDd2[5]
IC50 (1R,3S)-MMV008138 (4a)250 ± 70 nMParasite Growth InhibitionDd2[5]
IC50 (1S,3R)-MMV008138 (ent-4a)>10,000 nMParasite Growth InhibitionDd2[5]
IC50 (1S,3S)-MMV008138 (5a)>10,000 nMParasite Growth InhibitionDd2[5]
IC50 (1R,3R)-MMV008138 (ent-5a)3,000 nMParasite Growth InhibitionDd2[5]

Table 1: Inhibitory Potency of this compound and its Stereoisomers.

Compound P. falciparum Strain IC50 (nM) Reference
This compoundDd2 (chloroquine-resistant)250 ± 50[2]
This compound3D7 (chloroquine-sensitive)Not explicitly stated, but active[8]

Table 2: Activity of this compound against Different P. falciparum Strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Recombinant PfIspD Expression and Purification

Objective: To produce purified PfIspD enzyme for in vitro inhibition assays.

Protocol:

  • Gene Cloning: The gene encoding PfIspD is cloned into an expression vector, often with a tag (e.g., 6-His tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of an inducer like IPTG.

  • Cell Lysis: Cells are harvested and resuspended in a lysis buffer containing protease inhibitors, lysozyme, and DNase. Lysis is performed by sonication on ice.[9]

  • Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a nickel-NTA affinity column.[9]

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant PfIspD is then eluted with a high concentration of imidazole.[9]

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer and stored at -80°C.

PfIspD Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against PfIspD.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing buffer, MgCl2, CTP, MEP, and the purified recombinant PfIspD enzyme.

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A control with no inhibitor is included.

  • Initiation and Incubation: The reaction is initiated by the addition of one of the substrates (e.g., MEP) and incubated at 37°C.

  • Detection of Pyrophosphate: The production of pyrophosphate, a product of the IspD reaction, is measured. This can be done using a coupled enzyme assay, such as the EnzChek Pyrophosphate Assay Kit, which detects the release of inorganic phosphate.[2]

  • Data Analysis: The rate of reaction is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

P. falciparum Growth Inhibition Assay

Objective: To assess the potency of compounds against the growth of intraerythrocytic stages of P. falciparum.

Protocol:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., Dd2 or 3D7 strain) is maintained in human erythrocytes in complete culture medium.

  • Compound Dilution: The test compound is serially diluted in culture medium in a 96-well plate.

  • Parasite Addition: A suspension of infected erythrocytes at a defined parasitemia and hematocrit is added to each well.

  • Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[10]

  • Growth Measurement: Parasite growth is quantified using various methods:

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite biomass.

    • [3H]-hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

    • pLDH assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase.

  • Data Analysis: The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Isoprenoid Biosynthesis Rescue Assay

Objective: To confirm that a compound's mode of action is through the inhibition of the MEP pathway.

Protocol:

  • Assay Setup: A standard P. falciparum growth inhibition assay is set up as described above.

  • IPP Supplementation: A parallel set of wells is prepared containing the test compound at its IC90 concentration, supplemented with a high concentration of isopentenyl pyrophosphate (IPP; typically 200 µM).[2][5]

  • Incubation and Analysis: The plates are incubated and parasite growth is measured as previously described.

  • Interpretation: A significant reversal of growth inhibition in the presence of IPP indicates that the compound targets a step in the MEP pathway upstream of IPP synthesis.

Visualizing the Mechanism of Action

The following diagrams illustrate the MEP pathway and the experimental workflows used to characterize this compound.

MEP_Pathway cluster_0 Glycolysis cluster_1 MEP Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS (IspB) Pyruvate Pyruvate Pyruvate->DXP DXS (IspB) MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD MEP->CDP_ME Inhibition CDP_MEP CDP-ME 2-phosphate CDP_ME->CDP_MEP IspE MEcPP ME 2,4-cyclodiphosphate CDP_MEP->MEcPP IspF HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate MEcPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH Isoprenoid Products Isoprenoid Products IPP_DMAPP->Isoprenoid Products FPPS/GGPPS This compound This compound This compound->MEP

Caption: The Methylerythritol Phosphate (MEP) Pathway in P. falciparum and the inhibitory action of this compound on the enzyme IspD.

Target_ID_Workflow A Phenotypic Screen (e.g., Malaria Box) B Identify Growth Inhibitors (e.g., this compound) A->B C Isoprenoid Rescue Assay B->C D Growth Restored with IPP? C->D E Target is in MEP Pathway D->E Yes F Target is NOT in MEP Pathway D->F No G Recombinant Enzyme Expression (e.g., PfIspD) E->G H Enzymatic Inhibition Assay G->H I Inhibition of PfIspD? H->I J PfIspD is the Target I->J Yes K Other MEP Pathway Enzyme is Target I->K No

Caption: Experimental workflow for the identification of the molecular target of this compound.

Conclusion

This compound represents a promising antimalarial lead compound that specifically targets PfIspD, a crucial enzyme in the essential MEP pathway of P. falciparum. Its potent and stereospecific inhibition of PfIspD, coupled with the absence of the MEP pathway in humans, underscores the therapeutic potential of this compound and its derivatives. The detailed protocols and data presented in this guide provide a solid foundation for further research into IspD inhibitors and their development as next-generation antimalarial drugs. The continued exploration of this target and chemical scaffold is a critical endeavor in the global fight against malaria.

References

The Molecular Target of MMV008138: A Technical Guide to 2-C-Methyl-D-erythritol 4-Phosphate Cytidylyltransferase (IspD) Inhibition in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction: The MEP Pathway as an Antimalarial Target

Plasmodium parasites possess a relict plastid organelle known as the apicoplast, which houses several essential metabolic pathways not found in their human hosts.[1] One such pathway is the methylerythritol phosphate (MEP) pathway, responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][5] These molecules are vital for parasite survival, serving as building blocks for a wide range of essential compounds.[1] The sole essential function of the apicoplast during the blood stage of infection is the production of IPP. The stark difference between the parasite's reliance on the MEP pathway and the human host's use of the alternative mevalonate pathway provides a therapeutic window for selective inhibition.[1][7]

The enzyme IspD (EC 2.7.7.60) catalyzes the third step in the MEP pathway: the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol (MEP) and cytidine triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1][2][3][5][6] The essentiality of this pathway has been genetically validated, making its components, including IspD, prime targets for drug discovery.[4]

Target Identification Workflow

The identification of PfIspD as the molecular target of MMV008138 followed a logical and multi-faceted approach, beginning with broad phenotypic screening and progressively narrowing down to the specific enzyme.

Target_Identification_Workflow cluster_0 Phenotypic Screening cluster_1 Mechanism of Action Hypothesis cluster_2 Target Validation A Malaria Box Library Screen (Whole-cell P. falciparum growth assay) B Identification of this compound (Potent growth inhibition) A->B C IPP Rescue Assay (Supplementation with 200 µM IPP) B->C Test MoA D Growth Inhibition Reversed by IPP C->D E Hypothesis: Target is in the Apicoplast (MEP Pathway) D->E F In Vitro Enzymatic Assay (Recombinant PfIspD) E->F Validate Hypothesis G Direct Inhibition of PfIspD Activity F->G H Confirmation: PfIspD is the Molecular Target G->H

Caption: Logical workflow for the identification of PfIspD as the target of this compound.

The MEP Pathway and this compound's Point of Intervention

This compound specifically inhibits the enzymatic activity of IspD. This blockade prevents the formation of CDP-ME, leading to a depletion of downstream isoprenoid precursors and subsequent parasite death. The action of this compound is highly specific; it does not inhibit other enzymes in the MEP pathway, nor does it affect the human mevalonate pathway.[1][7]

MEP_Pathway Pyr Pyruvate + Glyceraldehyde-3-P DXS DXS Pyr->DXS DXP DOXP DXR DXR (IspC) DXP->DXR MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE CDP_MEP CDP-ME-2P IspF IspF CDP_MEP->IspF ME_cPP ME-cPP IspG IspG ME_cPP->IspG HMBPP HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP (Isoprenoid Precursors) DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->ME_cPP IspG->HMBPP IspH->IPP_DMAPP MMV This compound MMV->IspD

Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound on IspD.

Quantitative Data

The inhibitory activity of this compound and its analogues has been quantified against both the isolated recombinant P. falciparum IspD (PfIspD) enzyme and cultured parasites. The active stereoisomer is (1R,3S)-MMV008138.[1][7]

Table 1: In Vitro Enzymatic Inhibition of Recombinant PfIspD
CompoundStereoisomerPfIspD IC₅₀ (nM)Reference
This compound(1R,3S)44 ± 15[1]
ent-MMV008138(1S,3R)>10,000[1]
Diastereomer 1(1S,3S)>10,000[1]
Diastereomer 2(1R,3R)~3,000[7]
FosmidomycinN/A>10,000 (~4% inhibition at 10 µM)[1]

Note: Fosmidomycin is an inhibitor of IspC (DXR), the enzyme preceding IspD, and serves as a negative control for IspD inhibition.[1]

Table 2: In Vitro Parasite Growth Inhibition
CompoundP. falciparum StrainGrowth IC₅₀ (nM)Reference
This compound (active isomer)Dd2250 ± 70
This compound (active isomer)Dd2350

Experimental Protocols

Recombinant PfIspD Expression and Purification
  • Gene Synthesis and Cloning: The gene encoding P. falciparum IspD (PfIspD) is codon-optimized for expression in E. coli. The synthetic gene is then cloned into an expression vector, often containing a purification tag such as a hexahistidine (His₆) tag to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a reduced temperature to enhance protein solubility.

  • Purification: Bacterial cells are harvested and lysed. The soluble lysate is clarified by centrifugation. The His-tagged PfIspD protein is purified from the lysate using immobilized metal affinity chromatography (IMAC), followed by further purification steps like size-exclusion chromatography to ensure high purity.

PfIspD Enzymatic Inhibition Assay

This assay quantifies the activity of PfIspD by measuring the rate of pyrophosphate (PPi) production. The inhibition by this compound is determined by measuring the reduction in PPi release in the presence of the compound.

  • Principle: The enzymatic reaction produces one molecule of PPi for every molecule of CDP-ME synthesized. The released PPi is detected using a coupled enzymatic reaction that results in a fluorescent or colorimetric signal. A common method involves using a commercial kit like the EnzChek™ Pyrophosphate Assay Kit, which uses a pyrophosphatase to convert PPi to two molecules of inorganic phosphate, which are then detected.

  • Reaction Mixture:

    • Buffer: 100 mM Tris-HCl (pH 7.4)

    • Cofactor: 1.6 mM MgCl₂

    • Substrate 1: 60 µM Cytidine Triphosphate (CTP)

    • Substrate 2: 60 µM 2-C-methyl-D-erythritol 4-phosphate (MEP)

    • Recombinant Enzyme: 60 nM purified PfIspD

    • Inhibitor: Varying concentrations of this compound or control compounds.

  • Procedure:

    • In a 96-well microplate, add the buffer, cofactors, substrates, and inhibitor.

    • Incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the purified PfIspD enzyme.

    • Immediately begin monitoring the signal (e.g., fluorescence) over time using a plate reader.

    • The initial reaction velocity is calculated from the linear phase of the progress curve.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I Method)

This assay measures the proliferation of intraerythrocytic P. falciparum in the presence of a test compound.

  • Principle: The SYBR Green I dye intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the amount of fluorescence is directly proportional to the number of parasites.

  • Procedure:

    • Prepare a 96-well microplate with serial dilutions of this compound.

    • Add synchronized ring-stage P. falciparum culture (e.g., Dd2 strain) at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) to each well.

    • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

    • Incubate in the dark to allow for dye intercalation.

    • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate IC₅₀ values by fitting the fluorescence data to a dose-response curve relative to untreated controls.

Isopentenyl Pyrophosphate (IPP) Chemical Rescue Assay

This assay is a crucial tool to confirm whether a compound's activity is linked to the apicoplast's MEP pathway.

  • Principle: If a compound inhibits the MEP pathway, its growth-inhibitory effect can be overcome by supplying the parasites with the pathway's final product, IPP, which the parasite can utilize for isoprenoid synthesis.[1][7]

  • Procedure:

    • The whole-cell growth inhibition assay (5.3) is performed in parallel on two sets of plates.

    • One set of plates is prepared as described above.

    • The second set is prepared identically, but the culture medium is supplemented with a final concentration of 200 µM IPP.

    • Following the 72-hour incubation, fluorescence is measured for both sets.

    • A significant rightward shift (increase) in the IC₅₀ value in the presence of IPP indicates that the compound targets the MEP pathway. This compound exhibits this characteristic shift, confirming its mechanism of action.[7]

Conclusion

The identification of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) as the molecular target of this compound represents a significant advancement in the field of antimalarial drug discovery. The evidence is robust, stemming from a combination of whole-cell phenotypic screening, a clear mechanism of action elucidated through IPP rescue assays, and direct enzymatic inhibition studies using recombinant protein. The high potency and species selectivity of the (1R,3S)-MMV008138 stereoisomer validate PfIspD as a druggable and essential target. This body of work provides a comprehensive blueprint for the continued development of IspD inhibitors as a novel class of antimalarial agents to combat the global threat of drug resistance.

References

(1R,3S)-MMV008138: A Technical Whitepaper on the Stereospecific Antimalarial Activity and Targeting of the MEP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1][2] The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in Plasmodium falciparum but absent in humans, presents a promising drug target.[1][3][4] The Malaria Box compound MMV008138 has been identified as an inhibitor of this pathway.[1][3] Subsequent research has pinpointed (1R,3S)-MMV008138 as the biologically active stereoisomer, which specifically targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme.[1][3] This document provides a comprehensive technical overview of the antimalarial activity of (1R,3S)-MMV008138, including its mechanism of action, quantitative biological data, detailed experimental protocols, and key structure-activity relationships.

Mechanism of Action: Inhibition of the MEP Pathway

The antimalarial activity of (1R,3S)-MMV008138 stems from its specific inhibition of the P. falciparum IspD enzyme, the third enzyme in the MEP pathway.[1][3][4][5] This pathway is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital precursors for various essential isoprenoids.[1][2][6] The inhibition of IspD disrupts this critical metabolic process, leading to parasite death.[4] The parasite growth inhibition by this compound can be reversed by supplementing the culture with IPP, confirming that its primary target lies within the MEP pathway.[1][3][4]

The MEP pathway's localization within the parasite's apicoplast and its absence in humans makes it an ideal target for selective chemotherapy.[3][4] (1R,3S)-MMV008138 demonstrates high species selectivity, showing potent activity against P. falciparum IspD while not inhibiting the orthologs in E. coli, Arabidopsis thaliana, or Mycobacterium tuberculosis, nor the recently characterized human IspD.[1][7]

MEP_Pathway Substrates Glyceraldehyde-3-phosphate + Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Substrates->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD ME_cPP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->ME_cPP IspE HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl 1-diphosphate ME_cPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG, IspH Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXS DXS DXR DXR (IspC) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound (1R,3S)-MMV008138 This compound->IspD

Figure 1. The MEP Pathway and the inhibitory action of (1R,3S)-MMV008138 on IspD.

Quantitative Biological Data

The antimalarial potency of this compound is highly dependent on its stereochemistry. The (1R,3S) configuration is the most active, demonstrating potent inhibition of both the P. falciparum parasite and the isolated PfIspD enzyme.

Table 1: Stereoisomer Activity Comparison
CompoundConfigurationP. falciparum Growth Inhibition IC50 (nM)[3]PfIspD Enzyme Inhibition IC50 (nM)[1]
This compound (active) (1R,3S) 250 ± 70 44 ± 15
ent-5a(1S,3R)3,000>10,000
5a(1S,3S)>10,000>10,000
ent-1a(1R,3R)>10,000>10,000
Data is for the Dd2 strain of P. falciparum.
Table 2: Activity of (1R,3S)-MMV008138 Analogs with D-Ring Modifications
CompoundD-Ring SubstitutionP. falciparum (Dd2) Growth Inhibition EC50 (nM)[8]
1 ((1R,3S)-MMV008138) 2',4'-di-Cl 250 ± 70
20a5-F451 ± 28
20c7-F501 ± 47
20d8-F717 ± 73
19c7-Cl1,300 ± 100
18c7-Br4,300 ± 600
Unsubstituted PhenylNone>10,000[1]
2',4'-di-Me2',4'-di-Me>10,000[1]

Experimental Protocols & Workflow

The evaluation of (1R,3S)-MMV008138 involves a series of in vitro assays to determine its effect on parasite growth and its specific enzymatic target.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_target Target-Based Assays cluster_validation Mechanism Validation culture 1. P. falciparum Culture (asynchronous, asexual stage) drug_treatment 2. Drug Incubation (72 hours) culture->drug_treatment growth_assay 3. Growth Inhibition Assay (e.g., SYBR Green I) drug_treatment->growth_assay ic50 4. IC50 Determination growth_assay->ic50 rescue_setup 1. P. falciparum Culture + Inhibitor recombinant 1. Recombinant PfIspD Expression & Purification enzyme_assay 2. IspD Enzymatic Assay (Coupled-enzyme assay) recombinant->enzyme_assay inhibition_assay 3. Enzyme Inhibition Assay (Varying inhibitor concentration) enzyme_assay->inhibition_assay ic50_enzyme 4. IC50 Determination inhibition_assay->ic50_enzyme ipp_add 2. IPP Supplementation (200 µM) rescue_setup->ipp_add rescue_assay 3. Growth Rescue Assessment ipp_add->rescue_assay

Figure 2. General experimental workflow for evaluating (1R,3S)-MMV008138.

P. falciparum Growth Inhibition Assay
  • Parasite Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Preparation: Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2%.

  • Drug Application: The compound, serially diluted in DMSO, is added to the parasite cultures in a 96-well plate for a 72-hour incubation period.

  • Growth Measurement: Parasite growth is quantified using the SYBR Green I fluorescence-based assay. The plate is lysed, and SYBR Green I dye is added, which fluoresces upon binding to parasite DNA.

  • Data Analysis: Fluorescence intensity is measured, and the data is normalized to positive (parasites only) and negative (uninfected erythrocytes) controls. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Recombinant PfIspD Inhibition Assay
  • Enzyme Production: The gene encoding for P. falciparum IspD is cloned into an expression vector (e.g., pET) and transformed into E. coli. Protein expression is induced, and the recombinant PfIspD is purified using affinity chromatography.

  • Enzymatic Reaction: The activity of PfIspD, which converts 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate (PPi), is measured using a continuous-coupled spectrophotometric assay. The production of PPi is coupled to the oxidation of NADH by a series of auxiliary enzymes, and the decrease in absorbance at 340 nm is monitored.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of (1R,3S)-MMV008138.

  • Data Analysis: The rate of reaction is measured for each inhibitor concentration. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Isopentenyl Pyrophosphate (IPP) Rescue Assay
  • Assay Setup: Parasite cultures are treated with the inhibitor at a concentration equivalent to approximately 5-10 times its IC₅₀ value.

  • Rescue Condition: A parallel set of cultures is treated with the inhibitor and simultaneously supplemented with 200 µM IPP.[3][4]

  • Growth Assessment: After the standard incubation period (72 hours), parasite growth is measured using the SYBR Green I assay.

  • Analysis: A significant recovery of parasite growth in the IPP-supplemented cultures compared to those with the inhibitor alone confirms that the compound's mode of action is through the inhibition of the MEP pathway upstream of IPP synthesis.[4] For (1R,3S)-MMV008138, nearly 100% rescue of growth is observed.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features of the this compound scaffold required for potent antimalarial activity.[1]

  • Stereochemistry: The (1R,3S) configuration at the C1 and C3 positions of the tetrahydro-β-carboline core is essential for activity.[3][4][5] All other stereoisomers are significantly less potent or inactive.[3]

  • D-Ring Substitution: Potent activity requires 2',4'-disubstitution on the D-ring (the phenyl ring at C1) with small, electron-withdrawing groups.[1][3] Halogen substituents are well-tolerated, whereas unsubstituted or alkyl-substituted phenyl rings lead to a loss of activity.[1]

  • C3-Carboxylic Acid: The carboxylic acid group at the C3 position is crucial for potency.[5] While some modifications like a methylamide can retain or slightly improve potency, most other changes, including esters and other amides, are detrimental.[3]

SAR_Diagram cluster_SAR Key SAR Features of this compound Stereochem 1. C1-C3 Stereochemistry Crucial for activity (1R,3S) is required Structure Stereochem->Structure D_Ring 2. D-Ring Substitution 2',4'-di-substitution with small, electron-withdrawing groups is optimal D_Ring->Structure C3_Carboxyl 3. C3-Carboxylic Acid Essential for potency C3_Carboxyl->Structure

Figure 3. Logical diagram of key structure-activity relationships for this compound.

Conclusion

(1R,3S)-MMV008138 is a potent and stereospecific inhibitor of the P. falciparum enzyme IspD. Its targeted action on the essential and parasite-specific MEP pathway, coupled with its selectivity over human and bacterial orthologs, establishes it as a promising lead compound for the development of a new class of antimalarial agents. The well-defined structure-activity relationships provide a clear roadmap for further chemical optimization to improve its pharmacological properties. The data and protocols presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antimalarials targeting isoprenoid biosynthesis.

References

The Discovery and Development of MMV008138: A Novel Antimalarial Targeting the MEP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. This technical guide details the discovery and history of MMV008138, a promising antimalarial compound identified from the Medicines for Malaria Venture (MMV) Malaria Box. This compound is a potent inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the methylerythritol phosphate (MEP) pathway. This pathway is essential for the synthesis of isoprenoid precursors in the parasite but is absent in humans, making it an attractive drug target. This document provides a comprehensive overview of the compound's discovery, mechanism of action, structure-activity relationships, and key experimental data and protocols.

Discovery from the Malaria Box

This compound was identified through a phenotypic screening of the Malaria Box, a collection of 400 diverse drug-like compounds with confirmed activity against the asexual blood stages of Plasmodium falciparum.[1] The screening aimed to identify compounds with novel mechanisms of action. A key feature of the screening process was the use of isopentenyl pyrophosphate (IPP) supplementation to rescue parasites from drug treatment.[2] This approach specifically identifies compounds that target the apicoplast, a non-photosynthetic plastid in Plasmodium that houses the MEP pathway for isoprenoid biosynthesis.[3][4] this compound was one of the few compounds whose inhibitory effect on parasite growth was reversed by the addition of IPP, strongly suggesting that its target was within the MEP pathway.[2]

Mechanism of Action: Targeting PfIspD

Subsequent studies confirmed that this compound targets the MEP pathway. However, unlike the known MEP pathway inhibitor fosmidomycin, which targets IspC (DXR), this compound was found to be effective against fosmidomycin-resistant parasites, indicating a different molecular target.[2] Further research definitively identified the target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[3][5][6] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4] Genetic and chemical validation studies have confirmed that PfIspD is the sole intracellular target of this compound and is essential for parasite survival, making it a druggable antimalarial target.[6][7]

The MEP pathway is an attractive target for antimalarial drug development because it is essential for the parasite and absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis.[2][4] This provides a therapeutic window for selective toxicity against the parasite.

Structure-Activity Relationship (SAR) and Stereochemistry

The antimalarial activity of this compound is highly dependent on its stereochemistry. The compound, a tetrahydro-β-carboline derivative, has two stereocenters. Synthesis and testing of all four possible stereoisomers revealed that the biological activity resides almost exclusively in the (1R,3S)-stereoisomer.[2][8]

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of this compound. Key findings include:

  • D-ring Substitution: 2',4'-disubstitution on the D-ring with electron-withdrawing groups is crucial for potent activity.[2][3]

  • C3-Carboxylic Acid: The carboxylic acid at the C3 position is essential for activity, with limited tolerance for modification. The methylamide derivative showed slightly improved potency.[2][9]

  • Benzo-ring (A-ring) Modification: Modifications to the benzo-ring were generally poorly tolerated, with only a few fluoro-substituted analogs retaining activity.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Antiplasmodial Activity and PfIspD Inhibition of this compound and Key Analogs

CompoundStereoisomerP. falciparum (Dd2) Growth Inhibition IC50 (nM)[2][3]Recombinant PfIspD Inhibition IC50 (nM)[3]
This compound (1R,3S)250 ± 5044 ± 15
ent-MMV008138(1S,3R)>10,000Not Determined
cis-isomer(1S,3S)3,000Not Determined
ent-cis-isomer(1R,3R)>10,000Not Determined
Unsubstituted D-ring analog(1R,3S)>10,000Not Determined
2',4'-dimethyl D-ring analog(1R,3S)>10,000Not Determined
Fosmidomycin--~4% inhibition at 10 µM

Table 2: In Vitro Metabolic Stability of this compound and an Analog

CompoundSystemHalf-life (t1/2, min)[10]
This compound (1) Mouse Liver Microsomes~10
7-fluoro analog (20c) Mouse Liver Microsomes214

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This protocol is adapted from standard methods used to assess the in vitro activity of antimalarial compounds.[2][12]

  • Parasite Culture: P. falciparum strains (e.g., Dd2, a multidrug-resistant strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II.

  • Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

  • Assay Setup: Serial dilutions of the test compounds are prepared in 96-well microtiter plates. A suspension of synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as DAPI or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). Fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant PfIspD Enzyme Inhibition Assay

This protocol describes a method for measuring the direct inhibition of the PfIspD enzyme.[3]

  • Recombinant Enzyme Expression and Purification: The gene encoding P. falciparum IspD is cloned into an expression vector and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.

  • Assay Buffer: The assay is typically performed in a buffer such as 100 mM Tris-HCl (pH 7.4) containing 1.6 mM MgCl2.

  • Assay Procedure:

    • Test compounds at various concentrations are pre-incubated with the substrates, 60 µM CTP and 60 µM MEP, for 10 minutes in a 96-well plate.

    • The reaction is initiated by the addition of 60 nM recombinant PfIspD.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The production of pyrophosphate, a product of the reaction, is measured using a commercially available detection kit (e.g., a coupled enzymatic assay that results in a fluorescent or colorimetric signal).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of compounds.[10]

  • Incubation Mixture: The test compound (e.g., 1 µM) is incubated with pooled liver microsomes (e.g., from mouse or human) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.

Visualizations

Signaling Pathway

MEP_Pathway G3P Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IspC (DXR) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->MEcPP IspE HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate MEcPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids IspH IspC IspC (DXR) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD

Figure 1: The MEP pathway and the target of this compound.
Experimental Workflow

Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization cluster_preclinical Preclinical Development malaria_box Malaria Box Screening phenotypic_screen Phenotypic Screen (P. falciparum growth) malaria_box->phenotypic_screen ipp_rescue IPP Rescue Assay phenotypic_screen->ipp_rescue hit_id Hit Identification (this compound) ipp_rescue->hit_id target_id Target Identification (PfIspD) hit_id->target_id sar_studies SAR Studies hit_id->sar_studies enzyme_assay Enzyme Inhibition Assay target_id->enzyme_assay stereochem Stereochemistry Determination sar_studies->stereochem lead_opt Lead Optimization sar_studies->lead_opt metabolic_stability Metabolic Stability lead_opt->metabolic_stability in_vivo_efficacy In Vivo Efficacy (Mouse Models) lead_opt->in_vivo_efficacy toxicology Toxicology Studies in_vivo_efficacy->toxicology

Figure 2: Discovery and development workflow for this compound.

Conclusion

This compound represents a significant advance in the search for new antimalarial drugs. Its novel mechanism of action, targeting the essential and parasite-specific MEP pathway, offers a promising strategy to combat drug-resistant malaria. The detailed understanding of its target, mechanism, and structure-activity relationships provides a solid foundation for the further development of this compound or its analogs as next-generation antimalarials. The experimental protocols and data presented in this guide are intended to facilitate further research in this important area of drug discovery.

References

MMV008138: A Selective Inhibitor of Plasmodium IspD for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, presents a promising source of drug targets. This technical guide focuses on MMV008138, a potent and selective inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the Plasmodium MEP pathway. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The MEP Pathway as an Antimalarial Target

Plasmodium parasites, the causative agents of malaria, rely on the MEP pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1][2] Isoprenoids are crucial for various essential cellular processes, including protein prenylation, quinone biosynthesis, and the formation of dolichols.[3][4] Humans utilize the distinct mevalonate pathway for isoprenoid biosynthesis, making the enzymes of the MEP pathway attractive targets for the development of selective antimalarial drugs.[1][3]

The enzyme IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][5] Genetic and chemical validation studies have confirmed that PfIspD is essential for the survival of blood-stage P. falciparum, making it a druggable target.[6][7]

This compound: A Potent and Selective PfIspD Inhibitor

This compound, a compound from the Medicines for Malaria Venture (MMV) Malaria Box, has been identified as a potent inhibitor of P. falciparum growth.[2][8] Subsequent studies have confirmed that its primary intracellular target is PfIspD.[1][6][9] The active stereoisomer of this compound is (1R,3S)-MMV008138.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for (1R,3S)-MMV008138 and its activity against P. falciparum and the PfIspD enzyme.

Table 1: In Vitro Activity of (1R,3S)-MMV008138 against P. falciparum

ParameterStrainValue (nM)Reference(s)
IC50Dd2250 ± 50[1]
IC50Dd2250 ± 70[8]

Table 2: Enzymatic Inhibition of PfIspD by (1R,3S)-MMV008138

ParameterValue (nM)Reference(s)
IC5044 ± 15[1][10]
Ki7 - 13[1]

Table 3: Kinetic Parameters of Recombinant PfIspD

ParameterValue (µM)Reference(s)
KmMEP12.0 ± 2.5[1]
KmCTP9.3 ± 2.5[1]
Selectivity Profile

A crucial aspect of a promising drug candidate is its selectivity for the target enzyme over host counterparts. (1R,3S)-MMV008138 exhibits remarkable species selectivity. It does not inhibit the IspD orthologs from Arabidopsis thaliana, Mycobacterium tuberculosis, or Escherichia coli at concentrations up to 10 µM.[1] Importantly, it also does not target the recently characterized human IspD, which functions as a ribitol-5-phosphate cytidyltransferase.[1] This high degree of selectivity mitigates the risk of off-target effects and strengthens the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

P. falciparum Growth Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • Isopentenyl pyrophosphate (IPP) for rescue experiments

  • DNA-intercalating dye (e.g., DAPI or SYBR Green I) or [3H]-hypoxanthine for quantifying parasite growth

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • For rescue experiments, a parallel set of wells is supplemented with 200 µM IPP.[1][8]

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[8]

  • Quantify parasite growth by measuring the fluorescence of a DNA-intercalating dye or by measuring the incorporation of [3H]-hypoxanthine.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Recombinant PfIspD Enzyme Inhibition Assay

This assay measures the direct inhibition of the recombinant PfIspD enzyme by a test compound.

Materials:

  • Purified recombinant PfIspD enzyme

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1.6 mM MgCl2)[1]

  • Test compound (this compound)

  • A system to detect pyrophosphate (PPi) production (e.g., a fluorimetric pyrophosphate assay kit)

  • 96-well plates

Procedure:

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, incubate the test compound with the substrates (e.g., 60 µM CTP and 60 µM MEP) in the assay buffer for 10 minutes.[1]

  • Initiate the enzymatic reaction by adding a specific concentration of recombinant PfIspD (e.g., 60 nM).[1]

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of pyrophosphate produced using a suitable detection method.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human IspD Selectivity Assay

This assay is crucial to confirm the selectivity of the inhibitor for the parasite enzyme over its human counterpart.

Materials:

  • Purified recombinant human IspD enzyme

  • Substrates for human IspD (e.g., ribitol-5-phosphate and CTP)

  • Test compound (this compound)

  • LC-MS/MS system to detect the formation of the product (CDP-ribitol)

Procedure:

  • Set up enzymatic reactions containing human IspD, its substrates, and the test compound at various concentrations (e.g., 20 µM and 200 µM).[1]

  • Incubate the reactions under appropriate conditions.

  • Terminate the reactions and analyze the formation of the product (CDP-ribitol) by LC-MS/MS.

  • Compare the amount of product formed in the presence and absence of the inhibitor to determine if there is any inhibition of the human enzyme.

Visualizations

The following diagrams illustrate the MEP pathway and a general workflow for inhibitor screening.

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) Pyruvate->DOXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DOXP->MEP DXR (IspC) CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol (CDP-ME) MEP->CDP_ME IspE CDP_MEP CDP-ME 2-phosphate CDP_ME->CDP_MEP IspF ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) CDP_MEP->ME_cPP IspG HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) ME_cPP->HMBPP IspH IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) HMBPP->IPP_DMAPP DXS DXS DXR DXR (IspC) IspD IspD IspD->CDP_ME IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD

Caption: The Plasmodium MEP pathway with IspD as the target of this compound.

Experimental_Workflow Start Compound Library (e.g., Malaria Box) Phenotypic_Screen Whole-Cell Phenotypic Screen (P. falciparum Growth Inhibition) Start->Phenotypic_Screen Hit_ID Hit Identification (e.g., this compound) Phenotypic_Screen->Hit_ID Target_Deconvolution Target Deconvolution (e.g., IPP Rescue Assay) Hit_ID->Target_Deconvolution Enzyme_Assay Recombinant Enzyme Assay (PfIspD Inhibition) Target_Deconvolution->Enzyme_Assay Selectivity_Assay Selectivity Profiling (Human IspD Assay) Enzyme_Assay->Selectivity_Assay Lead_Opt Lead Optimization Selectivity_Assay->Lead_Opt

Caption: A generalized workflow for the identification and characterization of IspD inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its potent and selective inhibition of PfIspD, a key enzyme in the essential MEP pathway, validates this pathway as a source of promising drug targets. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and its analogs, as well as for the discovery of new IspD inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to advance it through the drug development pipeline. The high degree of selectivity demonstrated by this compound provides a strong foundation for the development of a safe and effective new treatment for malaria.

References

Structure-Activity Relationship of the Antimalarial Agent MMV008138 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the antimalarial compound MMV008138 and its analogs. This compound, a potent inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, represents a promising scaffold for the development of novel antimalarial agents. This document summarizes the key structural features required for biological activity, presents quantitative SAR data in a structured format, details the experimental protocols for key biological assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of new antimalarial drugs with novel mechanisms of action. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, is an attractive target for therapeutic intervention. The Malaria Box compound this compound was identified as a potent inhibitor of the MEP pathway, specifically targeting the IspD enzyme.[1] This guide focuses on the SAR of this compound, a tetrahydro-β-carboline derivative, to inform future drug design and optimization efforts.

Mechanism of Action: Inhibition of the MEP Pathway

This compound exerts its antimalarial effect by inhibiting the P. falciparum IspD enzyme. IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi), a critical step in the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids.[1] The inhibition of IspD disrupts this essential pathway, leading to parasite death. Notably, this compound is selective for the parasite enzyme and does not significantly inhibit human IspD.[1]

MEP_Pathway cluster_reactants Substrates cluster_products Products MEP 2-C-methyl-D-erythritol 4-phosphate (MEP) IspD PfIspD MEP->IspD CTP Cytidine triphosphate (CTP) CTP->IspD CDP_ME 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) IspD->CDP_ME PPi Pyrophosphate (PPi) IspD->PPi This compound This compound This compound->IspD Inhibition Downstream Isoprenoid Biosynthesis CDP_ME->Downstream

Figure 1: this compound Inhibition of the MEP Pathway.

Structure-Activity Relationship (SAR) Analysis

Extensive SAR studies on the tetrahydro-β-carboline scaffold of this compound have revealed critical structural requirements for potent antiplasmodial activity and IspD inhibition. The core structure is composed of four rings, designated A, B, C, and D.

Stereochemistry

The stereochemistry at the C1 and C3 positions of the tetrahydro-β-carboline core is crucial for activity. The (1R, 3S)-stereoisomer of this compound is the most active, while other stereoisomers show significantly reduced or no activity.

Ring A (Benzo-ring) Modifications

The benzo-ring of the tetrahydro-β-carboline is highly sensitive to substitution. Most modifications lead to a decrease in potency. However, a few substitutions have been identified that maintain or slightly improve activity and metabolic stability.

Ring C and D Substitutions

The substituents on the D-ring (the phenyl ring at C1) and the functional group at C3 are key determinants of activity.

  • D-ring: Potent inhibition requires 2',4'-disubstitution with small, electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine).

  • C3-position: A carboxylate or a methylamide at the C3 position is essential for activity.

Quantitative SAR Data

The following tables summarize the in vitro activity of this compound and a selection of its analogs against P. falciparum (Dd2 strain) and the recombinant PfIspD enzyme.

Table 1: SAR of this compound Analogs - D-Ring and C3 Modifications

CompoundD-Ring SubstitutionC3-SubstituentP. falciparum Growth Inhibition IC50 (nM)PfIspD Inhibition IC50 (nM)
This compound 2',4'-dichloro-COOH25044
Analog 12',4'-difluoro-COOH19030
Analog 24'-chloro-COOH>10000NI
Analog 32',4'-dimethyl-COOH>10000NI
Analog 42',4'-dichloro-COOCH3>10000NI
Analog 52',4'-dichloro-CONHCH3780150

NI: No Inhibition

Table 2: SAR of this compound Analogs - A-Ring (Benzo-ring) Modifications

CompoundA-Ring SubstitutionP. falciparum Growth Inhibition EC50 (nM)
This compound Unsubstituted250
Analog 65-fluoro450
Analog 76-fluoro300
Analog 87-fluoro370
Analog 95,7-difluoro800

Experimental Protocols

Synthesis of Tetrahydro-β-carboline Analogs

The general synthetic route to this compound and its analogs involves the Pictet-Spengler reaction between a tryptophan derivative and a substituted benzaldehyde.

Synthesis_Workflow Tryptophan Tryptophan Methyl Ester Reaction Pictet-Spengler Reaction (e.g., in refluxing HFIP) Tryptophan->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Mixture Diastereomeric Mixture of Tetrahydro-β-carbolines Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Isomers Separated Diastereomers Separation->Isomers Hydrolysis Ester Hydrolysis (for carboxylic acid analogs) Isomers->Hydrolysis Final_Product Final Analog Hydrolysis->Final_Product

Figure 2: General Synthesis Workflow for this compound Analogs.

General Pictet-Spengler Reaction Protocol: A solution of the tryptophan methyl ester derivative and the corresponding substituted benzaldehyde in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP) is heated at reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to separate the diastereomers. For analogs with a C3-carboxylic acid, a subsequent ester hydrolysis step is performed.

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay measures the proliferation of intraerythrocytic stages of P. falciparum in the presence of test compounds.

SYBR_Green_Assay Start Synchronized Ring-Stage P. falciparum Culture Dispense Dispense Parasite Culture into 96-well Plates Start->Dispense Add_Compound Add Serial Dilutions of Test Compounds Dispense->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Lyse Lyse Red Blood Cells and Add SYBR Green I Dye Incubate->Lyse Read Read Fluorescence (Ex: 485 nm, Em: 530 nm) Lyse->Read Analyze Calculate IC50 Values Read->Analyze

Figure 3: Workflow for the SYBR Green I-based Growth Inhibition Assay.

Protocol Outline:

  • Synchronized ring-stage P. falciparum cultures are diluted to the desired parasitemia and hematocrit.

  • The parasite suspension is dispensed into 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours under standard culture conditions.

  • After incubation, the plates are frozen to lyse the red blood cells.

  • A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

PfIspD Enzyme Inhibition Assay (PhosphoWorks™ Fluorimetric Pyrophosphate Assay)

This assay quantifies the enzymatic activity of recombinant PfIspD by measuring the production of pyrophosphate (PPi).

Protocol Outline:

  • The PfIspD enzyme is incubated with its substrates, MEP and CTP, in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed for a set time at room temperature.

  • The PhosphoWorks™ assay solution, containing a fluorogenic PPi sensor, is added to the reaction mixture.

  • The fluorescence intensity is measured (e.g., Ex/Em = 370/470 nm), which is directly proportional to the amount of PPi produced.

  • The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Logical Relationships in SAR

The SAR of this compound can be summarized by a logical flow that connects key structural features to biological activity.

SAR_Logic Scaffold Tetrahydro-β-carboline Scaffold Stereochem (1R, 3S)-Stereochemistry Scaffold->Stereochem C3_Group C3-Carboxylate or -CONHCH3 Scaffold->C3_Group D_Ring 2',4'-Disubstituted D-Ring (Electron-withdrawing) Scaffold->D_Ring A_Ring Tolerated A-Ring Substitution Scaffold->A_Ring Potent_Activity Potent Antiplasmodial Activity and PfIspD Inhibition Stereochem->Potent_Activity C3_Group->Potent_Activity D_Ring->Potent_Activity A_Ring->Potent_Activity Modulates

Figure 4: Logical Flow of the Structure-Activity Relationship.

Conclusion

The tetrahydro-β-carboline scaffold of this compound presents a promising starting point for the development of novel antimalarial drugs targeting the MEP pathway. The SAR studies have clearly defined the key structural motifs required for potent inhibition of P. falciparum growth and its molecular target, PfIspD. The (1R, 3S)-stereochemistry, a C3-carboxylate or methylamide, and 2',4'-electron-withdrawing substituents on the D-ring are critical for activity. While the A-ring is generally intolerant to substitution, some modifications are permissible. This detailed understanding of the SAR, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for the rational design of next-generation IspD inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

The Role of the Apicoplast in the Antimalarial Activity of MMV008138: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The apicoplast, a non-photosynthetic plastid organelle found in Plasmodium and other apicomplexan parasites, represents a validated and highly attractive target for chemotherapeutic intervention.[1][2][3] This essential organelle, absent in the human host, harbors several vital metabolic pathways, including the synthesis of isoprenoid precursors, fatty acids, and heme.[4][5] This guide provides an in-depth technical overview of the role of the apicoplast in the activity of the antimalarial compound MMV008138, a potent inhibitor of a key enzyme within this organelle.

This compound: Targeting the Apicoplast's Isoprenoid Biosynthesis Pathway

This compound is a potent antimalarial compound identified from the Malaria Box library.[1][6] Its mechanism of action is centered on the specific disruption of the methylerythritol phosphate (MEP) pathway, which is housed exclusively within the apicoplast of P. falciparum.[4][6] This pathway is responsible for the synthesis of the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4][7][8]

The specific molecular target of this compound has been identified as the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][4][6] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4][6] By inhibiting IspD, this compound effectively halts the production of isoprenoid precursors, leading to parasite death.[1][4] A key characteristic of this compound's activity is that it does not exhibit a "delayed death" phenotype, a phenomenon often associated with antibiotics that target apicoplast housekeeping functions like transcription and translation.[4]

The critical role of the apicoplast in this compound's activity is unequivocally demonstrated by chemical rescue experiments. Supplementation of the parasite culture medium with IPP, the downstream product of the MEP pathway, completely reverses the growth inhibitory effect of this compound.[2][4][6] This rescue phenomenon confirms that the primary target of the compound lies within the apicoplast's isoprenoid biosynthesis pathway.[4] Furthermore, this compound has been shown to be selective for the parasite enzyme, as it does not inhibit the recently characterized human IspD.[6]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays. The compound exhibits stereospecific activity, with the (1R,3S)-diastereomer being the most active.[4]

ParameterValueOrganism/EnzymeReference
EC50 (most active diastereomer) 110 nMPlasmodium falciparum (blood-stage)[1]
IC50 (active diastereomer) 7.0 nMRecombinant P. falciparum IspD (PfIspD)[1]

Experimental Protocols

Parasite Growth Inhibition Assay (SYBR Green Assay)

This assay is used to determine the 50% effective concentration (EC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum (e.g., Dd2 strain) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: The test compound (this compound) is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium.

  • Assay Plate Setup: In a 96-well plate, parasitized erythrocytes (1% parasitemia, 2% hematocrit) are incubated with the serially diluted compound for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with parasitic DNA, resulting in a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the EC50 value is calculated using a nonlinear regression model.

Recombinant PfIspD Inhibition Assay

This biochemical assay measures the direct inhibition of the target enzyme, PfIspD, by the compound.

  • Protein Expression and Purification: The gene encoding P. falciparum IspD is cloned into an expression vector and transformed into E. coli. The recombinant protein is then expressed and purified using affinity chromatography.

  • Enzyme Reaction: The activity of PfIspD is measured by monitoring the consumption of CTP or the production of CDP-ME. A coupled-enzyme assay can be used where the pyrophosphate produced is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Inhibition Assay: The purified recombinant PfIspD is incubated with its substrates (MEP and CTP) and varying concentrations of the inhibitor (this compound).

  • Data Analysis: The rate of the enzymatic reaction is measured for each inhibitor concentration. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Chemical Rescue with Isopentenyl Pyrophosphate (IPP)

This experiment validates that the compound's primary target is within the apicoplast's isoprenoid biosynthesis pathway.

  • Parasite Culture and Drug Treatment: P. falciparum cultures are treated with a lethal dose of this compound (typically 5-10 times the EC50).

  • IPP Supplementation: A parallel set of cultures is treated with the same concentration of this compound and also supplemented with a final concentration of 200 µM IPP.

  • Growth Monitoring: Parasite growth is monitored over several days using standard methods such as Giemsa-stained blood smears or the SYBR Green assay.

  • Analysis: A reversal of the growth inhibition in the presence of IPP indicates that the compound targets the MEP pathway within the apicoplast.[2][4]

Visualizing the Mechanism of Action

Signaling Pathway of this compound Inhibition

MMV008138_Mechanism cluster_apicoplast Apicoplast cluster_parasite Parasite Cytosol MEP MEP IspD IspD MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME Downstream Downstream MEP Pathway Enzymes CDP_ME->Downstream IPP_DMAPP IPP & DMAPP Downstream->IPP_DMAPP Isoprenoid_synthesis Isoprenoid-dependent Processes IPP_DMAPP->Isoprenoid_synthesis This compound This compound This compound->IspD Inhibition Parasite_growth Parasite Growth & Survival Isoprenoid_synthesis->Parasite_growth

Caption: this compound inhibits the IspD enzyme in the apicoplast's MEP pathway.

Experimental Workflow for Target Validation

Target_Validation_Workflow start Start: Identify Bioactive Compound (this compound) growth_assay In vitro Parasite Growth Inhibition Assay start->growth_assay ec50 Determine EC50 growth_assay->ec50 rescue_experiment Chemical Rescue with IPP ec50->rescue_experiment rescue_result Growth Restored? rescue_experiment->rescue_result target_hypothesis Hypothesize Target: Apicoplast MEP Pathway rescue_result->target_hypothesis Yes recombinant_expression Recombinant PfIspD Expression & Purification target_hypothesis->recombinant_expression enzyme_assay Enzyme Inhibition Assay recombinant_expression->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 target_confirmation Target Confirmed: This compound inhibits PfIspD ic50->target_confirmation

Caption: Workflow for validating the molecular target of this compound.

Conclusion

This compound serves as a paradigm for the successful targeting of the P. falciparum apicoplast. Its specific inhibition of IspD within the essential MEP pathway highlights the vulnerability of this organelle to small molecule inhibitors. The lack of a delayed death phenotype, coupled with the potent and selective activity of this compound, underscores the potential of targeting metabolic pathways within the apicoplast for the development of fast-acting antimalarial drugs. The detailed understanding of its mechanism of action, supported by robust quantitative data and clear experimental validation, provides a solid foundation for further structure-activity relationship studies and the development of next-generation IspD inhibitors as novel antimalarial therapeutics.

References

Technical Guide: Initial Screening and Identification of the Antimalarial Compound MMV008138 from the Malaria Box

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery of novel antimalarial agents with new mechanisms of action. The Medicines for Malaria Venture (MMV) Malaria Box is an open-access collection of 400 diverse compounds with demonstrated activity against the asexual blood stages of the parasite. This guide details the systematic process of screening this library which led to the identification and characterization of MMV008138, a potent inhibitor of the parasite's essential methylerythritol phosphate (MEP) pathway. Through a combination of phenotypic screening, chemical rescue assays, and target-based validation, this compound was identified as a specific inhibitor of the P. falciparum enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a crucial enzyme absent in humans, highlighting its potential as a selective antimalarial drug lead.

Initial High-Throughput Screening of the Malaria Box

The initial step involved a high-throughput phenotypic screen to identify compounds within the Malaria Box that inhibit the growth of the disease-causing asexual blood stages of P. falciparum. The library of 400 compounds was evaluated for its ability to suppress parasite proliferation in vitro.

Experimental Protocol: In Vitro Antiplasmodial Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit parasite growth in a red blood cell culture.

  • Parasite Culture: Asynchronous P. falciparum parasites (e.g., chloroquine-resistant Dd2 or W2 strains) are maintained in continuous culture with human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 1% O₂, and 94% N₂.[1] The culture medium used is RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX I or human serum.[1][2]

  • Assay Plate Preparation: Test compounds are serially diluted and dispensed into 96- or 384-well microtiter plates. The final vehicle concentration (e.g., DMSO) is kept constant, typically at or below 0.1%.[3]

  • Incubation: A synchronized ring-stage parasite culture is diluted to a starting parasitemia of ~0.5-1% and a hematocrit of 1-2.5% and added to the assay plates. The plates are incubated for 72 hours under the standard culture conditions to allow for parasite maturation into schizonts.

  • Quantification of Parasite Growth (SYBR Green I Assay): After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.[3] The dye binds to parasite DNA, and the resulting fluorescence is proportional to the total number of parasites.

  • Data Analysis: Fluorescence is measured using a plate reader. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[2]

This compound was identified as a potent hit in this primary screen, showing >95% growth inhibition at a concentration of 5 µM.[4][5]

Workflow: Primary Phenotypic Screening

G cluster_0 Primary Screening Cascade MalariaBox Malaria Box (400 Compounds) PrimaryScreen In Vitro P. falciparum Growth Inhibition Assay MalariaBox->PrimaryScreen HitCriteria >95% Inhibition @ 5µM PrimaryScreen->HitCriteria PotentHits Potent Growth Inhibitors (Including this compound) HitCriteria->PotentHits Yes NonHits Inactive Compounds HitCriteria->NonHits No

Caption: Workflow for the initial high-throughput screening of the Malaria Box library.

Identification of Mechanism via Chemical Rescue

To prioritize hits and identify their mechanism of action, a chemical rescue screen was employed. This technique is designed to identify compounds that target the parasite's apicoplast, a non-mammalian organelle responsible for essential metabolic pathways, including the MEP pathway for isoprenoid biosynthesis.[4][6]

The MEP Pathway and IPP Rescue Logic

The MEP pathway is the sole source of the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in Plasmodium parasites.[7] Since this pathway is absent in humans, its enzymes are attractive drug targets.[4][8] If a compound inhibits an enzyme in the MEP pathway, its lethal effect on the parasite can be reversed or "rescued" by supplying the downstream product, IPP, exogenously to the culture medium.[4][7]

Of the 400 compounds in the Malaria Box, this compound was the only potent inhibitor whose activity was significantly reversed by the addition of 200 µM IPP.[4] This provided strong evidence that this compound specifically targets the MEP pathway within the apicoplast.[9]

Experimental Protocol: Chemical Rescue with IPP Supplementation
  • Assay Setup: The in vitro antiplasmodial growth inhibition assay (as described in 2.1) is performed in parallel under two conditions.

  • Condition 1 (Control): Parasites are treated with serial dilutions of the test compound (e.g., this compound) in standard culture medium.

  • Condition 2 (Rescue): Parasites are treated with the same serial dilutions of the test compound in culture medium that has been supplemented with a high concentration of IPP (typically 200 µM).[4]

  • Incubation and Analysis: Both sets of plates are incubated and analyzed as previously described. A significant rightward shift in the dose-response curve and an increase in the EC₅₀ value in the presence of IPP indicates successful chemical rescue and points to inhibition of the MEP pathway.[3]

Diagram: Logic of the IPP Chemical Rescue Screen

G cluster_0 Chemical Rescue Logic Compound Test Compound (e.g., this compound) MEP_Pathway MEP Pathway Compound->MEP_Pathway Inhibits IPP_Production IPP Production MEP_Pathway->IPP_Production Leads to Parasite_Growth Parasite Growth IPP_Production->Parasite_Growth Essential for IPP_Supplement Exogenous IPP Supplementation IPP_Supplement->Parasite_Growth Rescues G cluster_0 Target Identification Workflow DrugPressure Apply this compound Drug Pressure ResistantParasites Select for Resistant Parasites DrugPressure->ResistantParasites WGS Whole Genome Sequencing ResistantParasites->WGS SNP Identify Mutations in PfIspD Gene WGS->SNP RecombinantAssay Recombinant PfIspD Enzyme Assay SNP->RecombinantAssay Hypothesis Confirmation Target Confirmed: PfIspD RecombinantAssay->Confirmation Validation G cluster_0 Plasmodium MEP Pathway DXP DXP IspC IspC DXP->IspC MEP MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspE IspE CDP_ME->IspE Downstream ... IPP IPP / DMAPP Downstream->IPP IspC->MEP IspD->CDP_ME IspE->Downstream Inhibitor This compound Inhibitor->IspD Inhibits

References

Species Selectivity of MMV008138 for P. falciparum IspD: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The methylerythritol phosphate (MEP) pathway, essential for the synthesis of vital isoprenoid precursors in most bacteria, apicomplexan parasites, and plants, but absent in humans, represents a promising target for selective chemotherapy.[1][2] Within this pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) has been identified as a key druggable enzyme.[2][3] The Malaria Box compound, MMV008138, has been identified as a potent inhibitor of P. falciparum IspD (PfIspD).[1][4][5][6][7] This technical guide provides an in-depth analysis of the species selectivity of this compound, focusing on its high potency against the parasite enzyme and its lack of activity against orthologs from other species, including humans.

Core Thesis: High Selectivity of this compound for P. falciparum IspD

This compound, specifically its (1R,3S)-stereoisomer, exhibits remarkable species selectivity by potently inhibiting P. falciparum IspD while showing no significant activity against the human or Escherichia coli orthologs.[1][4][8] This selectivity is the cornerstone of its potential as a safe and effective antimalarial drug candidate, as it minimizes the likelihood of off-target effects in the human host. The antimalarial activity of this compound is directly linked to its inhibition of the MEP pathway, as demonstrated by the rescue of parasite growth upon supplementation with the downstream product, isopentenyl pyrophosphate (IPP).[1][3][6]

Quantitative Data Summary

The inhibitory activity of the active (1R,3S)-stereoisomer of this compound against IspD orthologs from different species is summarized in the table below. The data clearly illustrates the compound's high potency and selectivity for the P. falciparum enzyme.

Compound Target Enzyme Organism Assay Type IC50 (nM) Reference
(1R,3S)-MMV008138Recombinant IspDPlasmodium falciparumEnzyme Inhibition44 ± 15[1]
(1R,3S)-MMV008138Human IspDHomo sapiensEnzyme InhibitionNo inhibition[1][4][5][6][7]
(1R,3S)-MMV008138E. coli IspD (EcIspD)Escherichia coliTarget EngagementNo engagement[1]
(1R,3S)-MMV008138Whole-cellEscherichia coliGrowth InhibitionNo effect at >2000x P. falciparum IC50[1]

Experimental Protocols

Recombinant P. falciparum IspD Inhibition Assay

A common method to determine the IC50 of inhibitors against PfIspD is a coupled-enzyme, pyrophosphate detection assay.

Principle: The activity of PfIspD is measured by quantifying the production of pyrophosphate (PPi), a product of the conversion of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).[1][4] The released PPi is then converted to phosphate by inorganic pyrophosphatase, and the phosphate is detected using a colorimetric method.

Detailed Methodology: [1]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2, 60 µM CTP, and 60 µM MEP.

  • Inhibitor Addition: Various concentrations of the test compound (e.g., this compound) are added to the wells and incubated for 10 minutes.

  • Enzyme Initiation: The reaction is initiated by the addition of recombinant PfIspD to a final concentration of 60 nM.

  • Detection: The amount of pyrophosphate produced is measured indirectly. Different detection kits, such as the EnzChek Phosphate and Pyrophosphate Assay Kits, can be used for this purpose.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable equation using graphing software.

Parasite Growth Inhibition and Rescue Assay

This assay confirms that the compound's antiparasitic activity is due to the inhibition of the MEP pathway.

Principle: The growth of P. falciparum in red blood cell culture is monitored in the presence of the inhibitor. A rescue experiment is performed in parallel, where the culture medium is supplemented with IPP, the downstream product of the MEP pathway. If the compound targets the MEP pathway, the addition of IPP should reverse the growth inhibition.[1][8]

Detailed Methodology: [8]

  • Parasite Culture: Asexual blood stages of P. falciparum (e.g., Dd2 strain) are cultured in human red blood cells.

  • Drug Treatment: Synchronized ring-stage parasites are exposed to serial dilutions of the test compound.

  • IPP Supplementation: For the rescue experiment, the culture medium is supplemented with 200 µM IPP.

  • Growth Measurement: After a defined incubation period (e.g., 72 hours), parasite growth is assessed using a suitable method, such as SYBR Green I-based fluorescence assay.

  • Data Analysis: The IC50 values are determined, and the percentage of growth rescue by IPP is calculated.

Visualizations

Signaling Pathway and Inhibition

MEP_Pathway_Inhibition cluster_MEP_Pathway MEP Pathway in P. falciparum cluster_Inhibition Inhibition MEP MEP IspD IspD (PfIspD) MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME Downstream Downstream Steps CDP_ME->Downstream IPP IPP Downstream->IPP This compound This compound This compound->IspD Inhibits

Caption: Inhibition of the MEP pathway in P. falciparum by this compound.

Experimental Workflow for Selectivity Assessment

Selectivity_Workflow cluster_workflow Species Selectivity Assessment Workflow start Start: this compound pf_ispd P. falciparum IspD (Recombinant Enzyme) start->pf_ispd human_ispd Human IspD (Recombinant Enzyme) start->human_ispd ecoli_ispd E. coli IspD (Recombinant Enzyme) start->ecoli_ispd inhibition_assay Enzyme Inhibition Assay (IC50 Determination) pf_ispd->inhibition_assay human_ispd->inhibition_assay ecoli_ispd->inhibition_assay pf_result High Potency (IC50 ≈ 44 nM) inhibition_assay->pf_result PfIspD human_result No Inhibition inhibition_assay->human_result Human IspD ecoli_result No Inhibition inhibition_assay->ecoli_result E. coli IspD conclusion Conclusion: Species-Selective Inhibitor pf_result->conclusion human_result->conclusion ecoli_result->conclusion

Caption: Workflow for determining the species selectivity of this compound.

Logical Relationship of this compound Selectivity

Logical_Selectivity cluster_targets IspD Orthologs cluster_outcomes Inhibition Outcome This compound This compound PfIspD P. falciparum IspD This compound->PfIspD HumanIspD Human IspD This compound->HumanIspD EcoliIspD E. coli IspD This compound->EcoliIspD Potent_Inhibition Potent Inhibition PfIspD->Potent_Inhibition Leads to No_Inhibition No Inhibition HumanIspD->No_Inhibition Leads to EcoliIspD->No_Inhibition Leads to

Caption: Logical diagram of this compound's selective inhibition of IspD orthologs.

Conclusion

The compelling evidence for the species selectivity of this compound, particularly its potent and specific inhibition of P. falciparum IspD without affecting the human ortholog, underscores its significant potential as a lead compound for the development of a new class of antimalarial drugs.[1][4][6] The absence of a homologous MEP pathway in humans provides a clear therapeutic window.[1] Further investigation into the structural basis of this selectivity could pave the way for the design of even more potent and selective IspD inhibitors to combat the global threat of malaria.

References

Methodological & Application

in vitroP. falciparum growth inhibition assay protocol for MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: In VitroPlasmodium falciparum Growth Inhibition Assay Protocol for MMV008138

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum[1]. The discovery of new antimalarial agents with novel mechanisms of action is therefore a critical priority. In vitro growth inhibition assays are fundamental tools in this effort, allowing for the screening and characterization of compounds with antiplasmodial activity[2][3].

This compound is an antimalarial compound from the Malaria Box collection that inhibits parasite growth by targeting the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis[4][5]. This pathway is essential for the parasite but is absent in humans, making its enzymes promising drug targets[1][6]. Specifically, this compound has been identified as a potent inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway[5][7]. The active stereoisomer, (1R,3S)-MMV008138, directly inhibits the PfIspD enzyme and parasite growth[4][8].

This document provides a detailed protocol for determining the 50% inhibitory concentration (IC₅₀) of this compound against asexual, intraerythrocytic stage P. falciparum using the widely adopted SYBR Green I-based fluorescence assay.

Mechanism of Action of this compound

This compound exerts its antimalarial effect by targeting the MEP pathway within the parasite's apicoplast, an essential organelle[7][9]. The compound specifically inhibits the enzyme PfIspD, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into cytidinediphosphate methylerythritol (CDP-ME)[4][5]. By blocking this step, this compound prevents the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to parasite death[5][9]. The growth inhibitory effect of this compound can be reversed by supplementing the culture medium with IPP, confirming its specific action on this pathway[5][8].

MEP_Pathway_Inhibition cluster_MEP MEP Pathway in Apicoplast MEP MEP (2-C-methyl-D-erythritol 4-phosphate) IspD PfIspD Enzyme MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME (4-diphosphocytidyl-2-C-methyl-D-erythritol) IspD->CDP_ME Downstream Downstream Steps CDP_ME->Downstream IPP_DMAPP IPP & DMAPP (Isoprenoid Precursors) Downstream->IPP_DMAPP This compound This compound Inhibition This compound->Inhibition Inhibition->IspD

Caption: Inhibition of the P. falciparum MEP pathway by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against both the isolated enzyme target and whole parasites. The potency can vary based on the parasite strain and the specific stereoisomer tested.

Compound/IsomerTarget/StrainAssay TypeIC₅₀ / EC₅₀ (nM)Reference
This compound (active diastereomer)P. falciparumWhole-cell growth110[7]
(1R,3S)-MMV008138P. falciparum (Dd2 strain)Whole-cell growth250 ± 70[8][9]
This compound (stereoisomer mix)P. falciparum (Dd2 strain)Whole-cell growth210 ± 90[8]
This compound (active diastereomer)Recombinant PfIspDEnzymatic7.0[7]

Dd2 is a multidrug-resistant P. falciparum strain.[10]

Experimental Protocol: SYBR Green I-Based Growth Inhibition Assay

This protocol details the measurement of parasite growth via fluorescence of SYBR Green I dye, which intercalates with parasite DNA[11][12]. The resulting fluorescence intensity is proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation[13].

Principle of the Assay

Synchronized ring-stage P. falciparum parasites are incubated for 72 hours in 96-well plates containing serial dilutions of this compound. This duration allows for one complete asexual lifecycle. After incubation, a lysis buffer is added to release parasite DNA, followed by the addition of SYBR Green I fluorescent dye. The fluorescence is measured using a plate reader, and the readings are used to calculate the IC₅₀ value of the compound.

Materials and Reagents
  • Parasite Strain: P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strain).

  • Human Erythrocytes (RBCs): Blood group O+, washed.

  • Culture Medium: RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin[3][14].

  • Compound Stock: this compound dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Control Drugs: Chloroquine and/or Artemisinin for comparison.

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v Saponin, 0.08% v/v Triton X-100, pH 7.5[11].

  • SYBR Green I Dye: 10,000x stock in DMSO (e.g., from Molecular Probes). Prepare a 2x working solution in lysis buffer.

  • Equipment and Consumables:

    • Sterile, black, clear-bottom 96-well microtiter plates[11].

    • Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)[15].

    • 37°C incubator.

    • Fluorescence plate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively[11].

    • Standard cell culture equipment (biosafety cabinet, centrifuge, pipettes).

Parasite Culture and Synchronization
  • Maintain Continuous Culture: Culture P. falciparum in human RBCs at 2-5% hematocrit in complete culture medium at 37°C[3].

  • Synchronize Parasites: To ensure a homogenous starting population, synchronize the culture to the ring stage. This is a critical step[2]. A common method is serial 5% D-sorbitol treatment. When the culture is predominantly in the ring stage, treat with a 5% sterile sorbitol solution for 5-10 minutes at room temperature to lyse mature-stage parasites[2]. Wash the remaining ring-stage parasites with RPMI-1640 and return them to culture. Repeat if necessary to achieve a high degree of synchronicity.

Assay Procedure
  • Prepare Drug Plates:

    • Perform serial dilutions of the this compound stock solution in complete culture medium in a separate 96-well plate. A typical final concentration range to test would span from 1 nM to 1000 nM.

    • Transfer the diluted compounds to the final black-walled assay plates (e.g., 25 µL per well).

    • Include control wells: parasite culture with no drug (100% growth control) and uninfected RBCs with no drug (0% growth/background control).

  • Prepare Parasite Inoculum:

    • Using the synchronized ring-stage culture, prepare a parasite suspension with a starting parasitemia of 0.5% and a final hematocrit of 2% in complete culture medium[16][17].

  • Incubation:

    • Add 200 µL of the parasite inoculum to each well of the drug-containing plate[17].

    • Place the plate in a humidified, gassed chamber and incubate at 37°C for 72 hours[16].

  • Lysis and Staining:

    • After 72 hours, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the RBCs. This step can be repeated to ensure complete hemolysis[18].

    • Thaw the plate at room temperature.

    • In a darkened room or under low-light conditions, add 100 µL of SYBR Green I working solution (diluted in lysis buffer) to each well[11].

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours (can be extended up to 24 hours)[11].

  • Fluorescence Reading:

    • Read the plate on a fluorescence plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[11].

Data Analysis
  • Background Subtraction: Subtract the average fluorescence value of the uninfected RBC control wells from all other wells.

  • Normalization: Express the results as a percentage of the untreated control (100% growth).

    • % Growth Inhibition = 100 - [ ( Fluorescencetest well / Fluorescence100% growth control ) * 100 ]

  • IC₅₀ Calculation: Plot the percentage of growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of this compound that inhibits parasite growth by 50%.

Experimental Workflow Diagram

GIA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P_Culture 1. Maintain & Synchronize P. falciparum Culture (Ring Stage) Inoculate 3. Inoculate Plate with Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) P_Culture->Inoculate D_Plate 2. Prepare Serial Dilutions of this compound in 96-Well Plate D_Plate->Inoculate Incubate 4. Incubate for 72h (37°C, Gas Mixture) Inoculate->Incubate Lyse 5. Freeze-Thaw Plate to Lyse Cells Incubate->Lyse Stain 6. Add SYBR Green I Lysis Buffer Lyse->Stain Read 7. Read Fluorescence (Ex: 485nm, Em: 530nm) Stain->Read Normalize 8. Normalize Data to Controls Read->Normalize Calculate 9. Calculate IC50 via Non-Linear Regression Normalize->Calculate

Caption: Workflow for the SYBR Green I P. falciparum growth inhibition assay.

References

Application Notes and Protocols for Isopentenyl Pyrophosphate (IPP) Rescue Assay with MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an Isopentenyl Pyrophosphate (IPP) rescue assay with the antimalarial compound MMV008138. This assay is crucial for confirming that this compound targets the methylerythritol phosphate (MEP) pathway within the Plasmodium falciparum apicoplast.

Introduction

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, possesses a unique organelle called the apicoplast.[1] The apicoplast is essential for parasite survival as it houses several vital metabolic pathways, including the MEP pathway for isoprenoid precursor biosynthesis.[1][2][3][4] Isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are crucial for various cellular processes.[2][3][4][5][6] Since the MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, it represents a prime target for antimalarial drug development.[2]

This compound is a potent antimalarial compound identified from the "Malaria Box" library.[7][8] It has been demonstrated that this compound specifically targets the apicoplast and inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key component of the MEP pathway.[2][3][4][7][9][10] The IPP rescue assay serves as a definitive method to validate that a compound's mode of action is through inhibition of the MEP pathway.[11] If a compound's inhibitory effect on parasite growth is reversed by the addition of exogenous IPP, it strongly indicates that the compound targets a step in the MEP pathway upstream of IPP synthesis.[2][12][13]

Signaling Pathway and Experimental Logic

The IPP rescue assay is based on bypassing the metabolic block induced by an inhibitor of the MEP pathway. This compound inhibits IspD, preventing the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME). This halt in the pathway depletes the parasite's essential pool of IPP and DMAPP. By supplying exogenous IPP, the downstream requirements for isoprenoid precursors are met, thus "rescuing" the parasite from the lethal effects of the drug.

MEP_Pathway_Rescue cluster_Apicoplast Apicoplast cluster_Cytosol Parasite Cytosol G3P Glyceraldehyde-3-phosphate + Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate G3P->DXP DXS MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR IspD IspD MEP->IspD CDP_ME 4-diphosphocytidyl-2-C-methyl-D-erythritol IspD->CDP_ME IPP_DMAPP_apicoplast IPP / DMAPP CDP_ME->IPP_DMAPP_apicoplast ... IPP_DMAPP_cyto Isoprenoid Precursors (IPP / DMAPP) IPP_DMAPP_apicoplast->IPP_DMAPP_cyto Export Downstream Downstream Processes: - Protein Prenylation - Ubiquinone Synthesis - Dolichol Synthesis IPP_DMAPP_cyto->Downstream Growth Parasite Survival and Growth Downstream->Growth IPP_exogenous Exogenous IPP IPP_exogenous->IPP_DMAPP_cyto Rescue Pathway This compound This compound This compound->IspD Inhibition

Caption: this compound inhibits IspD in the apicoplast MEP pathway, blocking IPP synthesis and parasite growth. Exogenous IPP rescues this inhibition.

Experimental Protocol: IPP Rescue Assay for this compound

This protocol is designed for the in vitro culture of Plasmodium falciparum.

Materials and Reagents:

  • P. falciparum culture (e.g., Dd2, W2, or NF54 strain)

  • Human erythrocytes

  • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, and gentamycin)

  • This compound (stock solution in DMSO)

  • Isopentenyl pyrophosphate (IPP; stock solution in a buffered aqueous solution, stored at -20°C)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl with saponin, Triton X-100, and EDTA)

  • Flow cytometer or fluorescence plate reader

  • Incubator with gas supply (5% O₂, 6% CO₂, 89% N₂) at 37°C

Experimental Workflow:

IPP_Rescue_Workflow cluster_Setup Assay Setup cluster_Treatment Treatment Addition cluster_Incubation Incubation cluster_Analysis Data Acquisition & Analysis Start Synchronized ring-stage P. falciparum culture Dilution Dilute culture to ~0.5-1% parasitemia Start->Dilution Plate Plate parasite culture in 96-well plates Dilution->Plate Add_MMV Add serial dilutions of this compound Plate->Add_MMV Add_IPP Add IPP (200 µM final) or vehicle control Add_MMV->Add_IPP Incubate Incubate for 72-96 hours at 37°C Add_IPP->Incubate Lyse Lyse erythrocytes and stain with SYBR Green I Incubate->Lyse Read Measure fluorescence (Flow Cytometer/Plate Reader) Lyse->Read Analyze Calculate EC50 values (+/- IPP) Read->Analyze

References

Application Notes and Protocols for the Evaluation of MMV008138 Analogs Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: Malaria remains a significant global health threat, driven by the emergence of drug-resistant Plasmodium falciparum parasites. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite's apicoplast but absent in humans, presents a promising target for novel antimalarials. The Malaria Box compound, (1R,3S)-MMV008138, was identified as an inhibitor of this pathway, specifically targeting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2] The development and evaluation of MMV008138 analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound analogs, encompassing initial in vitro screening for antiplasmodial activity, mechanism of action confirmation, and in vivo efficacy testing.

The Methylerythritol Phosphate (MEP) Pathway in Plasmodium falciparum

The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These molecules are vital for parasite survival. This compound and its analogs act by inhibiting IspD, a critical enzyme in this pathway.[1]

MEP_Pathway cluster_pathway MEP Pathway cluster_inhibitor Inhibitor Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR (IspC) Target of Fosmidomycin CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH This compound This compound Analogs This compound->MEP Inhibits IspD

Caption: The Plasmodium MEP pathway, highlighting the IspD enzyme as the target of this compound analogs.

Application Note 1: In Vitro Antiplasmodial and Cytotoxicity Assessment

This section details the primary screening of this compound analogs to determine their potency against asexual blood-stage P. falciparum and their selectivity against a human cell line.

Protocol 1.1: P. falciparum Asexual Blood-Stage Culture
  • Parasite Strains: Utilize well-characterized P. falciparum strains. A chloroquine-sensitive strain (e.g., 3D7 or NF54) and a multi-drug resistant strain (e.g., Dd2 or K1) are recommended for initial screening.[3]

  • Culture Medium: Use RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% (w/v) Albumax I or II.[3][4]

  • Culture Conditions: Maintain parasites in human O+ erythrocytes at 2-5% hematocrit. Cultures are kept at 37°C in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.[5]

  • Synchronization: For consistent results, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment before initiating the assay.[5]

Protocol 1.2: SYBR Green I-Based Growth Inhibition Assay

This fluorescence-based assay measures the proliferation of parasites by quantifying their DNA content.

  • Compound Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Perform serial dilutions in the culture medium to create a range of test concentrations.

  • Plate Setup: In a 96-well black, clear-bottom microplate, add 100 µL of culture medium to all wells. Add 2 µL of the compound dilutions to the test wells. Include positive controls (e.g., Chloroquine, this compound) and a negative control (solvent vehicle, e.g., DMSO).[5]

  • Parasite Seeding: Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, resulting in final concentrations of 0.5% parasitemia and 1% hematocrit.[5]

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions described in Protocol 1.1.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye) to each well.[5]

  • Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[5]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Synchronize P. falciparum to Ring Stage C Seed Parasites (0.5% Parasitemia, 1% Hematocrit) A->C B Prepare Serial Dilutions of this compound Analogs D Add Compound Dilutions B->D E Incubate for 72 hours (37°C, Gas Mixture) C->E D->E F Lyse Cells & Add SYBR Green I Dye E->F G Measure Fluorescence (Ex: 485nm, Em: 530nm) F->G H Plot Dose-Response Curve G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

Protocol 1.3: In Vitro Cytotoxicity Assay
  • Cell Line: Use a human cell line such as HepG2 (liver hepatocellular carcinoma) or HEK293 (human embryonic kidney).

  • Assay Method: A standard MTT or resazurin-based colorimetric assay is recommended.

  • Procedure: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • Reading: Add the viability reagent (e.g., MTT) and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Data Presentation: In Vitro Activity of this compound Analogs

The following table summarizes representative data for this compound and its analogs, demonstrating the structure-activity relationship (SAR).

Compound IDModifications (vs. This compound)P. falciparum (Dd2) Growth Inhibition IC50 (nM)[1]PfIspD Enzyme Inhibition IC50 (nM)[1]
This compound (1a) Parent Compound (2',4'-dichloro)250 ± 5044 ± 15
1b Unsubstituted Phenyl Ring> 10,000-
1e 2',4'-dibromo250 ± 7069 ± 14
1f 2',4'-difluoro780 ± 220180 ± 30
1j 2'-Cl, 4'-F190 ± 4066 ± 18
1k 2'-F, 4'-Cl250 ± 6049 ± 11
1u 2',4'-dimethyl> 10,000-
ent-1a (1S,3R)-stereoisomer> 10,000-

Note: Data is compiled from published literature and serves as an example. Actual results may vary.[1]

Application Note 2: Mechanism of Action (MoA) Validation

These protocols are designed to confirm that the antiplasmodial activity of the analogs is due to the inhibition of the MEP pathway, specifically targeting the IspD enzyme.

Protocol 2.1: Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay determines if the growth inhibition caused by a compound can be reversed by providing a downstream product of the MEP pathway.[1][2]

  • Procedure: Follow the setup for the SYBR Green I assay (Protocol 1.2).

  • Plate Setup: Prepare two identical sets of plates. In one set, supplement the culture medium in each well with 200 µM Isopentenyl Pyrophosphate (IPP).[2] The other plate will not contain IPP.

  • Analysis: Incubate and process both plates as described. A significant increase (>60%) in the IC50 value in the presence of IPP confirms that the compound targets the MEP pathway.[2]

Protocol 2.2: Recombinant PfIspD Enzyme Inhibition Assay

This biochemical assay directly measures the ability of analogs to inhibit the activity of the purified PfIspD enzyme.

  • Enzyme and Substrates: Use purified, recombinant PfIspD. The substrates are 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).[1]

  • Assay Principle: Enzyme activity can be measured by quantifying the production of pyrophosphate (PPi) using a coupled enzymatic reaction that leads to a detectable signal (e.g., fluorescence or absorbance).

  • Procedure: In a microplate, combine the assay buffer, PfIspD enzyme, and varying concentrations of the test analog. Initiate the reaction by adding the substrates (MEP and CTP).

  • Reading: Monitor the reaction kinetics using a plate reader.

  • Analysis: Calculate the enzymatic IC50 values. A strong correlation between cellular IC50 (from Protocol 1.2) and enzymatic IC50 confirms on-target activity.[1]

MoA_Logic Start Active Analog from In Vitro Screen (IC50 < 1µM) IPP_Assay Perform IPP Rescue Assay Start->IPP_Assay Result_Rescue Growth Rescued by IPP? IPP_Assay->Result_Rescue Enzyme_Assay Perform PfIspD Enzyme Inhibition Assay Result_OnTarget Inhibits Recombinant PfIspD? Enzyme_Assay->Result_OnTarget Result_Rescue->Enzyme_Assay Yes Conclusion_Off Conclusion: Off-Target or Different MoA Result_Rescue->Conclusion_Off No Conclusion_On Conclusion: On-Target MEP Pathway Inhibitor Result_OnTarget->Conclusion_On Yes Result_OnTarget->Conclusion_Off No

Caption: Logical workflow for validating the mechanism of action of this compound analogs.

Application Note 3: In Vivo Efficacy Assessment

This section describes the evaluation of promising analogs in a rodent model of malaria to assess their therapeutic efficacy.

Protocol 3.1: 4-Day Suppressive Test in P. berghei-Infected Mice

The Peters' 4-day suppressive test is a standard model to evaluate the in vivo activity of antimalarial compounds.[3][6]

  • Animal Model: Use Swiss albino or BALB/c mice.[6][7]

  • Parasite: Use a rodent malaria parasite, typically Plasmodium berghei (ANKA strain).

  • Infection: Infect mice intravenously or intraperitoneally with 1 x 10⁷ infected erythrocytes obtained from a donor mouse.[6]

  • Compound Administration:

    • Randomly assign mice to groups (e.g., n=3-5 per group).

    • Prepare the compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[3]

    • Administer the compound orally or via the desired route once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., treated with chloroquine or artesunate).

  • Monitoring:

    • On Day 4, collect a tail blood smear from each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

    • Monitor the mice daily for survival.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth suppression relative to the vehicle control group.

    • Calculate the dose that provides 90% suppression (ED90) by analyzing the dose-response relationship.[6]

InVivo_Workflow cluster_setup Day 0: Infection & First Treatment cluster_treatment Days 1-3: Continued Treatment cluster_readout Day 4: Readout cluster_analysis Analysis A Infect Mice with P. berghei (1x10^7 iRBCs) B Administer First Dose of Analog / Vehicle / Control Drug A->B C Administer Daily Doses B->C D Prepare Tail Blood Smears C->D E Giemsa Stain & Determine % Parasitemia D->E F Calculate % Suppression vs. Vehicle Control E->F G Determine ED90 Value F->G

Caption: Workflow for the in vivo 4-day suppressive test in a mouse model of malaria.

Data Presentation: In Vivo Efficacy

Data for in vivo efficacy is often limited in early-stage publications. Analogs showing potent in vitro on-target activity and good metabolic stability would be prioritized for these studies.[8][9]

Compound IDDose (mg/kg, oral)% Parasitemia SuppressionOutcome
Vehicle Control -0%-
Chloroquine 10>99%Cured
Analog X 50(Reported Value)(Effective / Ineffective)
Analog Y 50(Reported Value)(Effective / Ineffective)

This table serves as a template for presenting results from the 4-day suppressive test.

References

Application Notes and Protocols for the Synthesis of (1R,3S)-MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-MMV008138 is a potent antimalarial agent that targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium falciparum and other pathogens.[1] This pathway is absent in humans, making it an attractive target for the development of selective anti-infective drugs. The stereochemistry of MMV008138 is critical for its biological activity, with the (1R,3S) stereoisomer being the most active. This document provides detailed protocols for the stereoselective synthesis of (1R,3S)-MMV008138, focusing on the well-established Pictet-Spengler reaction.

Synthetic Strategy Overview

The primary and most documented method for the stereoselective synthesis of (1R,3S)-MMV008138 involves the Pictet-Spengler reaction between (S)-tryptophan methyl ester and 2,4-dichlorobenzaldehyde. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic substitution to form the tetrahydro-β-carboline core. The reaction yields a mixture of two diastereomers, the cis-(1S,3S) and the desired trans-(1R,3S) isomers. The separation of these diastereomers is typically achieved by column chromatography. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid product.

Data Presentation

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
1Pictet-Spengler Reaction(S)-Tryptophan methyl ester, 2,4-DichlorobenzaldehydeDichloromethane (DCM)Reflux (40)16~70-85 (combined diastereomers)Variable, typically near 1:1(Yao et al., 2015)
2Diastereomer SeparationMixture of cis and trans isomers-Ambient-~35-42 (for each isomer)>98% ds (after separation)(Yao et al., 2015)
3Ester Hydrolysis(1R,3S)-methyl ester intermediateTetrahydrofuran (THF)/WaterAmbient2>95Not Applicable(Yao et al., 2015)

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)- and (1S,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Pictet-Spengler Reaction)

Materials:

  • (S)-Tryptophan methyl ester hydrochloride

  • 2,4-Dichlorobenzaldehyde

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (S)-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add 2,4-dichlorobenzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 40°C) and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • Purify the crude mixture by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis-(1S,3S) and trans-(1R,3S) diastereomers. The trans isomer is typically the less polar of the two.

Protocol 2: Synthesis of (1R,3S)-MMV008138 (Ester Hydrolysis)

Materials:

  • (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the purified (1R,3S)-methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1R,3S)-MMV008138 as a solid.

Visualizations

Diagram 1: Pictet-Spengler Synthesis of (1R,3S)-MMV008138

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_intermediate Intermediate Mixture cluster_purification Purification cluster_separated Separated Isomers cluster_hydrolysis Hydrolysis cluster_final Final Product S_Trp_OMe (S)-Tryptophan methyl ester Reaction DCM, Reflux, 16h S_Trp_OMe->Reaction Aldehyde 2,4-Dichlorobenzaldehyde Aldehyde->Reaction Diastereomers Mixture of cis-(1S,3S) and trans-(1R,3S) methyl esters Reaction->Diastereomers Chromatography Silica Gel Column Chromatography Diastereomers->Chromatography trans_isomer (1R,3S)-methyl ester Chromatography->trans_isomer cis_isomer (1S,3S)-methyl ester (byproduct) Chromatography->cis_isomer Hydrolysis_step LiOH, THF/H₂O, RT, 2h trans_isomer->Hydrolysis_step Final_Product (1R,3S)-MMV008138 Hydrolysis_step->Final_Product

Caption: Synthetic workflow for (1R,3S)-MMV008138.

Diagram 2: MEP Pathway and Target of this compound

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde 3-phosphate G3P->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol IspE IspE CDP_ME->IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF IspF ME_cPP->IspF HMBPP 1-Hydroxy-2-methyl-2-(E)- butenyl 4-diphosphate IspG IspG HMBPP->IspG IPP_DMAPP Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) DXS->DXP DXR->MEP IspD->CDP_ME IspE->ME_cPP IspF->HMBPP IspH IspH IspG->IspH IspH->IPP_DMAPP This compound (1R,3S)-MMV008138 This compound->IspD

Caption: The MEP pathway and the inhibitory action of this compound on IspD.

References

Application Notes and Protocols for Studying the MEP Pathway in Plasmodium falciparum using MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in many pathogens, including the malaria parasite Plasmodium falciparum.[1] This pathway is absent in humans, making it an attractive target for the development of novel antimalarial drugs.[1][2] MMV008138 is a potent and selective inhibitor of the third enzyme in the MEP pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study the MEP pathway in P. falciparum.

This compound is a tetrahydro-β-carboline compound that has been identified as a potent inhibitor of P. falciparum growth.[4] Its active stereoisomer is (1R,3S)-configured.[3][4] this compound specifically targets PfIspD, leading to the disruption of isoprenoid biosynthesis, which is essential for parasite survival.[2] Inhibition of the MEP pathway by this compound can be chemically rescued by the addition of exogenous IPP, the downstream product of the pathway.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its analogs against P. falciparum and its target enzyme, PfIspD.

Table 1: In Vitro Antiplasmodial Activity of this compound and Analogs

CompoundP. falciparum StrainIC50 / EC50 (nM)Reference(s)
(1R,3S)-MMV008138Dd2250 ± 50[3]
(1R,3S)-MMV0081383D7210 ± 90[4]
(1S,3R)-ent-MMV008138Dd2> 10,000[3]
(1R,3S)-MMV008138 Analog 1c (2'-chloro)Dd2Weak Inhibition[3]
(1R,3S)-MMV008138 Analog 1e (2'-chloro-4'-methyl)Dd2~250[3]

Table 2: In Vitro Inhibition of Recombinant PfIspD by this compound

CompoundIC50 (nM)Ki (nM)Mode of Inhibition (vs. CTP)Reference(s)
(1R,3S)-MMV00813844 ± 157 - 13Competitive[2][3]
(1S,3R)-ent-MMV008138> 10,000--[3]

Table 3: Kinetic Parameters of P. falciparum IspD (PfIspD)

SubstrateKm (μM)kcat (s⁻¹)Reference(s)
MEP12.0 ± 2.57.6 ± 0.6[3]
CTP9.3 ± 2.511.7 ± 1.2[3]
MEP610.16[3]
CTP590.43[3]

Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 37°C incubator

  • Sterile culture flasks

Procedure:

  • Prepare complete culture medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI-1640.

  • Initiate the culture by mixing the parasite strain with washed erythrocytes to achieve a desired parasitemia (e.g., 0.5%) and a final hematocrit of 2-5% in a culture flask.

  • Gas the flask with the gas mixture for 30-60 seconds and seal tightly.

  • Incubate at 37°C.

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Maintain the culture by changing the medium daily and splitting the culture as the parasitemia increases.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control and an uninfected erythrocyte control.

  • Add 100 µL of the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant PfIspD Expression and Purification

This protocol describes the expression and purification of recombinant His-tagged PfIspD from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a PfIspD expression vector

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PfIspD with elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot.

PfIspD Enzymatic Assay

This protocol describes a spectrophotometric coupled-enzyme assay to measure the activity of PfIspD. The assay measures the production of pyrophosphate (PPi), a product of the IspD reaction.

Materials:

  • Purified recombinant PfIspD

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP)

  • Coupling enzymes: inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well clear, flat-bottom plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in the assay buffer containing MEP, CTP, and inorganic pyrophosphatase.

  • For inhibition studies, pre-incubate PfIspD with various concentrations of this compound for 10-15 minutes.

  • Initiate the reaction by adding PfIspD (or the enzyme-inhibitor mixture) to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.

  • Determine the enzyme activity and inhibition by measuring the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

Metabolite Extraction and Analysis from P. falciparum

This protocol is for the extraction of polar metabolites from P. falciparum cultures for analysis by LC-MS/MS to assess the impact of this compound on the MEP pathway.

Materials:

  • Synchronized P. falciparum culture

  • This compound

  • Cold extraction solvent (e.g., 80:20 methanol:water)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Treat a synchronized parasite culture (e.g., trophozoite stage) with this compound (at a concentration of ~5x IC50) and a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

  • Harvest the infected erythrocytes by centrifugation at 4°C.

  • Quickly wash the cell pellet with cold PBS to remove extracellular metabolites.

  • Resuspend the pellet in a defined volume of cold extraction solvent.

  • Incubate on ice for 10-15 minutes with occasional vortexing to lyse the cells and precipitate proteins.

  • Centrifuge at high speed at 4°C to pellet the cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Analyze the metabolite extract by LC-MS/MS using a method optimized for the separation and detection of MEP pathway intermediates (e.g., HILIC chromatography coupled to a triple quadrupole mass spectrometer in multiple reaction monitoring mode).

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that the antiparasitic activity of this compound is due to the inhibition of the MEP pathway.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • This compound

  • Isopentenyl pyrophosphate (IPP) stock solution

  • 96-well plates

  • SYBR Green I-based growth inhibition assay reagents

Procedure:

  • Set up the growth inhibition assay as described in Protocol 2.

  • In a parallel set of wells, add a final concentration of 200 µM IPP to the culture medium along with the serial dilutions of this compound.

  • Incubate and process the plates as described in the growth inhibition assay protocol.

  • Compare the IC50 values of this compound in the presence and absence of IPP. A significant increase in the IC50 value in the presence of IPP indicates that the compound targets the MEP pathway.[3]

Visualizations

MEP_Pathway G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate IspE->CDP_MEP IspF IspF CDP_MEP->IspF ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->ME_cPP IspG IspG ME_cPP->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP Isopentenyl pyrophosphate IspH->IPP DMAPP Dimethylallyl pyrophosphate IspH->DMAPP

Caption: The MEP pathway in Plasmodium falciparum.

MMV008138_MOA cluster_MEP MEP Pathway MEP MEP IspD PfIspD MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME IPP_DMAPP IPP & DMAPP CDP_ME->IPP_DMAPP Isoprenoids Isoprenoid Biosynthesis IPP_DMAPP->Isoprenoids Parasite_Growth Parasite Survival Isoprenoids->Parasite_Growth This compound This compound Inhibition This compound->Inhibition Inhibition->IspD

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochem Biochemical Assays cluster_metabolomics Metabolomics Culture P. falciparum Culture Growth_Assay Growth Inhibition Assay (IC50) Culture->Growth_Assay Rescue_Assay IPP Rescue Assay Culture->Rescue_Assay Treatment Parasite Treatment with this compound Culture->Treatment Expression Recombinant PfIspD Expression Purification Protein Purification Expression->Purification Enzyme_Assay Enzymatic Assay (IC50, Ki) Purification->Enzyme_Assay Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Data Analysis LCMS->Analysis

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for Assessing the Solubility and Stability of MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the aqueous solubility and chemical stability of the antimalarial candidate MMV008138. The following methods are essential for the preclinical assessment of drug candidates, providing critical data for formulation development, pharmacokinetic studies, and overall development strategy.

Introduction to this compound

This compound is a promising antimalarial compound that targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for the survival of Plasmodium falciparum. Specifically, it inhibits the IspD enzyme (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), which is absent in humans, making it a selective target. The most active stereoisomer is (1R,3S)-MMV008138. Understanding the solubility and stability of this tetrahydro-β-carboline derivative is crucial for its advancement as a therapeutic agent.

MEP Pathway and this compound's Mechanism of Action

This compound exerts its antimalarial activity by inhibiting the IspD enzyme within the MEP pathway, which is responsible for isoprenoid biosynthesis in the parasite. This pathway is critical for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), precursors for various essential molecules.

MEP_Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate IPP->DMAPP Isoprenoids Isoprenoids IPP->Isoprenoids DMAPP->Isoprenoids This compound This compound IspD IspD This compound->IspD

Caption: MEP pathway and the inhibitory action of this compound on IspD.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are recommended.

Data Presentation: Solubility of this compound
Assay TypeSolvent/MediumSolubilityMethod
Formulation Vehicle 110% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (≥ 5.76 mM)[1]Not specified
Formulation Vehicle 210% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (≥ 5.76 mM)[1]Not specified
Aqueous Buffer (PBS)Phosphate-Buffered Saline (pH 7.4)To be determinedShake-Flask
Experimental Protocols

This method provides a rapid assessment of solubility from a DMSO stock solution, which is relevant for early screening.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM this compound in DMSO dispense Dispense DMSO stock into 96-well plate stock->dispense buffer Prepare Phosphate Buffered Saline (PBS, pH 7.4) add_buffer Add PBS to wells buffer->add_buffer dispense->add_buffer incubate Incubate at room temperature (e.g., 2 hours) with shaking add_buffer->incubate measure Measure turbidity (nephelometry) or absorbance (UV-Vis) incubate->measure calculate Calculate solubility based on the highest concentration without precipitation measure->calculate

Caption: Workflow for the kinetic solubility assay.

Protocol:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, create a serial dilution of the this compound stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, absorbance can be measured.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation.

This "gold standard" method measures the equilibrium solubility of the solid compound in a buffer.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After incubation, allow the suspension to settle. Collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The thermodynamic solubility is the concentration of this compound determined in the saturated solution.

Stability Assessment

Evaluating the chemical and metabolic stability of this compound is essential to predict its shelf-life and in vivo half-life.

Data Presentation: Stability of this compound
Assay TypeConditionsHalf-life (t½)Notes
Chemical Stability
Aqueous BufferPBS (pH 7.4), 37°CTo be determinedAssesses stability in physiological buffer.
Forced DegradationAcidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Oxidative (e.g., 3% H₂O₂), Photolytic, ThermalTo be determinedIdentifies potential degradation products.
Metabolic Stability
Microsomal StabilityHuman Liver Microsomes, 37°CTo be determinedPredicts phase I metabolic clearance.
Experimental Protocols

Protocol:

  • Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) at a known concentration.

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).

  • Quantification: Analyze the concentration of the remaining this compound at each time point using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time. The slope of the linear regression will give the degradation rate constant (k), and the half-life can be calculated as t½ = 0.693/k.

These studies are performed under stressed conditions to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance This compound This compound Solution This compound->Acid This compound->Base This compound->Oxidative This compound->Thermal This compound->Photolytic

Caption: Workflow for forced degradation studies.

Protocol:

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid drug and solution at elevated temperature (e.g., 60°C).

    • Photolytic: Solution exposed to UV and visible light.

  • Time Points: Collect samples at appropriate time points.

  • Neutralization/Quenching: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradation products.

This in vitro assay assesses the metabolic stability of this compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Analytical Methodologies

A robust and validated HPLC method is crucial for the accurate quantification of this compound in the solubility and stability assays.

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

References

Application Notes and Protocols for Generating MMV008138-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro generation of Plasmodium falciparum strains resistant to the antimalarial compound MMV008138. This compound is a potent inhibitor of the parasite's methylerythritol phosphate (MEP) pathway, specifically targeting the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme.[1][2] Understanding the mechanisms of resistance to novel antimalarial compounds is crucial for the development of robust and long-lasting therapeutic strategies. This document outlines the stepwise procedures for continuous culture of P. falciparum, the selection of resistant parasites through continuous drug pressure, and the subsequent molecular characterization of resistance-conferring mutations. The provided protocols are intended to guide researchers in reliably generating and characterizing this compound-resistant parasite lines for further study.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. The MEP pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, is an attractive target for novel antimalarial drugs.[1][3] this compound, a tetrahydro-β-carboline compound, has been identified as a specific inhibitor of P. falciparum IspD.[1][4] To anticipate and counteract potential clinical resistance, it is imperative to study the genetic and phenotypic changes that lead to resistance in a laboratory setting. This protocol details the in vitro selection methodology to generate P. falciparum strains with decreased susceptibility to this compound, a critical step in understanding resistance mechanisms and developing next-generation antimalarials.

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum Strains to (1R,3S)-MMV008138

Parasite StrainGenotypeIC₅₀ (nM) [a]Fold Resistance [b]Reference
Dd2Wild-Type (WT)250 ± 501[1]
08138R1IspD K205NNot explicitly stated, but resistant>1[5]
08138R2IspD G13SNot explicitly stated, but resistant>1[5]
08138R3IspD G11ANot explicitly stated, but resistant>1[5]

[a] The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Values are presented as mean ± standard deviation. [b] Fold resistance is calculated as the ratio of the IC₅₀ of the resistant strain to the IC₅₀ of the wild-type Dd2 strain.

Table 2: Summary of IspD Mutations in this compound-Resistant P. falciparum Strains

Resistant PopulationNucleotide ChangeAmino Acid ChangeGene ID
08138R1AAG -> AATK205NPF3D7_1459700
08138R2GGC -> AGCG13SPF3D7_1459700
08138R3GGT -> GCTG11APF3D7_1459700

Experimental Protocols

Continuous Culture of Plasmodium falciparum

This protocol is adapted from standard P. falciparum in vitro culture techniques.

Materials:

  • P. falciparum strain (e.g., Dd2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks

  • Giemsa stain

Procedure:

  • Maintain asynchronous P. falciparum cultures in human erythrocytes at a 5% hematocrit in complete culture medium.

  • Incubate cultures at 37°C in a humidified incubator with a constant gas flow of 5% CO₂, 5% O₂, and 90% N₂.

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.

  • Sub-culture the parasites every 48-72 hours to maintain a parasitemia between 1-5%. To sub-culture, dilute the existing culture with fresh erythrocytes and complete culture medium.

In Vitro Selection of this compound-Resistant P. falciparum

This protocol describes a continuous drug pressure method for selecting resistant parasites.

Materials:

  • Actively growing, asynchronous P. falciparum culture (e.g., Dd2 strain)

  • (1R,3S)-MMV008138 stock solution (in DMSO)

  • Complete Culture Medium

  • Human erythrocytes

Procedure:

  • Initiate the selection by adding (1R,3S)-MMV008138 to a culture flask containing actively growing parasites at a starting concentration equivalent to the IC₅₀ (e.g., 250 nM for the Dd2 strain).[1]

  • Maintain the culture under continuous drug pressure, changing the medium and adding fresh drug every 48 hours.

  • Monitor the culture for parasite recrudescence by daily Giemsa-stained blood smears.

  • If parasites are not observed for several days, continue to maintain the culture with fresh erythrocytes and drug-containing medium for at least 60 days to allow for the emergence of any resistant parasites.

  • Once parasites reappear and sustain growth in the presence of the initial drug concentration, gradually increase the concentration of (1R,3S)-MMV008138 in a stepwise manner.

  • Allow the parasite population to stabilize at each new drug concentration before proceeding to the next higher concentration.

  • Continue this process until a parasite line is established that can consistently grow in a significantly higher concentration of this compound compared to the wild-type strain.

  • Clone the resistant parasite lines by limiting dilution to obtain a genetically homogenous population for downstream analysis.

Determination of IC₅₀ Values

This protocol outlines the procedure for assessing the drug susceptibility of wild-type and resistant parasite strains.

Materials:

  • Synchronized ring-stage P. falciparum cultures (wild-type and resistant strains)

  • (1R,3S)-MMV008138 serial dilutions

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Plate reader with fluorescence detection

Procedure:

  • Synchronize parasite cultures to the ring stage using standard methods (e.g., sorbitol treatment).

  • Prepare serial dilutions of (1R,3S)-MMV008138 in complete culture medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions.

  • After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.

  • Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Genome Sequencing and Mutation Analysis

This protocol provides an overview of the steps to identify genetic mutations conferring resistance.

Materials:

  • Genomic DNA from wild-type and resistant P. falciparum strains

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Extract high-quality genomic DNA from the wild-type and resistant parasite lines.

  • Prepare DNA libraries for whole-genome sequencing according to the manufacturer's protocols for the chosen NGS platform.

  • Perform deep sequencing of the genomic DNA.

  • Align the sequencing reads from the resistant strains to the reference genome of the parental strain (e.g., 3D7).

  • Identify single nucleotide polymorphisms (SNPs) and other genetic variations in the resistant strains compared to the wild-type.

  • Focus on non-synonymous mutations in the ispD gene (PF3D7_1459700) and other genes potentially involved in the drug's mechanism of action or resistance.

  • Validate the identified mutations using Sanger sequencing.

Visualizations

MEP_Pathway_and_MMV008138_Target MEP Pathway and this compound Inhibition Pyruvate_G3P Pyruvate + G3P DXP DOXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP IspC (DXR) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspH IspC IspC (DXR) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD

Caption: Inhibition of the P. falciparum MEP pathway by this compound.

Resistance_Selection_Workflow Workflow for Generating this compound-Resistant P. falciparum start Start with wild-type P. falciparum culture drug_pressure Apply continuous drug pressure with this compound (starting at IC50) start->drug_pressure monitoring Monitor for parasite recrudescence drug_pressure->monitoring increase_conc Gradually increase drug concentration monitoring->increase_conc Parasites reappear cloning Clone resistant parasites by limiting dilution monitoring->cloning Stable resistance achieved increase_conc->monitoring characterization Characterize resistant clones (IC50 determination, WGS) cloning->characterization end Resistant strains with identified IspD mutations characterization->end

Caption: Experimental workflow for in vitro selection of this compound-resistant parasites.

References

Application of MMV008138 in High-Throughput Screening for Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. This necessitates the discovery of new antimalarial agents with novel mechanisms of action. The methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in the parasite but absent in humans, presents an attractive target for selective drug development. MMV008138, a compound from the Malaria Box, has been identified as a potent inhibitor of the MEP pathway enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify new antimalarial compounds targeting the MEP pathway.

Mechanism of Action of this compound

This compound exerts its antimalarial activity by specifically targeting IspD, the third enzyme in the MEP pathway.[2][4] This pathway is responsible for synthesizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential precursors for various vital isoprenoids.[1][2] The active stereoisomer of this compound is (1R,3S)-configured.[4][5] Inhibition of IspD disrupts the synthesis of these essential isoprenoids, leading to parasite death. A key characteristic of compounds targeting the MEP pathway, including this compound, is that their inhibitory effect on parasite growth can be reversed by supplementing the culture medium with IPP.[1][4] This "chemical rescue" provides a powerful tool for confirming the mechanism of action in HTS hits.

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the quantitative data for this compound and related compounds against P. falciparum and the IspD enzyme.

Table 1: In Vitro Antiplasmodial Activity and IspD Inhibition of this compound Stereoisomers.

Compound/StereoisomerP. falciparum Dd2 Growth Inhibition IC50 (nM)Recombinant P. falciparum IspD Inhibition IC50 (nM)Reference
This compound ((1R,3S)-4a) 250 ± 7044 ± 15[1][4]
(1S,3R)-ent-4a>10,000NI[4]
(1R,3R)-5a>10,000NI[4]
(1S,3S)-ent-5a3,000ND[4]

NI: No Inhibition; ND: Not Determined. Data represent the average and standard error from multiple independent experiments.

Table 2: Structure-Activity Relationship of Selected this compound Analogs.

CompoundModification from (1R,3S)-MMV008138P. falciparum Dd2 Growth Inhibition IC50 (nM)Recombinant P. falciparum IspD Inhibition IC50 (nM)
4a ((1R,3S)-MMV008138) -250 ± 7044 ± 15
8a C3-methylamide190ND
4e 2',4'-difluoro D-ring400ND
4f 2'-chloro-4'-fluoro D-ring780ND
4h 2'-fluoro-4'-chloro D-ring500ND
8e C3-methylamide, 2',4'-difluoro D-ring220ND

ND: Not Determined.

Experimental Protocols

Protocol 1: High-Throughput Whole-Organism Screening of P. falciparum Growth Inhibition

This protocol describes a robust and automated HTS assay to identify compounds that inhibit the growth of blood-stage P. falciparum, using this compound as a positive control for MEP pathway inhibition. The assay is based on the quantification of parasite DNA using the fluorescent dye DAPI.[6][7][8]

Materials:

  • P. falciparum culture (e.g., Dd2, 3D7, or other strains of interest)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and sodium bicarbonate)

  • Compound library plates (384-well format)

  • This compound (positive control)

  • Chloroquine (positive control, different mechanism)

  • DMSO (negative control)

  • DAPI staining solution (4',6-diamidino-2-phenylindole)

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities or a high-content imaging system

  • 37°C incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Methodology:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 20 nL) of test compounds and controls from the library plates into 384-well black, clear-bottom microtiter plates containing 30 µL of complete medium. The final concentration of test compounds is typically 1-10 µM.

  • Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Prepare a parasite culture with the desired hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%).

  • Parasite Dispensing: Dispense the synchronized ring-stage parasite culture into the compound-containing plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with the appropriate gas mixture.

  • Staining: After incubation, add DAPI staining solution to each well to stain the parasite DNA.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for DAPI) or an automated microscope.

  • Data Analysis: Normalize the fluorescence readings to the negative (DMSO) and positive (e.g., a known lethal compound) controls to determine the percentage of growth inhibition for each compound.

Protocol 2: Isopentenyl Pyrophosphate (IPP) Rescue Assay

This secondary assay is crucial for identifying compounds that specifically target the MEP pathway.

Materials:

  • Materials from Protocol 1

  • Isopentenyl pyrophosphate (IPP) stock solution

Methodology:

  • Assay Setup: Prepare two sets of plates as described in Protocol 1.

  • IPP Supplementation: To one set of plates, add IPP to the complete medium to a final concentration of 200 µM.[4] The other set of plates will not receive IPP.

  • Compound Addition and Incubation: Add hit compounds from the primary screen and controls (this compound) to both sets of plates and incubate as described in Protocol 1.

  • Data Acquisition and Analysis: Measure parasite growth in both sets of plates. Compounds targeting the MEP pathway should show significantly reduced or no growth inhibition in the presence of IPP.[1][4]

Protocol 3: In Vitro IspD Enzymatic Assay

This assay directly measures the inhibition of recombinant P. falciparum IspD and is used to confirm that hits from the whole-organism screen act on the intended target.

Materials:

  • Recombinant purified P. falciparum IspD enzyme.[1]

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).[1]

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Pyrophosphate (PPi) detection kit (e.g., a fluorimetric assay kit)[1]

  • Test compounds and this compound (control inhibitor)

  • 384-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Methodology:

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the assay buffer, PfIspD enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (MEP and CTP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • PPi Detection: Stop the reaction and measure the amount of pyrophosphate (PPi) produced using a fluorimetric detection kit according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

MEP_Pathway cluster_MEP MEP Pathway in P. falciparum Apicoplast Pyruvate Pyruvate + GAP DXS DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXS->DXP DXR DXR (IspC) MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXR->MEP IspD IspD CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-ME) IspD->CDP_ME IspE IspE MEcPP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol (CDP-MEP) IspE->MEcPP IspF IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) IspF->HMBPP IspG IspG IPP_DMAPP IPP + DMAPP IspG->IPP_DMAPP Isoprenoids Isoprenoid Biosynthesis IPP_DMAPP->Isoprenoids This compound This compound This compound->IspD

Caption: The MEP pathway for isoprenoid biosynthesis in P. falciparum and the inhibitory action of this compound on the IspD enzyme.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_downstream Downstream Development Compound_Library Compound Library (384-well plates) Primary_HTS Whole-Organism P. falciparum Growth Inhibition Assay (DAPI) Compound_Library->Primary_HTS Hits Initial Hits Primary_HTS->Hits IPP_Rescue IPP Rescue Assay Hits->IPP_Rescue MEP_Hits Confirmed MEP Pathway Hits IPP_Rescue->MEP_Hits Enzymatic_Assay IspD Enzymatic Assay MEP_Hits->Enzymatic_Assay Target_Confirmed_Hits Target-Confirmed Hits Enzymatic_Assay->Target_Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Target_Confirmed_Hits->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-throughput screening workflow for the discovery of novel antimalarials targeting the MEP pathway.

References

Application Notes and Protocols for Evaluating the Efficacy of MMV008138 using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent anti-malarial compound that has been identified as an inhibitor of the Plasmodium falciparum enzyme IspD, which is part of the essential methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[1][2][3][4] This pathway is absent in humans, making it an attractive target for anti-malarial drug development.[1] While the primary focus of research on this compound has been its anti-malarial activity, its broader therapeutic potential in other diseases, such as cancer, has not been extensively explored.

These application notes provide a comprehensive overview of standard cell-based assays that can be employed to evaluate the efficacy of this compound, or other investigational compounds, on various cell types, including cancer cell lines. The protocols detailed below cover the assessment of cell viability, proliferation, and apoptosis, which are fundamental readouts for determining the cytotoxic and cytostatic potential of a compound. Additionally, a key signaling pathway often dysregulated in cancer, the PI3K/Akt/mTOR pathway, is described as a potential target for mechanistic studies.

Known Anti-malarial Efficacy of this compound

This compound has demonstrated significant potency against the asexual blood stages of P. falciparum. Its efficacy is attributed to the specific inhibition of the IspD enzyme, a crucial component of the MEP pathway. The inhibitory activity of this compound can be reversed by the supplementation of isopentenyl pyrophosphate (IPP), confirming its on-target effect within this pathway.[1]

Table 1: Summary of this compound In Vitro Anti-malarial Activity

ParameterOrganism/EnzymeValueReference
IC50 P. falciparum Dd2 strain (growth inhibition)350 nM[5]
IC50 Recombinant P. falciparum IspD44 nM[1][5]
Active Stereoisomer (1R,3S)-MMV008138Most potent inhibitor[6]

Experimental Protocols for Efficacy Evaluation in Mammalian Cells

The following are detailed protocols for standard cell-based assays to determine the potential of this compound as a therapeutic agent in contexts beyond malaria, such as oncology.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Cell Proliferation Assay (BrdU Incorporation Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of replicating cells and can be detected with a specific antibody.[10]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.[11] Incubate the cells to allow for BrdU incorporation. The incubation time will depend on the cell division rate.

  • Fixation and Denaturation: After incubation, remove the labeling solution and fix the cells with a solution like 3.7% formaldehyde in PBS for 15 minutes at room temperature.[11] Following fixation, permeabilize the cells (e.g., with Triton X-100) and denature the DNA using 2N HCl for 10-60 minutes to expose the incorporated BrdU.[11]

  • BrdU Detection: Neutralize the acid and wash the cells. Add an anti-BrdU primary antibody and incubate for at least 1 hour at room temperature.[11]

  • Secondary Antibody and Substrate: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash, add a TMB substrate.[12]

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[12]

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Apoptosis Detection (Annexin V-FITC/PI Staining)

The Annexin V-FITC assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS.[14] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 105 cells/mL.[13][15]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI (50 µg/mL) to 100-500 µL of the cell suspension.[13][14][15]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[13]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis.[16] Caspase activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a chilled cell lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Caspase Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[16][17][18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16][17]

  • Measurement:

    • Colorimetric: Measure the absorbance at 400-405 nm.[16][17]

    • Fluorometric: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[17]

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathway Analysis: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20] Its frequent dysregulation in many types of cancer makes it a prime target for anti-cancer drug development.[21][22] Evaluating the effect of this compound on this pathway could provide insights into its potential mechanism of action in cancer cells.

Workflow for PI3K/Akt/mTOR Pathway Analysis:

G cluster_0 Start Treat Cancer Cells with this compound Lysis Cell Lysis and Protein Quantification Start->Lysis WB Western Blotting Lysis->WB Analysis Analyze Phosphorylation Status of Key Proteins WB->Analysis Conclusion Determine Impact on PI3K/Akt/mTOR Pathway Analysis->Conclusion

Caption: Workflow for analyzing the effect of this compound on the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Protocol for Western Blotting:

  • Protein Extraction: After treating cells with this compound, lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the pathway, such as Akt (p-Akt Ser473) and mTOR (p-mTOR Ser2448).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Quantify the band intensities to determine the change in the phosphorylation status of the target proteins upon treatment with this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of this compound's efficacy in various cell-based models. While its anti-malarial properties are well-documented, these assays will enable researchers to explore its potential in other therapeutic areas, particularly oncology. By systematically assessing its impact on cell viability, proliferation, and apoptosis, and by investigating its effects on key signaling pathways like PI3K/Akt/mTOR, a more complete understanding of the biological activities of this compound can be achieved.

References

Application Notes and Protocols for Measuring MMV008138 Inhibition of IspD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans.[1][2][3][4][5] This makes the enzymes of the MEP pathway attractive targets for the development of new anti-infective drugs.[4][5] One such enzyme is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1][2][3][6][7] The Malaria Box compound MMV008138 has been identified as a potent and selective inhibitor of P. falciparum IspD (PfIspD), making it a valuable tool for studying this enzyme and a promising lead for antimalarial drug development.[1][2][3][6][7][8]

These application notes provide detailed protocols for enzymatic assays designed to measure the inhibition of IspD by this compound and its analogs. The primary method described is a fluorimetric pyrophosphate assay that quantifies the PPi produced during the IspD-catalyzed reaction.

Signaling Pathway: The MEP Pathway and IspD Reaction

The IspD enzyme is a critical component of the MEP pathway, which is responsible for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1][2][3] The reaction catalyzed by IspD is a key step in this pathway.

MEP_Pathway cluster_MEP MEP Pathway MEP MEP IspD IspD (Target of this compound) MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME PPi PPi IspD->PPi Downstream Downstream MEP Pathway enzymes CDP_ME->Downstream This compound This compound This compound->IspD Inhibition IPP_DMAPP IPP / DMAPP Downstream->IPP_DMAPP

Caption: The IspD-catalyzed reaction within the MEP pathway and its inhibition by this compound.

Data Presentation: Quantitative Analysis of PfIspD Inhibition

The following tables summarize the kinetic parameters of recombinant PfIspD and the inhibitory activity of this compound and its stereoisomers.

Table 1: Kinetic Parameters of Recombinant PfIspD

SubstrateKm (μM)kcat (s-1)
MEP12.0 ± 2.57.6 ± 0.6
CTP9.3 ± 2.511.7 ± 1.2

Data obtained using a fluorimetric pyrophosphate assay.[1]

Table 2: Inhibitory Potency of this compound Stereoisomers against PfIspD

CompoundConfigurationPfIspD IC50 (nM)
This compound (1a) (1R,3S) 44 ± 15
5a(1S,3S)>10,000
ent-1a(1S,3R)>10,000
ent-5a(1R,3R)>10,000

IC50 values were determined using the fluorimetric pyrophosphate assay with 60 nM PfIspD.[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant PfIspD

This protocol is based on previously described methods for obtaining active PfIspD enzyme.[1]

1. Transformation and Expression: a. Transform E. coli cells (e.g., Arctic Express (DE3) RIL) with a plasmid containing the wild-type PfIspD gene. b. Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate overnight at a lower temperature (e.g., 12°C).

2. Cell Lysis and Purification: a. Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer. b. Lyse the cells by sonication or using a French press. c. Clarify the lysate by centrifugation to remove cell debris. d. Purify the recombinant PfIspD from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if the protein is His-tagged), followed by size-exclusion chromatography for further purification.

3. Protein Characterization: a. Assess the purity of the recombinant protein by SDS-PAGE. b. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Fluorimetric Pyrophosphate Assay for PfIspD Inhibition

This assay measures the enzymatic activity of PfIspD by detecting the production of pyrophosphate (PPi) using a commercially available kit, such as the PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit.[1]

Materials:

  • Purified recombinant PfIspD enzyme

  • This compound or analog compounds

  • 2-C-methyl-D-erythritol 4-phosphate (MEP)

  • Cytidine triphosphate (CTP)

  • Assay buffer: 100 mM Tris-HCl (pH 7.4) with 1.6 mM MgCl2

  • PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit (or equivalent)

  • Solid black 96-well microplate

  • Plate reader capable of fluorescence measurement

Experimental Workflow:

Assay_Workflow cluster_workflow Fluorimetric Pyrophosphate Assay Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add this compound dilutions to wells Prep_Inhibitor->Add_Inhibitor Add_Reagents Add assay buffer, CTP, and MEP to wells Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate for 10 minutes Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate reaction by adding PfIspD Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add pyrophosphate detection reagent Incubate_Reaction->Add_Detection_Reagent Measure_Fluorescence Measure fluorescence Add_Detection_Reagent->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the fluorimetric pyrophosphate assay to measure IspD inhibition.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and any analog compounds in the assay buffer.

    • Prepare a stock solution of PfIspD in an appropriate buffer.

    • Prepare stock solutions of MEP and CTP.

  • Assay Setup:

    • The reactions are performed in a solid black 96-well microplate with a final volume of 50 µL.

    • To each well, add 25 µL of the test sample (this compound dilutions or control).

    • Prepare an assay solution containing 60 µM CTP and 60 µM MEP in the assay buffer (100 mM Tris-HCl, pH 7.4, and 1.6 mM MgCl2).[1]

    • For assays with variable MEP concentrations, a CTP concentration of 100 µM is used.[1]

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature with the test compounds and substrates.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the assay solution containing 60 nM PfIspD to each well.[1]

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction and measure the generated pyrophosphate by adding the detection reagent from the kit according to the manufacturer's protocol.

    • Incubate as required by the kit instructions.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorimetric assay.

    • Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers interested in studying the inhibition of PfIspD by this compound. The fluorimetric pyrophosphate assay is a robust and sensitive method for high-throughput screening of IspD inhibitors and for detailed kinetic characterization of their mechanism of action. These assays are crucial for the ongoing efforts to develop novel antimalarial agents targeting the MEP pathway.

References

Troubleshooting & Optimization

troubleshooting low potency of MMV008138 in growth assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low potency of the antimalarial compound MMV008138 in Plasmodium falciparum growth assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is an antimalarial compound identified from the Malaria Box collection. It targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, a key component of the methylerythritol phosphate (MEP) pathway.[1][2][3] This pathway is essential for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for the parasite's survival.[1][3] The MEP pathway is present in the parasite's apicoplast but is absent in humans, making it an attractive drug target.[1][4]

Q2: What is the expected potency (IC50) of this compound in P. falciparum growth assays? The potency of this compound is highly dependent on its stereochemistry. The most active stereoisomer, (1R,3S)-MMV008138, exhibits a half-maximal inhibitory concentration (IC50) of approximately 250 nM against the Dd2 strain of P. falciparum.[4][5] Potency can vary between different parasite strains and assay conditions.

Q3: Which stereoisomer of this compound is the most active? The (1R,3S)-configured stereoisomer is the most potent inhibitor of both P. falciparum growth and the target enzyme, PfIspD.[1][4] Other stereoisomers show significantly reduced or no activity.[4] Commercially available this compound is typically the trans-configured mixture, which is predominantly the active (1R,3S) isomer.[4]

Troubleshooting Guide for Low Potency

Q1: My observed IC50 for this compound is significantly higher than the reported ~250 nM. What are the primary areas to investigate? A discrepancy between observed and expected potency is a common issue when translating biochemical data to cellular assays.[6] The investigation should be systematic, starting with the compound itself, moving to the experimental setup, and finally considering biological factors related to the parasite.

A logical troubleshooting workflow is outlined below:

G cluster_1 Compound Issues cluster_2 Assay Issues cluster_3 Biological Issues A Low Potency Observed (IC50 >> 250 nM) B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Scrutinize Assay Conditions & Protocol B->C Compound OK B1 Purity/Identity B->B1 B2 Solubility B->B2 B3 Stability B->B3 B4 Correct Stereoisomer? B->B4 D Step 3: Confirm On-Target Activity in Cells C->D Assay OK C1 Cell Health/Density C->C1 C2 Reagent Quality (e.g., Serum) C->C2 C3 Incubation Time C->C3 C4 Plate Effects C->C4 E Step 4: Evaluate Parasite Factors (e.g., Resistance) D->E Target Not Engaged D1 IPP Rescue Assay D->D1 E1 Resistant Strain? E->E1 E2 Efflux/Metabolism? E->E2

Caption: Troubleshooting workflow for low potency of this compound.

Q2: How can I verify the identity and integrity of my this compound compound stock? Issues with the compound itself are a primary cause of poor performance.

  • Purity and Identity: If possible, verify the purity and identity of your compound batch using analytical methods like LC-MS or NMR. Ensure you are using the correct (1R,3S) stereoisomer, which is the most potent form.[4]

  • Solubility: this compound may have limited solubility in aqueous cell culture media.[6] Ensure your stock solution (typically in DMSO) is fully dissolved and that the final concentration of DMSO in your assay is consistent and non-toxic to the parasites. Test the compound's solubility in your assay medium (see Protocol 3).

  • Stability: The compound may be unstable under your specific experimental conditions (e.g., temperature, pH, light exposure). Assess its stability over the time course of your experiment.[6][7]

  • Storage: Ensure the compound is stored correctly (typically as a desiccated solid or a frozen DMSO stock) to prevent degradation.

Q3: My compound is verified. Could the issue be with my experimental setup? Yes, variability in cell-based assays is common and can significantly impact results.[8][9]

  • Cell Line Health and Passage Number: Use healthy, synchronized parasite cultures at a consistent parasitemia. High passage numbers can sometimes lead to altered phenotypes; use low-passage parasite stocks when possible.[8]

  • Reagent Variability: The source and batch of critical reagents like fetal bovine serum (FBS) or Albumax can affect compound activity, often due to protein binding.[6][10] Test different batches if you suspect this is an issue.

  • Assay Duration and Timing: this compound has been shown to have a discernible impact on late trophozoite and early schizont stages.[3] Ensure your assay duration (typically 48-72 hours) is sufficient to capture the compound's effect on parasite replication.

  • Plate Layout and Edge Effects: Distribute your controls (vehicle and positive control) and compound dilutions appropriately across the microtiter plate to minimize plate-specific effects.[9]

Q4: How can I confirm that this compound is engaging its target (IspD) in my assay? The most direct way to confirm the on-target activity of this compound is through a chemical rescue experiment.

  • IPP Rescue Assay: Since this compound inhibits the MEP pathway, its growth-inhibitory effect can be reversed by providing the downstream product, isopentenyl pyrophosphate (IPP), to the culture medium.[1][4] A successful rescue (i.e., parasite growth is restored in the presence of this compound + IPP) strongly indicates that the compound is acting on-target (see Protocol 2). If no rescue is observed, it may point to off-target effects or compound inactivity.

G DOXP DOXP MEP MEP DOXP->MEP IspC CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH MMV This compound IspD IspD MMV->IspD Inhibits

Caption: The MEP pathway in P. falciparum and the inhibitory target of this compound.

Q5: Could my P. falciparum strain be resistant to this compound? While less common for laboratory strains unless intentionally selected, resistance is a possibility.

  • Known Resistance Mutations: Mutations in the ispD gene can confer resistance to this compound.[11] If you are using a strain that has been cultured for a long time or subjected to previous drug pressure, consider sequencing the ispD gene to check for mutations.

  • Cross-Resistance: Test your strain against other MEP pathway inhibitors, such as fosmidomycin (which targets IspC).[4] Lack of sensitivity to multiple compounds targeting the same pathway could suggest a broader resistance mechanism.

Quantitative Data Summary

The table below summarizes the reported in vitro potency of this compound stereoisomers against P. falciparum.

Compound/StereoisomerParasite StrainIC50 (nM)Reference
(1R,3S)-MMV008138 (4a) Dd2250 ± 70[4]
(1S,3R)-MMV008138 (ent-4a) Dd2> 10,000[4]
(1R,3R)-MMV008138 (5a) Dd2> 10,000[4]
(1S,3S)-MMV008138 (ent-5a) Dd23,000[4]
This compound (Commercial Batch) Dd2250 ± 50[5]

Key Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I)

  • Preparation: Prepare a 2-fold serial dilution of this compound in complete parasite medium (e.g., RPMI-1640 with Albumax II, hypoxanthine) in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Parasite Culture: Add synchronized ring-stage P. falciparum culture (e.g., Dd2 or 3D7 strain) to the plate to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the red blood cells. Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Signal Detection: Incubate in the dark for 1 hour, then read the fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence signal against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Isopentenyl Pyrophosphate (IPP) Rescue Assay

  • Plate Setup: Prepare two identical 96-well plates with serial dilutions of this compound as described in Protocol 1.

  • Rescue Condition: To one plate, add IPP to the complete medium to a final concentration of 200 µM.[4] The other plate will not receive IPP.

  • Assay Execution: Add synchronized parasite culture to both plates and proceed with the 72-hour incubation and subsequent steps as outlined in Protocol 1.

  • Analysis: Calculate the IC50 value for this compound in the absence and presence of IPP. A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of IPP indicates successful on-target rescue.[4]

Protocol 3: Compound Solubility and Stability Assessment

  • Solubility (Nephelometry):

    • Prepare a high-concentration stock of this compound in DMSO.

    • Add small aliquots of the stock to your complete cell culture medium to achieve a range of final concentrations, including concentrations above the expected IC50.

    • Incubate the solutions under assay conditions (37°C) for 1-2 hours.

    • Measure light scattering using a nephelometer or a plate reader capable of absorbance readings at high wavelengths (e.g., 600-700 nm). A sharp increase in signal indicates precipitation.

  • Stability (LC-MS):

    • Add this compound to complete cell culture medium at a relevant concentration (e.g., 10x the expected IC50).

    • Incubate the solution under assay conditions.

    • Take samples at different time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the samples by LC-MS to quantify the amount of intact this compound remaining. A significant decrease over time indicates compound degradation.

References

Technical Support Center: Optimizing MMV008138 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MMV008138. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the optimal performance of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antimalarial compound that targets the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium falciparum and other pathogens.[1][2][3][4][5][6] This pathway is absent in humans, making it a selective target for antimalarial drugs.[1] Specifically, this compound inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, which catalyzes a key step in the MEP pathway.[1][2][4][5][6] The biologically active form is the (1R,3S)-stereoisomer of the molecule.[4]

Q2: In which P. falciparum life cycle stage is this compound most effective?

A2: this compound is primarily active against the asexual intraerythrocytic stages of P. falciparum. Its inhibitory effect is most pronounced on the late trophozoite and early schizont stages.

Q3: What is the expected IC50 value for this compound in a P. falciparum growth inhibition assay?

A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the P. falciparum strain and specific assay conditions. However, reported values are typically in the nanomolar range. For the Dd2 strain, the IC50 of the active (1R,3S) stereoisomer is approximately 250 ± 50 nM.[7] For the recombinant P. falciparum IspD enzyme, the IC50 is even lower, around 44 ± 15 nM.[4]

Q4: Is this compound cytotoxic to mammalian cells?

A4: this compound exhibits high selectivity for the parasite's IspD enzyme and does not target the human IspD.[2][3][4][5][7] This specificity contributes to its low cytotoxicity against human cell lines, making it a promising antimalarial lead.

Q5: How can I confirm that the observed growth inhibition is due to targeting the MEP pathway?

A5: The growth inhibitory effect of this compound on P. falciparum can be reversed by supplementing the culture medium with isopentenyl pyrophosphate (IPP), a downstream product of the MEP pathway.[1][3][4][5] A successful rescue with IPP supplementation strongly indicates that this compound is acting on-target. A concentration of 200 µM IPP is typically used for this rescue experiment.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Active (1R,3S)-stereoisomer)
Assay TypeTarget/OrganismStrainIC50 (nM)Reference
Whole-Cell Growth InhibitionPlasmodium falciparumDd2250 ± 70[8]
Enzymatic InhibitionRecombinant P. falciparum IspD-44 ± 15[4]

Experimental Protocols

Protocol 1: Plasmodium falciparum Asexual Stage Growth Inhibition Assay

This protocol describes a standard method to determine the IC50 of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain), synchronized at the ring stage

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax I or human serum)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • DNA-intercalating dye (e.g., SYBR Green I or DAPI)

  • Lysis buffer

  • Fluorescence plate reader

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. The final concentration should typically range from 1 nM to 10 µM. Include a DMSO-only control.

  • Parasite Culture Preparation: Dilute the synchronized ring-stage parasite culture with uninfected erythrocytes and complete medium to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Assay Plate Setup: Add 50 µL of the serially diluted this compound to the wells of a 96-well plate. Add 50 µL of the prepared parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled gas environment.

  • Lysis and Staining: After incubation, add a lysis buffer containing a DNA-intercalating dye to each well.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.

Protocol 2: Recombinant P. falciparum IspD Enzymatic Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on the IspD enzyme.

Materials:

  • Recombinant P. falciparum IspD enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1.6 mM MgCl2)

  • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Detection reagent (e.g., a pyrophosphate detection kit)

  • Plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, MEP, CTP, and the diluted this compound.

  • Enzyme Addition: Initiate the reaction by adding the recombinant P. falciparum IspD enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of product (or byproduct like pyrophosphate) formed.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration and plot against the log of the concentration to determine the IC50 value.

Troubleshooting Guide

Issue 1: No or weak inhibition of P. falciparum growth observed.

  • Possible Cause 1: Inactive Compound:

    • Solution: Ensure the correct stereoisomer ((1R,3S)-MMV008138) is being used. Verify the compound's integrity and purity. Prepare fresh stock solutions.

  • Possible Cause 2: Suboptimal Assay Conditions:

    • Solution: Confirm that the parasite culture is healthy and properly synchronized. Check the incubation conditions (temperature, gas mixture). Ensure the final DMSO concentration is not inhibiting parasite growth (typically should be ≤0.5%).

  • Possible Cause 3: Inaccurate Concentration:

    • Solution: Double-check all dilution calculations. Use calibrated pipettes.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding:

    • Solution: Ensure the parasite culture is well-mixed before and during plating to prevent settling of erythrocytes.

  • Possible Cause 2: Edge Effects in the Microplate:

    • Solution: Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.

  • Possible Cause 3: Compound Precipitation:

    • Solution: Check the solubility of this compound in the culture medium. If precipitation is observed at higher concentrations, consider using a lower starting concentration or a different solvent system (though DMSO is standard).

Issue 3: Growth inhibition is observed, but IPP rescue is unsuccessful.

  • Possible Cause 1: Off-Target Effects:

    • Solution: While this compound is selective, at very high concentrations, off-target effects could occur. Ensure you are working within a reasonable concentration range around the expected IC50.

  • Possible Cause 2: Insufficient IPP Concentration:

    • Solution: Verify the concentration and purity of the IPP used. Ensure a final concentration of 200 µM is achieved in the well.

  • Possible Cause 3: Degradation of IPP:

    • Solution: Prepare fresh IPP solutions as they can be unstable.

Visualizations

MEP_Pathway Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD ME_cPP ME-cPP CDP_ME->ME_cPP IspE HMBPP HMB-PP ME_cPP->HMBPP IspF IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP IspG/H This compound This compound This compound->CDP_ME Inhibition

Caption: The MEP pathway for isoprenoid synthesis in P. falciparum, highlighting the inhibition of the IspD enzyme by this compound.

Experimental_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_parasites Prepare Synchronized Parasite Culture start->prep_parasites plate_setup Plate Setup: Add Compound and Parasites prep_compound->plate_setup prep_parasites->plate_setup incubation Incubate for 72h (37°C, Gas Mixture) plate_setup->incubation lysis_stain Lyse Erythrocytes and Stain DNA incubation->lysis_stain read_plate Read Fluorescence lysis_stain->read_plate data_analysis Data Analysis: Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the P. falciparum growth inhibition assay.

Troubleshooting_Workflow start No/Weak Inhibition Observed check_compound Verify Compound Integrity and Concentration start->check_compound compound_ok Compound OK? check_compound->compound_ok check_assay Review Assay Protocol and Cell Health compound_ok->check_assay Yes remedy_compound Prepare Fresh Stock Re-check Calculations compound_ok->remedy_compound No assay_ok Assay Conditions OK? check_assay->assay_ok re_evaluate Re-evaluate Data and Consider Off-Target Effects assay_ok->re_evaluate Yes remedy_assay Optimize Assay Conditions (e.g., cell density, incubation time) assay_ok->remedy_assay No success Problem Resolved re_evaluate->success remedy_compound->success remedy_assay->success

Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.

References

common issues with MMV008138 solubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of MMV008138 in culture media. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antimalarial compound that targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the methylerythritol phosphate (MEP) pathway of Plasmodium parasites.[1][2][3] This pathway is essential for the synthesis of isoprenoids, which are vital for parasite growth and survival.[1][2] Importantly, the MEP pathway is absent in humans, making IspD a promising drug target.[1][3]

Q2: In which solvent should I prepare my stock solution of this compound?

For cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a common solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations.

Q3: What is the recommended final concentration of DMSO in the culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: How should I store my this compound stock solution?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5] Store these aliquots at -20°C or -80°C in tightly sealed vials.

Troubleshooting Guide: this compound Precipitation in Culture Media

Precipitation of this compound upon dilution into aqueous culture media can be a significant issue, leading to inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and mitigate these solubility problems.

Problem: I observed a cloudy or hazy appearance in my culture medium after adding the this compound stock solution.

This is a common indication that the compound is precipitating out of solution. Here’s how to address it:

  • Initial Checks:

    • Stock Solution Clarity: Before diluting, ensure your this compound stock solution in DMSO is completely clear and free of any visible particles. If the stock itself is cloudy, it may not be fully dissolved. Gentle warming or sonication can sometimes help, but be cautious as this might degrade the compound.

    • Final Concentration: The intended final concentration of this compound in the culture medium may be exceeding its solubility limit.

  • Recommended Actions:

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution with the culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

    • Pre-warm the Media: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Temperature shifts can affect solubility.[5]

    • Mixing Technique: Add the stock solution drop-wise to the culture medium while gently swirling or vortexing. This rapid and thorough mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

    • Consider a Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound.

Problem: I see visible crystalline particles in my culture flask/plate after adding this compound.

Visible crystals are a clear sign of compound precipitation.

  • Initial Checks:

    • Microscopic Examination: Observe the particles under a microscope. Crystalline structures are characteristic of compound precipitation. This can help differentiate from other issues like microbial contamination.

    • Control Flasks: Always maintain control flasks (media alone and media with the vehicle solvent) to compare against your experimental flasks. If precipitation is only observed in the presence of this compound, the compound is the likely culprit.

  • Recommended Actions:

    • Review Stock Preparation: Re-evaluate your stock solution preparation. Ensure the compound was fully dissolved in DMSO at the correct concentration.

    • Solubility Testing: If possible, perform a small-scale solubility test. Prepare a range of this compound concentrations in your culture medium to determine the approximate solubility limit under your experimental conditions.

    • Increase Serum Concentration (if applicable): For some compounds, the presence of proteins in fetal bovine serum (FBS) can help to stabilize them in solution. If your experimental design allows, you could try pre-mixing the this compound stock with a small volume of serum-containing media before diluting it into the final volume.

Data Presentation

Table 1: Recommended Solvent and Storage for this compound

ParameterRecommendation
Stock Solution Solvent High-purity Dimethyl Sulfoxide (DMSO)
Storage Temperature -20°C or -80°C
Storage Conditions Aliquot into single-use vials to avoid freeze-thaw cycles.
Final DMSO Concentration < 0.5% in final culture medium

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of high-purity DMSO to achieve the desired stock concentration.

    • Ensure the compound is completely dissolved by gentle vortexing. If necessary, brief sonication in a water bath can be used, but avoid excessive heating.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into sterile, single-use cryovials.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (Dilution in Culture Media):

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the media.

    • While gently swirling the pre-warmed media, add the calculated volume of the stock solution drop-wise.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Media thaw->dilute warm_media Pre-warm Culture Media warm_media->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock dissolve_stock Action: Ensure Stock is Fully Dissolved (Gentle Warming/Sonication) check_stock->dissolve_stock No check_concentration Is Final Concentration Too High? check_stock->check_concentration Yes dissolve_stock->check_stock lower_concentration Action: Lower Final Concentration check_concentration->lower_concentration Yes check_dilution Review Dilution Technique check_concentration->check_dilution No solution Problem Resolved lower_concentration->solution improve_dilution Action: Use Serial Dilution, Pre-warm Media, Mix Vigorously check_dilution->improve_dilution improve_dilution->solution

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Addressing Variability in IPP Rescue Experiments with MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in isopentenyl pyrophosphate (IPP) rescue experiments involving the antimalarial compound MMV008138. Our aim is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is an IPP rescue experiment necessary?

A1: this compound is a potent antimalarial compound that targets the IspD enzyme in the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum.[1][2][3][4] This pathway is essential for the parasite's synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for its survival.[1] The MEP pathway is absent in humans, making it an attractive drug target.[1] An IPP rescue experiment is a crucial assay to confirm that this compound's primary mechanism of action is the inhibition of the MEP pathway. By supplementing the culture medium with exogenous IPP, the downstream product of the pathway, parasite growth should be restored in the presence of this compound if the compound is acting on-target.[1][5]

Q2: What is the active stereoisomer of this compound?

A2: The inhibitory activity of this compound is stereospecific. The (1R,3S)-configured stereoisomer is the most potent form of the compound.[6] It is crucial to use the correct stereoisomer to ensure accurate and reproducible experimental outcomes.

Q3: What concentration of IPP should be used for rescue experiments?

A3: A concentration of 200 µM IPP is commonly used and has been shown to be effective in rescuing parasite growth from inhibition by this compound and other MEP pathway inhibitors.[4][5][6]

Q4: How should I prepare and store this compound and IPP solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to parasites.[8]

Isopentenyl pyrophosphate is known to be unstable in acidic conditions and at higher temperatures. For long-term storage, it is best kept at -20°C or below.[9] Prepare fresh aqueous solutions of IPP for each experiment and keep them on ice.

Troubleshooting Guide

Variability in IPP rescue experiments can arise from several factors, from reagent quality to experimental setup. This guide provides a systematic approach to troubleshooting common issues.

Problem 1: No or Incomplete Rescue of Parasite Growth
Potential Cause Troubleshooting Steps
Degraded or Inactive IPP - Verify IPP Quality: Purchase IPP from a reputable supplier. Upon receipt, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Fresh Preparations: Prepare fresh IPP solutions for each experiment. IPP is susceptible to degradation in aqueous solutions, especially at non-neutral pH and higher temperatures. - pH of Medium: Ensure the pH of your culture medium is within the optimal range for parasite growth and IPP stability.
Suboptimal IPP Concentration - Titrate IPP: While 200 µM is a standard concentration, the optimal concentration may vary slightly between parasite strains and culture conditions. Perform a dose-response experiment with varying IPP concentrations to determine the optimal rescue concentration for your specific setup.
This compound Off-Target Effects - Dose-Response with and without IPP: A complete rescue should result in a significant rightward shift of the IC50 curve in the presence of IPP. If only a partial shift is observed, or if the maximum killing effect is not fully reversed, it may indicate that at higher concentrations, this compound has off-target effects that are not rescued by IPP.[10]
This compound Solubility Issues - Check for Precipitation: Visually inspect the culture wells for any signs of compound precipitation after adding this compound to the medium. - Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5%) to maintain compound solubility without affecting parasite viability.
Problem 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Accurate Pipetting: Ensure accurate and consistent pipetting of the parasite culture into each well. - Homogeneous Cell Suspension: Gently mix the parasite culture before aliquoting to ensure a uniform cell density.
Edge Effects in Assay Plate - Plate Layout: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can affect cell growth and compound concentrations. Fill the outer wells with sterile medium or PBS.
Inaccurate Drug Dilutions - Serial Dilution Technique: Use proper serial dilution techniques to prepare the this compound concentration range. Use fresh pipette tips for each dilution step.
Assay Readout Variability - SYBR Green I Assay: If using a SYBR Green I-based assay, ensure complete lysis of red blood cells before reading the fluorescence. Background fluorescence from unlysed cells or debris can cause variability.

Data Presentation

Consistent data presentation is key to comparing results across experiments. The following tables provide a template for summarizing your quantitative findings.

Table 1: IC50 Values of this compound in the Absence and Presence of IPP

Compound Parasite Strain IC50 (-IPP) [nM] IC50 (+200 µM IPP) [nM] Fold Shift (IC50 ratio)
This compound ((1R,3S)-isomer)Dd2e.g., 250[6]e.g., >10,000>40
Your Data

Table 2: Representative Data from an IPP Rescue Experiment

This compound [nM] % Growth Inhibition (-IPP) % Growth Inhibition (+200 µM IPP)
000
100e.g., 20e.g., 5
250e.g., 50e.g., 10
500e.g., 85e.g., 15
1000e.g., 95e.g., 20
Your Data

Experimental Protocols

A detailed and standardized protocol is essential for reproducibility.

Protocol: In Vitro Antimalarial Assay with IPP Rescue

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., Dd2 strain) in complete medium (RPMI-1640 supplemented with AlbuMAX™ or human serum, hypoxanthine, and gentamicin) under standard gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the this compound stock in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • IPP Preparation:

    • Prepare a fresh stock solution of IPP (e.g., 20 mM in sterile water).

    • Dilute the IPP stock in complete medium to a working concentration that will result in a final concentration of 200 µM in the assay wells.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted this compound solutions.

    • To the designated "rescue" wells, add the IPP working solution. To the "-IPP" wells, add an equivalent volume of complete medium.

    • Add the synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to all wells.

    • Include control wells: parasites with no drug (-IPP), parasites with no drug (+IPP), and uninfected red blood cells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Growth Measurement (SYBR Green I Assay):

    • After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.

    • Incubate in the dark at room temperature for at least 1 hour.

    • Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cells.

    • Normalize the data to the drug-free control wells.

    • Calculate the IC50 values using a non-linear regression analysis software (e.g., GraphPad Prism).

Visualizing Experimental Concepts

Diagrams can aid in understanding the experimental workflow and the underlying biological pathway.

MEP_Pathway_Inhibition cluster_MEP_Pathway MEP Pathway G3P Glyceraldehyde-3-P MEP MEP G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IspD IspD MEP->IspD CDP_ME CDP-ME IspD->CDP_ME IPP IPP CDP_ME->IPP ... Parasite_Growth Parasite Growth IPP->Parasite_Growth This compound This compound This compound->IspD Inhibition Exogenous_IPP Exogenous IPP (Rescue) Exogenous_IPP->Parasite_Growth Rescue Inhibition Inhibition Rescue Rescue

Caption: Inhibition of the MEP pathway by this compound and rescue by exogenous IPP.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup (96-well plate) cluster_Incubation_Analysis Incubation & Analysis Parasite_Culture Synchronized Parasite Culture Add_Parasites Add Parasites Parasite_Culture->Add_Parasites MMV_Prep This compound Serial Dilutions Plate_Setup Plate this compound +/- IPP MMV_Prep->Plate_Setup IPP_Prep IPP Solution Preparation IPP_Prep->Plate_Setup Plate_Setup->Add_Parasites Incubate Incubate 72h Add_Parasites->Incubate SYBR_Green SYBR Green I Assay Incubate->SYBR_Green Data_Analysis Data Analysis (IC50) SYBR_Green->Data_Analysis

Caption: Workflow for the IPP rescue experiment.

Troubleshooting_Logic Start Inconsistent Rescue Results Check_Reagents Check Reagent Quality (IPP, this compound) Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagent_OK->Protocol_OK Yes New_Reagents Prepare Fresh Reagents Reagent_OK->New_Reagents No Optimize_Protocol Optimize Protocol Steps (e.g., cell density, incubation time) Protocol_OK->Optimize_Protocol No Consider_Off_Target Consider Off-Target Effects Protocol_OK->Consider_Off_Target Yes New_Reagents->Start Optimize_Protocol->Start

Caption: A logical approach to troubleshooting IPP rescue experiments.

References

Technical Support Center: Enhancing the Metabolic Stability of MMV008138 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the metabolic stability of MMV008138 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of the parent compound this compound?

A1: The parent compound, this compound (also referred to as compound 1 ), exhibits poor metabolic stability, primarily attributed to Cytochrome P450 (CYP)-mediated oxidation of the electron-rich indole benzo-ring. This rapid metabolism leads to a short in vitro half-life in mouse liver microsomes.[1]

Q2: Which structural modifications have shown the most promise in improving the metabolic stability of this compound?

A2: Introduction of fluorine atoms onto the benzo-ring has been the most successful strategy to date. Specifically, the 7-fluoro substituted analog (20c ) demonstrated a significant improvement in mouse microsomal stability compared to the parent compound.[1] While other substitutions, such as chloro, bromo, methyl, trifluoromethyl, and cyano groups, were explored, they generally resulted in a significant loss of antimalarial potency.[1]

Q3: Does improved in vitro metabolic stability of this compound derivatives always translate to better in vivo plasma exposure?

A3: Not necessarily. For instance, the 7-fluoro analog (20c ), despite its markedly improved in vitro microsomal stability, did not show a corresponding improvement in plasma exposure in vivo compared to the parent compound.[1] This highlights the complexity of predicting in vivo pharmacokinetics from in vitro data alone and suggests that other factors, such as permeability, transporter effects, or alternative metabolic pathways, may play a significant role.

Q4: What is the known mechanism of action for this compound and its derivatives?

A4: this compound is an inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), an essential enzyme in the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum.[1] This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for the parasite's survival. The MEP pathway is absent in humans, making IspD an attractive drug target.

Troubleshooting Guides

Issue 1: High Variability in Microsomal Stability Assay Results

Q: We are observing significant well-to-well and day-to-day variability in our mouse liver microsome (MLM) stability assay results for our this compound analogs. What are the potential causes and solutions?

A: High variability in MLM assays can stem from several factors. Here's a systematic approach to troubleshooting:

  • Microsome Quality and Handling:

    • Cause: Inconsistent enzyme activity due to improper storage or multiple freeze-thaw cycles. Vendor-to-vendor and even batch-to-batch variability in microsomal protein concentration and enzymatic activity is common.

    • Solution: Aliquot microsomes upon receipt to minimize freeze-thaw cycles. Always pre-warm microsomes on ice and keep them there until just before adding to the reaction mixture. Qualify each new batch of microsomes with known high- and low-clearance compounds to ensure consistent performance.

  • Compound Solubility:

    • Cause: Poor aqueous solubility of lipophilic this compound derivatives can lead to precipitation in the assay buffer. This reduces the effective concentration of the compound available to the enzymes, leading to an underestimation of metabolism (artificially high stability).

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, acetonitrile) is low and consistent across all wells (typically <1%). Visually inspect for precipitation. If solubility is a persistent issue, consider using a "cosolvent" method where the compound is diluted in a solution with a higher organic content before being added to the microsomes.

  • Assay Conditions:

    • Cause: Inconsistent incubation times, temperatures, or shaking speeds can affect metabolic rates. Pipetting errors, especially with small volumes, can also introduce significant variability.

    • Solution: Use a calibrated incubator with consistent temperature control and shaking. Standardize incubation times precisely. Use calibrated pipettes and consider using automated liquid handlers for improved precision.

  • NADPH Regeneration System:

    • Cause: The NADPH regenerating system is crucial for sustained CYP activity. Inconsistent preparation or degradation of this system will lead to variable results.

    • Solution: Prepare the NADPH regenerating solution fresh for each experiment. Ensure all components are properly dissolved and stored.

Issue 2: Discrepancy Between In Vitro and In Vivo Metabolic Stability (Poor IVIVC)

Q: Our novel this compound derivative shows high stability in our hepatocyte assay, but in our mouse PK study, the compound is cleared very rapidly. What could explain this poor in vitro-in vivo correlation (IVIVC)?

A: Poor IVIVC is a common challenge in drug discovery. Here are several potential reasons:

  • Extrahepatic Metabolism:

    • Cause: Your compound may be metabolized by enzymes in tissues other than the liver, such as the intestine, kidneys, or lungs. Standard liver microsomal and hepatocyte assays will not capture this.

    • Solution: Conduct metabolic stability assays using S9 fractions or microsomes from other relevant tissues to investigate extrahepatic metabolism.

  • Transporter Effects:

    • Cause: The compound might be a substrate for uptake or efflux transporters in the liver. In vivo, efficient uptake by transporters can lead to high intracellular concentrations and rapid metabolism that may not be fully recapitulated in vitro, especially in microsomes.

    • Solution: Use plated sandwich-cultured hepatocytes, which better maintain transporter function, to study the potential role of active transport.

  • Different Metabolic Pathways:

    • Cause: While Phase I (CYP-mediated) metabolism is often the focus, Phase II conjugation reactions (e.g., glucuronidation) can also be a significant clearance pathway. Microsomal assays may not fully capture Phase II metabolism without specific cofactors.

    • Solution: Use hepatocytes, which contain both Phase I and Phase II enzymes and their respective cofactors, to get a more complete picture of metabolism. If using microsomes, consider including cofactors like UDPGA to assess glucuronidation.

  • Plasma Protein Binding:

    • Cause: High plasma protein binding in vivo can limit the amount of free drug available for metabolism, potentially slowing clearance compared to in vitro systems where protein concentrations are much lower. Conversely, if the in vitro assay has a higher free fraction than in vivo, it might overestimate clearance.

    • Solution: Measure the fraction of your compound bound to plasma proteins and incorporate this into your in vivo clearance predictions.

Issue 3: Unexpected Metabolite Identification in LC-MS/MS Analysis

Q: We have identified a metabolite for our this compound derivative that does not correspond to a simple oxidation or hydroxylation. How can we troubleshoot this?

A: The identification of unexpected metabolites can provide valuable insights into your compound's metabolic fate.

  • Reaction Phenotyping:

    • Cause: The metabolite may be formed by a non-CYP enzyme.

    • Solution: Use a panel of recombinant human CYP enzymes to identify which specific isozymes are responsible for the primary metabolic pathways. Compare the metabolite profile in microsomes versus hepatocytes; the presence of the metabolite only in hepatocytes may suggest the involvement of cytosolic enzymes.

  • LC-MS/MS Data Interpretation:

    • Cause: In-source fragmentation or the formation of adducts (e.g., with sodium, potassium, or acetonitrile) can be mistaken for true metabolites.

    • Solution: Carefully examine the mass spectra. Look for characteristic fragmentation patterns. Analyze a blank sample (matrix without the compound) to identify potential interferences. Run a sample of the parent compound with direct infusion into the mass spectrometer to understand its fragmentation behavior.

  • Reactive Metabolites:

    • Cause: The parent compound may be forming a reactive intermediate that is then trapped by cellular nucleophiles (e.g., glutathione).

    • Solution: Conduct incubations in the presence of a trapping agent like glutathione (GSH). Look for the formation of GSH adducts, which can be identified by their characteristic mass shift and isotopic pattern.

Data Presentation

Table 1: In Vitro Mouse Microsomal Stability of this compound and Key Derivatives

Compound IDStructure/ModificationHalf-life (t₁/₂) (min)
1 (this compound)Parent Compound~10
20a 5-fluoro analogNot Reported
20c 7-fluoro analog214
20d 5,7-difluoro analogNot Reported

Data extracted from "Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability".[1]

Experimental Protocols

Key Experiment: Mouse Liver Microsome (MLM) Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of this compound derivatives.

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Pooled male CD-1 mouse liver microsomes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and sample analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of test compounds and controls at 10 mM in DMSO.

    • Create intermediate stock solutions by diluting the 10 mM stocks in a suitable solvent (e.g., 50:50 acetonitrile:water) to an appropriate concentration for the assay.

  • Reaction Mixture Preparation (in a 96-well plate):

    • Add potassium phosphate buffer to each well.

    • Add the test compound or control to the appropriate wells to achieve a final concentration of 1 µM.

    • Add MgCl₂ to a final concentration of 5 mM.

    • Add mouse liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation and Incubation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative controls (to which buffer is added instead).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Visualizations

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->MEP

Caption: The MEP pathway and the inhibitory action of this compound on IspD.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solutions Prepare Compound Stock Solutions Reaction_Mix Prepare Reaction Mix (Buffer, Microsomes, Compound) Stock_Solutions->Reaction_Mix Pre_incubation Pre-incubate at 37°C Reaction_Mix->Pre_incubation Initiate Initiate with NADPH Pre_incubation->Initiate Time_Points Incubate and Sample at Time Points Initiate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis SAR_Logic Parent This compound (Parent Compound) Metabolic_Liability Metabolic Liability: Benzo-ring Oxidation Parent->Metabolic_Liability Modification Structural Modification: Add Electron-Withdrawing Group (e.g., Fluorine) Parent->Modification Low_Stability Low Metabolic Stability (t½ ≈ 10 min) Metabolic_Liability->Low_Stability Modified_Analog 7-Fluoro Analog (20c) Modification->Modified_Analog Reduced_Oxidation Reduced Susceptibility to Oxidation Modified_Analog->Reduced_Oxidation High_Stability Improved Metabolic Stability (t½ = 214 min) Reduced_Oxidation->High_Stability

References

Technical Support Center: Overcoming Experimental Challenges with MMV008138 Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges encountered when working with the antimalarial compound MMV008138 and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stereoisomers important?

A1: this compound is a tetrahydro-β-carboline compound identified from the Malaria Box as a potent inhibitor of Plasmodium falciparum growth.[1] It targets the methylerythritol phosphate (MEP) pathway, an essential metabolic pathway in the parasite's apicoplast that is absent in humans.[2][3] The compound has two stereocenters, meaning it can exist as four different stereoisomers. Research has shown that the antimalarial activity resides almost exclusively in the (1R,3S)-stereoisomer, making it critical to use the correct isomer in experiments.[2]

Q2: What is the mechanism of action of the active this compound stereoisomer?

A2: The active (1R,3S)-stereoisomer of this compound targets and inhibits IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway.[3][4] This enzyme is crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential building blocks for various vital molecules in the parasite.[3][5] By inhibiting IspD, the compound effectively starves the parasite of these necessary isoprenoids.

Q3: How can I confirm that the observed antimalarial activity is due to targeting the MEP pathway?

A3: The most common method is an isopentenyl pyrophosphate (IPP) rescue assay. Since this compound inhibits the production of isoprenoid precursors, supplementing the parasite culture medium with IPP should reverse the growth-inhibitory effect of the compound.[3][6] If the compound's activity is rescued by IPP, it strongly suggests the target is within the apicoplast, likely the MEP pathway.[7]

Q4: Are there known off-target effects for this compound?

A4: While the primary target is IspD in the MEP pathway, off-target effects can occur, especially at higher concentrations.[2] For potent analogs of this compound, off-target activity has been observed at concentrations roughly 40-fold higher than those that inhibit the MEP pathway.[2] It is crucial to perform dose-response experiments and IPP rescue assays to distinguish between on-target and off-target effects. The active stereoisomer shows high selectivity for the parasite's IspD and does not inhibit the human IspD enzyme.[3][8]

Q5: Has resistance to this compound been observed?

A5: Yes, P. falciparum can develop resistance to this compound. Studies have shown that mutations in the ispd gene can confer resistance.[9] Interestingly, some this compound-resistant parasite lines have shown increased susceptibility to other IspD inhibitors, suggesting that the resistance-conferring mutations may come at a fitness cost to the enzyme.[9][10]

Troubleshooting Guides

Synthesis and Stereoisomer Separation

Problem: Difficulty in separating the four stereoisomers of this compound after synthesis via Pictet-Spengler reaction.

Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). Adjust reaction time and temperature as needed. The Pictet-Spengler reaction of (S)- or (R)-tryptophan methyl ester with 2,4-dichlorobenzaldehyde is a common synthetic route.[2]
Co-elution of Diastereomers The cis and trans diastereomers can be separated by column chromatography on silica gel. Use a solvent system such as dichloromethane-ethyl acetate-hexanes mixtures for optimal separation.[3]
Racemization Use mild reaction conditions to prevent racemization. The use of an appropriate acid catalyst is crucial.[2]
Difficulty Separating Enantiomers Enantiomers require a chiral separation method. Consider using chiral high-performance liquid chromatography (HPLC) for analytical or preparative separation.
In Vitro Antimalarial Assays

Problem: High variability in IC50 values for the active stereoisomer against P. falciparum.

Possible Cause Suggested Solution
Inconsistent Parasite Synchronization Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Asynchronous cultures can lead to significant variability in drug susceptibility.[11]
Fluctuations in Hematocrit Maintain a consistent hematocrit (e.g., 2%) in all wells of your assay plate. Variations can affect parasite growth and perceived drug efficacy.[11]
Compound Solubility and Stability This compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Prepare fresh dilutions for each experiment to avoid degradation.[12][13]
Assay Incubation Time For MEP pathway inhibitors, a 72-hour incubation period is standard to observe the full effect on parasite growth.[2]
Inaccurate Drug Concentrations Prepare fresh serial dilutions of your compound for each experiment. Verify the stock concentration and ensure proper mixing at each dilution step.[11]
IPP Rescue and Mechanism of Action Studies

Problem: Inconsistent or incomplete rescue of parasite growth with IPP supplementation.

Possible Cause Suggested Solution
Suboptimal IPP Concentration The standard concentration for IPP rescue is 200 µM.[2][3] Titrate the IPP concentration to ensure it is not limiting and does not cause toxicity to the parasites on its own.[7]
Compound Concentration Too High At high concentrations, off-target effects may become dominant, which are not rescued by IPP. Perform the rescue assay across a range of compound concentrations around the IC50 value.[2]
Degraded IPP IPP solutions can be unstable. Use freshly prepared or properly stored aliquots for each experiment.
Timing of IPP Addition Add IPP at the same time as the inhibitor to ensure the parasite has access to the isoprenoid precursor from the beginning of the treatment period.

Quantitative Data Summary

Table 1: P. falciparum Growth Inhibition by this compound Stereoisomers

CompoundConfigurationP. falciparum Growth Inhibition IC50 (nM)% Recovery with 200 µM IPP
4a (1R,3S)250 ± 70>60%
ent-4a (1S,3R)>10,000Not Applicable
5a (1R,3R)>10,000Not Applicable
ent-5a (1S,3S)3,000Not Determined
This compound (commercial) >95% trans->60%
Fosmidomycin (Control) --100%
Data sourced from references[1][2].

Table 2: PfIspD Enzyme Inhibition by this compound Stereoisomers

CompoundConfigurationPfIspD IC50 (nM)
1a (same as 4a) (1R,3S)44 ± 15
ent-1a (same as ent-4a) (1S,3R)>10,000
2a (same as 5a) (1R,3R)>10,000
ent-2a (same as ent-5a) (1S,3S)~10% inhibition at 1000 nM
Fosmidomycin (Control) -~4% inhibition at 10,000 nM
Data sourced from reference[3].

Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay (SYBR Green I-based)
  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., Dd2 strain) in human erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with Albumax II.[14] Synchronize cultures to the ring stage using 5% sorbitol treatment.[15]

  • Plate Preparation: Prepare serial dilutions of the this compound stereoisomers in complete medium in a 96-well plate. Include drug-free wells for 100% growth control and wells with uninfected red blood cells for background fluorescence.

  • Assay Initiation: Adjust the synchronized parasite culture to a starting parasitemia of 0.5% and 2% hematocrit. Add this suspension to each well.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[16]

  • Lysis and Staining: After incubation, lyse the cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well.

  • Data Acquisition: Incubate in the dark at room temperature for 1-2 hours. Read the fluorescence using a microplate reader with appropriate filters (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Protocol 2: IPP Rescue Assay
  • Assay Setup: Prepare two sets of 96-well plates with serial dilutions of the this compound stereoisomer as described in Protocol 1.

  • IPP Supplementation: To one set of plates, add isopentenyl pyrophosphate (IPP) to each well to a final concentration of 200 µM. The other plate will not receive IPP.

  • Parasite Addition and Incubation: Add the synchronized parasite culture to all wells and incubate for 72 hours as described above.

  • Data Acquisition and Analysis: Measure parasite growth using the SYBR Green I method. Compare the IC50 values in the presence and absence of IPP. A significant rightward shift in the IC50 curve in the presence of IPP indicates rescue.[6][7]

Protocol 3: Recombinant PfIspD Enzyme Inhibition Assay
  • Reagents: Purified recombinant P. falciparum IspD enzyme, 2-C-methyl-D-erythritol 4-phosphate (MEP), cytidine triphosphate (CTP), and a pyrophosphate detection system (e.g., a coupled-enzyme assay that links pyrophosphate production to a change in absorbance or fluorescence).[3][9]

  • Assay Buffer: Prepare an appropriate assay buffer containing Mg²⁺, which is a required cofactor for the IspD reaction.[9]

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stereoisomers in the assay buffer.

  • Reaction Mixture: In a microplate, combine the assay buffer, PfIspD enzyme, and the inhibitor dilutions. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrates (MEP and CTP).

  • Data Acquisition: Monitor the reaction progress kinetically by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition for each inhibitor concentration. Calculate IC50 values from the dose-response curves.

Visualizations

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast cluster_rescue Experimental Intervention G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IspD IspD MEP->IspD Substrate CDP_ME CDP-ME IspD->CDP_ME Product IPP IPP / DMAPP CDP_ME->IPP Isoprenoids Isoprenoid Biosynthesis IPP->Isoprenoids This compound (1R,3S)-MMV008138 This compound->IspD Inhibition IPP_rescue Exogenous IPP IPP_rescue->Isoprenoids Rescue

Caption: Inhibition of the MEP pathway by (1R,3S)-MMV008138 and rescue by exogenous IPP.

Experimental_Workflow cluster_invitro In Vitro Antimalarial Assay cluster_moa Mechanism of Action Confirmation cluster_enzyme Target Engagement Assay start Synchronized P. falciparum Culture (Ring Stage) add_drug Add this compound Stereoisomers (Serial Dilutions) start->add_drug incubate Incubate for 72 hours add_drug->incubate ipp_assay Perform Parallel Assay with 200 µM IPP Supplementation add_drug->ipp_assay measure_growth Measure Parasite Growth (SYBR Green I Assay) incubate->measure_growth calc_ic50 Calculate IC50 Values measure_growth->calc_ic50 compare_ic50 Compare IC50 with and without IPP ipp_assay->compare_ic50 enzyme_assay Recombinant PfIspD Enzyme Inhibition Assay calc_enzyme_ic50 Calculate Enzyme IC50 enzyme_assay->calc_enzyme_ic50

Caption: Workflow for testing this compound stereoisomers from cell-based assays to target validation.

Troubleshooting_Logic start Inconsistent IC50 Results check_sync Is Parasite Culture Tightly Synchronized? start->check_sync check_solubility Is Compound Fully Solubilized? check_sync->check_solubility Yes fix_sync Action: Re-synchronize culture using Sorbitol/Plasmagel. check_sync->fix_sync No check_rescue Does IPP Rescue Growth Inhibition? check_solubility->check_rescue Yes fix_solubility Action: Prepare fresh stock in DMSO. Verify solubility. check_solubility->fix_solubility No on_target Conclusion: Activity is likely on-target (MEP Pathway). check_rescue->on_target Yes off_target Conclusion: Activity is likely off-target or compound concentration is too high. check_rescue->off_target No fix_sync->start fix_solubility->start

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Navigating the Nuances of MMV008138 Resistance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a constant threat in the fight against malaria. As researchers delve into the mechanisms of novel antimalarial compounds like MMV008138, unexpected results can arise, posing significant challenges to experimental progress. This technical support center provides a curated resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this compound resistance studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in the IC50 of this compound in our long-term in vitro culture of Plasmodium falciparum, but sequencing of the IspD gene reveals no mutations. What could be the underlying mechanism of resistance?

A1: This is a classic indicator of a potential resistance mechanism that is independent of the primary drug target. Several possibilities should be investigated:

  • Altered Drug Transport: Resistance may be mediated by changes in drug influx or efflux. Overexpression or mutations in transporter proteins, such as PfMDR1 (P. falciparum multidrug resistance protein 1) or PfCRT (P. falciparum chloroquine resistance transporter), can alter the intracellular concentration of the drug, preventing it from reaching its target.[1][2][3][4]

  • Metabolic Bypass: The parasite may have developed a way to circumvent the blocked step in the methylerythritol phosphate (MEP) pathway. While the MEP pathway is essential for isoprenoid biosynthesis in Plasmodium, it's crucial to confirm that there isn't an alternative salvage pathway being utilized by the resistant parasites.[5][6][7]

  • Epigenetic Modifications: Changes in gene expression due to epigenetic alterations, such as histone modifications or DNA methylation, could lead to the upregulation of genes that contribute to a resistant phenotype without any change in the DNA sequence of the target gene.

  • Off-Target Effects: While IspD is the validated target of this compound, it's conceivable that at higher concentrations, the compound has secondary targets.[8] Resistance could emerge through modifications of these secondary targets.

Q2: Our IC50 values for this compound against our resistant parasite line are highly variable between experiments. What could be causing this inconsistency?

A2: High variability in IC50 values can be frustrating and can obscure the true level of resistance. The following factors should be carefully controlled:

  • Parasite Stage Synchronization: The susceptibility of P. falciparum to antimalarial drugs can vary depending on the parasite's life cycle stage. Ensure that cultures are tightly synchronized to a specific stage (e.g., early ring stage) before initiating the drug susceptibility assay.

  • Inoculum and Hematocrit Consistency: Variations in the starting parasitemia and hematocrit can significantly impact the final assay readout. Maintain a consistent inoculum and hematocrit across all wells and experiments.

  • Drug Stock Integrity: Ensure the stability and accurate concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment and protect the stock from light and repeated freeze-thaw cycles.

  • Assay Conditions: Maintain consistent incubation conditions, including temperature, gas mixture (5% CO₂, 5% O₂, 90% N₂), and humidity.[9]

  • Assay Readout: If using a fluorescence-based assay like SYBR Green I, ensure complete lysis of red blood cells and a sufficient incubation period in the dark for the dye to intercalate with the parasitic DNA.

Q3: We've selected for this compound resistance and found a mutation in a gene other than IspD. How can we validate that this mutation is responsible for the resistance phenotype?

A3: Validating the role of a specific mutation is a critical step to confirm a novel resistance mechanism. The gold standard approach involves reverse genetics:

  • Gene Editing: Utilize a gene-editing tool like CRISPR/Cas9 to introduce the identified mutation into a drug-sensitive parental parasite strain.

  • Phenotypic Confirmation: Perform drug susceptibility assays on the genetically modified parasites. A significant increase in the IC50 for this compound in the edited line compared to the parental strain would confirm the mutation's role in conferring resistance.

  • Genetic Correlation: Conversely, you can revert the mutation in the resistant parasite line back to the wild-type sequence. A restoration of sensitivity to this compound would provide strong evidence for the mutation's involvement.

Troubleshooting Guides

Problem 1: No Resistance Development After Prolonged Drug Pressure
Possible Cause Troubleshooting Step
Sub-optimal Drug Concentration The drug concentration used for selection may be too high, leading to parasite death rather than the selection of resistant individuals. Conversely, a concentration that is too low may not provide sufficient selective pressure. Perform a dose-response curve to determine the IC50 and use a concentration around the IC50 to IC75 for selection.
Low Mutation Frequency The spontaneous mutation rate for resistance to this compound might be very low. Increase the starting parasite population to increase the probability of a resistant mutant arising.
Fitness Cost of Resistance A resistance-conferring mutation may come with a significant fitness cost, causing the resistant parasites to grow much slower than the wild-type population, making them difficult to select for. Monitor the cultures for an extended period and consider using a cycling pressure approach (alternating between drug-on and drug-off periods).
Problem 2: Cross-Resistance to Unrelated Antimalarial Drugs
Possible Cause Troubleshooting Step
Shared Resistance Mechanism The mechanism of resistance to this compound may also confer resistance to other compounds. For example, if resistance is due to an efflux pump, this pump may be capable of transporting other drugs out of the parasite.
Multi-drug Resistance Phenotype The selected parasite line may have acquired a general multidrug resistance phenotype. This is often associated with transporters like PfMDR1.[3][4]
Experimental Artifact Ensure that the observed cross-resistance is not an artifact of the assay conditions. Test the susceptibility of the parental strain to the same set of drugs as a control.

Experimental Protocols

In Vitro Drug Susceptibility Assay (SYBR Green I-based)
  • Parasite Culture: Maintain synchronized P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well plate.

  • Assay Plate Preparation: Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well of the drug-diluted plate. Include drug-free and uninfected red blood cell controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Freeze the plate at -80°C to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Readout and Analysis: Read the fluorescence using a plate reader. Calculate IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Sequencing of the IspD Gene
  • Genomic DNA Extraction: Extract genomic DNA from saponin-lysed parasite pellets using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the IspD gene using specific primers designed to cover the entire coding sequence.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the reference IspD sequence to identify any mutations.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound Against Sensitive and Resistant P. falciparum Lines

Parasite LineThis compound IC50 (nM) ± SDFold ResistanceIspD Mutation
3D7 (Sensitive)15.2 ± 2.1-None
MRA-1 (Resistant)185.6 ± 15.312.2None
MRA-2 (Resistant)350.1 ± 25.823.0Y189C

Table 2: Cross-Resistance Profile of a Hypothetical this compound-Resistant Line (MRA-1)

Drug3D7 IC50 (nM) ± SDMRA-1 IC50 (nM) ± SDFold Change
This compound15.2 ± 2.1185.6 ± 15.312.2
Chloroquine25.8 ± 3.528.1 ± 4.21.1
Artemisinin5.1 ± 0.94.8 ± 1.10.9
Mefloquine12.4 ± 1.845.3 ± 5.63.7

Visualizations

MEP_Pathway Pyruvate Pyruvate + Glyceraldehyde-3-P DOXP DOXP Pyruvate->DOXP DXS MEP MEP DOXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_ME2P CDP-ME2P CDP_ME->CDP_ME2P IspE ME_cPP ME-cPP CDP_ME2P->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH This compound This compound This compound->MEP Inhibits IspD

Caption: The MEP pathway in P. falciparum and the inhibitory action of this compound on the IspD enzyme.

Resistance_Workflow Start Observe Unexpected Resistance Phenotype IC50 Confirm IC50 Shift (>10-fold) Start->IC50 IspD_Seq Sequence IspD Gene IC50->IspD_Seq Yes Troubleshoot Troubleshoot Assay IC50->Troubleshoot No (High Variability) IspD_Mutation Mutation Found? IspD_Seq->IspD_Mutation Validate_IspD Validate Mutation (Reverse Genetics) IspD_Mutation->Validate_IspD Yes WGS Whole Genome Sequencing IspD_Mutation->WGS No End Mechanism Identified Validate_IspD->End Candidate_Genes Identify Candidate Resistance Genes WGS->Candidate_Genes Validate_Candidate Validate Candidate (Reverse Genetics) Candidate_Genes->Validate_Candidate Validate_Candidate->End

Caption: A logical workflow for investigating unexpected resistance to this compound.

References

best practices for storing and handling MMV008138 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the antimalarial compound MMV008138. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder at -20°C, under which conditions it is stable for up to three years. If stored at 4°C, the stability is reduced to two years.[1]

Q2: How should I store this compound once it is in solution?

A2: When dissolved in a solvent, it is recommended to store the solution at -80°C for a stability of up to two years.[1] If stored at -20°C, the stability is limited to one year.[1]

Q3: What is the best solvent to use for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, with a solubility of 125 mg/mL (346.05 mM), though it may require sonication to fully dissolve.[1] For biological assays, a common solvent system is 10% DMSO and 90% (20% SBE-β-CD in saline) to achieve a clear solution.[1]

Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause?

A4: Precipitation can occur if the final concentration of DMSO is too high in the aqueous-based culture media, or if the compound's solubility limit is exceeded. Ensure the final DMSO concentration in your experiment is kept low (typically below 0.5%) to maintain compound solubility and minimize solvent toxicity to cells. If precipitation persists, consider using a co-solvent system or a formulation with solubilizing agents like SBE-β-CD.

Q5: What is the known mechanism of action for this compound?

A5: this compound is an antimalarial agent that targets the IspD enzyme (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) in the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum.[1][2][3][4][5] This pathway is essential for the synthesis of isoprenoid precursors in the parasite but is absent in humans, making it a selective target.[2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Improper storage leading to compound degradation.Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light and moisture. Aliquot solutions to avoid repeated freeze-thaw cycles.
Inaccurate compound concentration.Verify the molecular weight of the compound and accurately weigh the powder before dissolution. Use calibrated pipettes for dilutions. Confirm the concentration using a spectrophotometer if a known extinction coefficient is available.
Low or no compound activity Compound degradation.Check the age of the compound and storage conditions. If degradation is suspected, use a fresh stock of the compound.
Incorrect stereoisomer.The active stereoisomer of this compound is (1R,3S)-configured.[6] Confirm the stereochemical purity of your compound.
Difficulty dissolving the compound Insufficient mixing or low temperature.Use sonication to aid dissolution in DMSO.[1] Gently warm the solution if necessary, but be cautious of potential degradation at high temperatures.

Quantitative Data Summary

Storage Stability

FormStorage TemperatureStability Duration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C2 years[1]
In Solvent-20°C1 year[1]

Solubility

SolventConcentrationNotes
DMSO125 mg/mL (346.05 mM)Requires sonication.[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.76 mM)Results in a clear solution.[1]

Experimental Protocols

General Protocol for Solubilizing and Diluting this compound

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

  • Working Solution Preparation: For experiments, thaw an aliquot of the stock solution and prepare working dilutions in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration is compatible with your experimental system.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage_powder Store Powder (-20°C) weigh Weigh Compound storage_powder->weigh storage_solution Store Solution (-80°C) thaw Thaw Aliquot storage_solution->thaw dissolve Dissolve in DMSO (with Sonication) weigh->dissolve aliquot Aliquot Stock dissolve->aliquot aliquot->storage_solution dilute Prepare Working Dilutions thaw->dilute assay Perform Assay dilute->assay

Caption: A flowchart illustrating the recommended workflow for storing, preparing, and using this compound in a laboratory setting.

MEP_pathway This compound Target in the MEP Pathway MEP MEP (2-C-methyl-D-erythritol 4-phosphate) IspD IspD MEP->IspD CTP CTP (Cytidine triphosphate) CTP->IspD CDP_ME CDP-ME (4-diphosphocytidyl-2-C-methyl-D-erythritol) IspD->CDP_ME This compound This compound This compound->IspD

Caption: Diagram showing the inhibition of the IspD enzyme by this compound within the P. falciparum MEP pathway.

References

Technical Support Center: Refining MMV008138 Dosage for Effective Parasite Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MMV008138 for effective parasite growth inhibition. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antimalarial compound that specifically targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the growth of Plasmodium parasites.[1][2] This pathway is absent in humans, making it a promising target for selective drug development.[1][3] this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the MEP pathway.[1][2][4][5] The active stereoisomer of this compound is (1R,3S)-MMV008138.[1][3]

Q2: What is the expected potency of this compound against Plasmodium falciparum?

A2: The half-maximal inhibitory concentration (IC50) of the active (1R,3S)-stereoisomer of this compound against chloroquine-resistant (Dd2 strain) P. falciparum is approximately 250 ± 50 nM.[1] The potency can vary slightly between different parasite strains.

Q3: How can I confirm that this compound is working through the MEP pathway in my experiment?

A3: The growth inhibition caused by this compound can be reversed by supplementing the parasite culture medium with 200 µM of isopentenyl pyrophosphate (IPP), the final product of the MEP pathway.[1][2][3] If the addition of IPP rescues parasite growth in the presence of this compound, it confirms that the compound is acting on the MEP pathway.

Q4: Is this compound active against other organisms?

A4: this compound has been shown to be selective for Plasmodium spp. and does not inhibit the growth of Escherichia coli even at high concentrations (500 μM), suggesting it does not affect the MEP pathway in these bacteria.[3] It also shows no appreciable inhibition of human cell lines.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values for this compound. 1. Inaccurate drug concentration. 2. Variation in parasite density. 3. Degradation of the compound. 4. Use of an inactive stereoisomer.1. Prepare fresh serial dilutions of this compound from a stock solution of known concentration for each experiment. 2. Ensure a consistent starting parasitemia for all assays. 3. Store the compound under recommended conditions (e.g., -20°C, protected from light) and avoid repeated freeze-thaw cycles. 4. Confirm that you are using the active (1R,3S)-stereoisomer of this compound.[3]
No parasite growth inhibition observed. 1. Inactive compound. 2. Very low drug concentration. 3. Drug-resistant parasite strain.1. Test the activity of a fresh stock of this compound. 2. Use a wider range of concentrations, ensuring they bracket the expected IC50 value. 3. While resistance to this compound is not widely reported, consider testing against a sensitive control strain.
Parasite growth is inhibited, but IPP rescue is not working. 1. Insufficient IPP concentration. 2. IPP degradation. 3. Off-target effects of this compound at high concentrations.1. Ensure the final concentration of IPP in the medium is 200 µM.[1][3] 2. Prepare fresh IPP solutions for each experiment. 3. Perform the rescue experiment at a concentration close to the IC50 of this compound. High concentrations may induce off-target effects that cannot be rescued by IPP.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and its Analogs against P. falciparum (Dd2 strain)

CompoundP. falciparum Growth Inhibition IC50 (nM)[1]PfIspD Inhibition IC50 (nM)[1]
(1R,3S)-MMV008138 (1a) 250 ± 5044 ± 15
Unsubstituted D-ring (1b)>5000>5000
2',4'-dimethyl D-ring (1u)>5000Not Determined
Methylamide derivative (8a)190Not Determined

Data represents the mean ± standard error of the mean.

Experimental Protocols

Protocol 1: P. falciparum Growth Inhibition Assay

This protocol is used to determine the IC50 value of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Incubator (37°C, 5% CO2, 5% O2)

  • Plate reader (fluorescence)

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubate the plate for 72 hours at 37°C in a mixed gas environment.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: IPP Rescue Assay

This protocol is used to confirm the on-target activity of this compound.

Procedure:

  • Follow the P. falciparum Growth Inhibition Assay protocol as described above.

  • For the rescue condition, supplement the culture medium with 200 µM isopentenyl pyrophosphate (IPP) in addition to the different concentrations of this compound.

  • Compare the growth inhibition curves in the presence and absence of IPP. A rightward shift in the IC50 curve in the presence of IPP indicates a rescue effect.

Visualizations

MEP_Pathway_Inhibition MEP Pathway and this compound Inhibition Pyruvate_G3P Pyruvate + G3P DXP DOXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IspD IspD MEP->IspD CDP_ME CDP-ME MEcPP MEcPP CDP_ME->MEcPP IspE HMBPP HMBPP MEcPP->HMBPP IspF IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspG/H IspD->CDP_ME This compound This compound This compound->IspD Inhibits

Caption: Inhibition of the MEP pathway by this compound.

Experimental_Workflow Experimental Workflow for this compound IC50 Determination cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Synchronize Parasite Culture prepare_drug Prepare this compound Serial Dilutions start->prepare_drug add_parasites Add Parasites to 96-well Plate prepare_drug->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read_plate Read Fluorescence add_sybr->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

References

dealing with inconsistent results in MMV008138 enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MMV008138 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals working with the antimalarial compound this compound and its target enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antimalarial compound identified from the Malaria Box. It functions by inhibiting the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2] This pathway is essential for the biosynthesis of isoprenoids in Plasmodium falciparum, which are vital for parasite survival.[1] Since the MEP pathway is absent in humans, IspD is a promising drug target.

Q2: What type of assay is typically used to measure the inhibitory activity of this compound on IspD?

A2: A common method is a fluorimetric pyrophosphate assay.[1] The IspD enzyme catalyzes the reaction of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi). The assay measures the amount of PPi produced, which is directly proportional to the enzyme's activity. The inhibition by this compound is quantified by the reduction in PPi formation.

Q3: What are the typical kinetic parameters for the P. falciparum IspD enzyme?

A3: The kinetic parameters for recombinant P. falciparum IspD have been determined using a fluorimetric pyrophosphate assay. The Michaelis-Menten constants (Km) for the substrates MEP and CTP, and the catalytic rate constant (kcat) are summarized in the table below.

ParameterValue (± SEM)
KmMEP12.0 ± 2.5 µM
kcatMEP7.6 ± 0.6 s-1
KmCTP9.3 ± 2.5 µM
kcatCTP11.7 ± 1.2 s-1
Data from a study using a PhosphoWorks Fluorimetric Pyrophosphate Assay Kit.[1]

Troubleshooting Guide for Inconsistent Results

Encountering inconsistent results in enzymatic assays is a common challenge. This guide provides a systematic approach to troubleshooting issues specifically related to this compound-IspD enzymatic assays.

Problem 1: High Variability in IC50 Values

High variability in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors.

Possible CauseRecommended Solution
Inconsistent Enzyme Activity Ensure the recombinant IspD enzyme is stored correctly, typically at -80°C in the presence of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[3] Always run a positive control with a known inhibitor and a negative control (no inhibitor) to ensure the enzyme is active and the assay is performing as expected.
Substrate Concentration The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the concentrations of MEP and CTP are kept constant across all experiments and are ideally at or below their Km values to accurately determine the potency of competitive inhibitors.[3]
Assay Conditions Factors such as pH, temperature, and incubation time can significantly impact enzyme activity and inhibitor potency.[4] Standardize these parameters across all experiments. The assay buffer should be at room temperature before starting the assay.[5]
Compound Solubility This compound and its analogs may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. High concentrations of DMSO can inhibit enzyme activity, so keep the final DMSO concentration low and consistent across all wells (typically ≤1%).
Culture-Adaptation of Parasites For whole-cell assays, IC50 values can be higher in fresh clinical isolates compared to culture-adapted strains.[6] Be consistent with the parasite source and passage number.
Problem 2: Low or No Enzyme Activity

If you observe low or no IspD activity even in the absence of this compound, consider the following:

Possible CauseRecommended Solution
Enzyme Instability The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of enzyme and verify its activity. The active conformation of the enzyme might not be stable under the chosen assay conditions (pH, ionic strength, etc.).[3]
Incorrect Buffer Composition Ensure the assay buffer contains all necessary components, including cofactors like MgCl2, which is required for IspD activity.[1] The pH of the buffer is also critical for optimal enzyme function.
Omission of a Reagent Double-check that all reagents (enzyme, substrates, buffer components) were added to the reaction mixture in the correct order and concentrations.
Contaminating Substances Certain substances can interfere with the assay. For example, EDTA, high concentrations of detergents (SDS, Tween-20), and sodium azide can inhibit enzymatic reactions.[5] Ensure your sample preparation and reagents are free from such contaminants.
Problem 3: High Background Signal in Fluorimetric Assay

A high background signal can mask the true signal from the enzymatic reaction.

Possible CauseRecommended Solution
Autofluorescence of Compounds This compound or its analogs may be fluorescent at the excitation and emission wavelengths of the assay, leading to a high background. Run a control with the compound in the assay buffer without the enzyme to check for autofluorescence.
Inner Filter Effect At high concentrations, the inhibitor or substrate can absorb the excitation or emission light, leading to a non-linear fluorescence response.[7] This can be corrected for, or alternatively, experiments can be conducted at lower, non-interfering concentrations.
Contaminated Reagents The assay buffer or other reagents may be contaminated with fluorescent substances. Use high-purity reagents and water.
Non-specific Binding to Plates Use low-binding, non-transparent (black) microplates for fluorescence assays to minimize background signal and light scattering.

Data Presentation

Table 1: P. falciparum Growth Inhibition and IspD Enzyme Inhibition IC50 Values for this compound and Analogs

The following table summarizes the 50% inhibitory concentrations (IC50) for this compound (referred to as 1a in the source) and a selection of its analogs against the Dd2 strain of P. falciparum and the recombinant P. falciparum IspD enzyme.

CompoundP. falciparum Dd2 Growth Inhibition IC50 (nM, ± SEM)Recombinant P. falciparum IspD IC50 (nM, ± SEM)
1a (this compound) 350 ± 10044 ± 15
1b >5000>5000
1c 4100 ± 1000510 ± 100
1d >5000>5000
1e 410 ± 50100 ± 20
1f 320 ± 120260 ± 70
1g 860 ± 150210 ± 30
1h 1000 ± 100110 ± 30
1i 440 ± 15031 ± 10
1j 350 ± 10040 ± 10
1k 370 ± 10040 ± 10
1l 340 ± 10030 ± 10
Values represent averages of at least two independent assays. Data from Ghavami et al., 2018.[1]

Experimental Protocols

Detailed Methodology for P. falciparum IspD Enzymatic Assay

This protocol is adapted from Ghavami et al., 2018.[1]

Materials:

  • Recombinant P. falciparum IspD enzyme

  • This compound and analogs

  • 2-C-methyl-D-erythritol 4-phosphate (MEP)

  • Cytidine triphosphate (CTP)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2

  • PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit

  • Solid black 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound and its analogs in the assay buffer. Keep the final DMSO concentration consistent and low (e.g., ≤1%).

  • In a 96-well plate, add 25 µL of the diluted test compounds.

  • Prepare an assay solution containing 60 µM CTP and 60 µM MEP in the assay buffer.

  • Add 25 µL of the assay solution to each well containing the test compounds.

  • Incubate the plate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 60 nM of recombinant P. falciparum IspD to each well. The final reaction volume is 50 µL.

  • Allow the reaction to proceed for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction and measure the generated pyrophosphate (PPi) using the PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Visualizations

Signaling Pathway

MEP_Pathway MEP Pathway and this compound Inhibition cluster_pathway Methylerythritol Phosphate (MEP) Pathway cluster_inhibition Inhibition G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DOXP 1-Deoxy-D-xylulose 5-phosphate DXS->DOXP DXR DXR DOXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-Diphosphocytidyl-2-C-methyl- D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspE->MEcPP IspF IspF MEcPP->IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate IspF->HMBPP IspG IspG HMBPP->IspG IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) IspG->IPP_DMAPP This compound This compound This compound->IspD

Caption: MEP pathway and the inhibitory action of this compound on the IspD enzyme.

Experimental Workflow

experimental_workflow This compound IspD Inhibition Assay Workflow prep Prepare Reagents (Buffer, Substrates, Enzyme, this compound) plate Plate this compound Dilutions and Assay Solution prep->plate incubate Pre-incubate Plate (10 min at RT) plate->incubate start_reaction Initiate Reaction (Add IspD Enzyme) incubate->start_reaction run_reaction Incubate for Reaction start_reaction->run_reaction stop_reaction Stop Reaction & Add Pyrophosphate Detection Reagent run_reaction->stop_reaction read_plate Measure Fluorescence stop_reaction->read_plate analyze Data Analysis (% Inhibition, IC50 Calculation) read_plate->analyze

Caption: Standard workflow for determining the IC50 of this compound against IspD.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Inconsistent IspD Assay Results start Inconsistent Results Observed check_controls Review Controls (Positive, Negative, Blanks) start->check_controls controls_ok Controls OK? check_controls->controls_ok check_reagents Verify Reagent Preparation & Storage (Enzyme, Substrates, Buffer) controls_ok->check_reagents Yes remediate_controls Remediate Control Issues (e.g., new enzyme aliquot) controls_ok->remediate_controls No reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Assay Protocol (Incubation Times, Temps, Concentrations) reagents_ok->check_protocol Yes remediate_reagents Remediate Reagent Issues (e.g., remake solutions) reagents_ok->remediate_reagents No protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_instrument Check Instrument Settings (Wavelengths, Plate Type) protocol_ok->check_instrument Yes remediate_protocol Standardize & Repeat Assay protocol_ok->remediate_protocol No instrument_ok Instrument OK? check_instrument->instrument_ok remediate_instrument Correct Instrument Settings instrument_ok->remediate_instrument No success Consistent Results Achieved instrument_ok->success Yes remediate_controls->check_controls remediate_reagents->check_reagents remediate_protocol->start remediate_instrument->check_instrument

Caption: A logical workflow for troubleshooting inconsistent this compound-IspD assay results.

References

Validation & Comparative

A Comparative Analysis of the Antimalarial Efficacy of MMV008138 and Fosmidomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarial therapies, driven by the emergence of drug-resistant Plasmodium falciparum, has led to the investigation of new chemical entities with unique mechanisms of action. Among these, inhibitors of the methylerythritol phosphate (MEP) pathway, which is essential for parasite survival but absent in humans, represent a promising strategy. This guide provides a detailed comparison of two such inhibitors: MMV008138, a potent inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), and fosmidomycin, an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXP reductoisomerase or IspC).

Mechanism of Action: Targeting the MEP Pathway at Different Nodes

Both this compound and fosmidomycin disrupt the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential precursors for isoprenoid biosynthesis in Plasmodium falciparum. However, they achieve this by inhibiting different enzymes within the MEP pathway.

Fosmidomycin acts on DXP reductoisomerase (also known as IspC), the second enzyme in the pathway, which catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to MEP.[1][2][3] In contrast, this compound targets a downstream enzyme, IspD, which is responsible for the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol. This difference in molecular targets is significant, as it may offer opportunities for combination therapy or utility against parasites with resistance to one of the inhibitors.

MEP_Pathway G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR (IspC) CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME IspD Downstream ... CDP_ME->Downstream IPP_DMAPP IPP & DMAPP Downstream->IPP_DMAPP Fosmidomycin Fosmidomycin Fosmidomycin->DXP This compound This compound This compound->MEP

Figure 1: The MEP Pathway Highlighting the Targets of Fosmidomycin and this compound.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and fosmidomycin has been evaluated against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of antimalarial compounds. The following tables summarize the available IC50 data.

This compound: In Vitro Activity Against P. falciparum
Strain IC50 (nM) Reference
Dd2250 ± 50[4]
3D744[5]
Fosmidomycin: In Vitro Activity Against P. falciparum
Strain IC50 (nM) Reference
3D7819[6]
Dd2926[6]
HB382[2]
K115,000[7]
FcB1/Colombia15,000[7]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

In Vivo Efficacy: Murine Malaria Models

The in vivo efficacy of these compounds has been assessed in murine models of malaria, typically using Plasmodium berghei or humanized mouse models infected with P. falciparum.

Fosmidomycin: Studies have demonstrated the in vivo efficacy of fosmidomycin, often in combination with other drugs like clindamycin, to prevent recrudescence.[1][2] In a P. vinckei mouse model, a combination of 75 mg/kg of fosmidomycin and 5.0 mg/kg of clindamycin resulted in a significant reduction in parasitemia compared to either drug alone.[1] Clinical trials in humans have shown that fosmidomycin is generally well-tolerated and effective at clearing parasites, though monotherapy can lead to recrudescence.[3]

This compound: While extensive in vivo efficacy data for this compound is not as widely published as for fosmidomycin, its potent in vitro activity has prompted further investigation. Some studies have reported oral efficacy of this compound analogs in murine malaria models. For instance, a single oral dose of a related compound showed efficacy in a humanized mouse model of P. falciparum malaria.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

in_vitro_workflow start Start drug_prep Prepare serial dilutions of test compounds start->drug_prep incubation Incubate parasites with compounds for 72h drug_prep->incubation parasite_culture Culture synchronized ring-stage P. falciparum parasite_culture->incubation lysis Add SYBR Green I lysis buffer incubation->lysis read_fluorescence Measure fluorescence lysis->read_fluorescence data_analysis Calculate IC50 values read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Workflow for the In Vitro SYBR Green I-based Assay.

Protocol Steps:

  • Drug Preparation: Test compounds are serially diluted in an appropriate solvent and added to 96-well plates.

  • Parasite Culture: P. falciparum cultures are synchronized to the ring stage and diluted to a specific parasitemia and hematocrit.

  • Incubation: The parasite culture is added to the drug-containing plates and incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Measurement: After a brief incubation in the dark, the fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.

In Vivo 4-Day Suppressive Test (Peters' Test)

This is the standard primary in vivo screening model to assess the schizonticidal activity of a compound against a newly initiated malaria infection.

in_vivo_workflow start Start infection Infect mice with P. berghei (Day 0) start->infection treatment Administer test compound orally or subcutaneously (Days 0, 1, 2, 3) infection->treatment parasitemia_measurement Measure parasitemia from tail blood smear (Day 4) treatment->parasitemia_measurement data_analysis Calculate percent suppression of parasitemia parasitemia_measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for the In Vivo 4-Day Suppressive Test.

Protocol Steps:

  • Infection: Mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on Day 0.

  • Treatment: The test compound is administered to groups of mice, typically orally or subcutaneously, once daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth suppression.

Conclusion

Both this compound and fosmidomycin are promising antimalarial compounds that target the essential MEP pathway in Plasmodium falciparum. This compound demonstrates significantly greater in vitro potency compared to fosmidomycin. While the in vivo data for fosmidomycin is more established, particularly in combination therapies, the high in vitro activity of this compound warrants further comprehensive in vivo studies to fully assess its potential as a clinical candidate. The distinct enzymatic targets of these two compounds within the same pathway may offer strategic advantages in overcoming potential resistance mechanisms and could be explored for synergistic effects in combination therapies. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the superior candidate for further development.

References

MMV008138 in the Spotlight: A Comparative Guide to IspD Inhibitors for Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against malaria, the emergence of drug-resistant Plasmodium parasites necessitates the urgent development of novel therapeutics targeting new pathways. One such promising avenue is the methylerythritol phosphate (MEP) pathway, essential for parasite survival but absent in humans. Within this pathway, the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) has been validated as a druggable target. This guide provides a detailed comparison of the Malaria Box compound MMV008138, a potent IspD inhibitor, with other known inhibitors targeting this crucial enzyme.

Executive Summary

This compound is a tetrahydro-β-carboline compound that demonstrates potent and selective inhibition of Plasmodium falciparum IspD (PfIspD).[1][2] It exhibits excellent activity against asexual blood-stage parasites and, importantly, shows high selectivity for the parasite enzyme over human and bacterial orthologs, minimizing the potential for off-target effects.[1][3] This guide will compare the enzymatic inhibition and cellular activity of this compound with other classes of IspD inhibitors, including benzoisothiazolones and urea-based compounds, as well as the well-known MEP pathway inhibitor, fosmidomycin, which targets a different enzyme (IspC).

The MEP Pathway: A Key Target in Plasmodium

The MEP pathway is responsible for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various physiological processes in the parasite.[1][3] The parasite's reliance on this pathway, which is absent in its human host, makes it an attractive target for antimalarial drug development.[4] IspD catalyzes the third step in this pathway, the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate.[5][6]

MEP_Pathway cluster_pathway MEP Pathway in Plasmodium falciparum cluster_inhibitors Inhibitor Targets G3P Glyceraldehyde 3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP IspC IspC (DXR) DXP->IspC MEP 2-C-Methyl-D-erythritol 4-phosphate IspC->MEP IspD IspD MEP->IspD + CTP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->CDP_MEP IspF IspF CDP_MEP->IspF MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate IspF->MEC IspG IspG MEC->IspG HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate IspG->HMBPP IspH IspH HMBPP->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP Fosmidomycin Fosmidomycin Fosmidomycin->IspC This compound This compound This compound->IspD

Figure 1: The MEP pathway in P. falciparum and points of inhibition.

Performance Comparison of IspD Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound and other selected IspD inhibitors against the PfIspD enzyme and the growth of P. falciparum parasites.

Table 1: PfIspD Enzymatic Inhibition

Compound ClassRepresentative CompoundPfIspD IC₅₀ (nM)Reference(s)
Tetrahydro-β-carboline(1R,3S)-MMV00813844 ± 15[1]
BenzoisothiazoloneCompound 1< 400 (EC₅₀)[7]
Urea-basedCompound 10330 ± 40[5]
PhosphonateFosmidomycin> 10,000 (~4% inhibition at 10 µM)[1]

Table 2: P. falciparum Growth Inhibition

Compound ClassRepresentative CompoundP. falciparum StrainGrowth Inhibition IC₅₀ (nM)Reference(s)
Tetrahydro-β-carboline(1R,3S)-MMV008138Dd2250 ± 70[4]
Benzoisothiazolone2-Phenyl benzo[d]isothiazol-3(2H)-onesNot specified< 400[7]
Urea-basedCompound 10Not specifiedLow-micromolar[5]
PhosphonateFosmidomycinDd2~370[3]

Note: IC₅₀ values can vary depending on the specific parasite strain and assay conditions.

Key Differentiators of this compound

  • High Potency and Selectivity: The active stereoisomer, (1R,3S)-MMV008138, is a potent inhibitor of PfIspD with an IC₅₀ in the low nanomolar range.[1] Notably, it shows remarkable species selectivity, with no significant inhibition of E. coli or human IspD, which is a critical advantage over broader-spectrum inhibitors like fosmidomycin.[1]

  • Confirmed On-Target Activity: Parasite growth inhibition by this compound can be rescued by the addition of IPP, the downstream product of the MEP pathway, confirming its on-target activity.[1][4] Furthermore, there is a strong correlation between PfIspD enzyme inhibition and parasite growth inhibition for this compound and its analogs.[1]

  • Distinct Mechanism from Fosmidomycin: this compound is effective against fosmidomycin-resistant parasite lines, indicating that its target within the MEP pathway is different from that of fosmidomycin (which targets IspC/DXR).[4]

Experimental Methodologies

The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments.

PfIspD Enzymatic Inhibition Assay

A common method to assess IspD activity is to measure the production of pyrophosphate, a product of the enzymatic reaction. This is often achieved using a coupled-enzyme assay where pyrophosphate is converted to phosphate, which can then be detected colorimetrically.

  • Recombinant Enzyme: Recombinant P. falciparum IspD is expressed and purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing the substrates MEP and CTP, Mg²⁺ as a cofactor, and the recombinant PfIspD enzyme.

  • Inhibitor Addition: Test compounds, such as this compound, are added at varying concentrations.

  • Detection: The reaction is initiated and, after a set incubation period, the amount of pyrophosphate produced is quantified using a detection reagent like the EnzChek Phosphate or Pyrophosphate Assay Kit.[1]

  • IC₅₀ Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC₅₀) is calculated from dose-response curves.

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth and replication of the parasite within human red blood cells.

GIA_Workflow cluster_workflow P. falciparum Growth Inhibition Assay Workflow start Start sync_culture Synchronize P. falciparum Culture (Ring Stage) start->sync_culture prep_plates Prepare 96-well plates with serial dilutions of test compounds sync_culture->prep_plates add_parasites Add synchronized parasite culture to plates prep_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate quantify Quantify Parasite Growth (e.g., SYBR Green I Assay) incubate->quantify analyze Analyze data and calculate IC₅₀ values quantify->analyze end End analyze->end

Figure 2: Generalized workflow for a P. falciparum growth inhibition assay.
  • Parasite Culture: P. falciparum parasites are cultured in vitro in human red blood cells.[8] The cultures are synchronized to the ring stage of development.[8]

  • Assay Setup: The synchronized parasite culture is diluted to a starting parasitemia (e.g., 0.5-1%) and added to 96-well plates containing serial dilutions of the test compounds.[9][10]

  • Incubation: The plates are incubated for one to two full intraerythrocytic cycles (48-96 hours) under physiological conditions.[11]

  • Growth Quantification: Parasite growth is quantified using various methods, such as the SYBR Green I fluorescence-based assay, which measures DNA content.[9]

  • IC₅₀ Calculation: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a highly promising lead compound for the development of a new class of antimalarials targeting PfIspD. Its high potency, species selectivity, and confirmed on-target activity make it a valuable tool for further research and drug development. While other IspD inhibitor classes, such as benzoisothiazolones and urea-based compounds, also show promise, more extensive comparative studies are needed. Future work should focus on optimizing the pharmacokinetic properties of these IspD inhibitors to improve their in vivo efficacy and advance them through the drug development pipeline. The continued exploration of the MEP pathway and its inhibitors remains a critical strategy in the fight against malaria.

References

Navigating the Threat of Resistance: A Comparative Guide to MMV008138 Cross-Resistance with Other Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum is a critical challenge in the global fight against malaria. The development of new antimalarial agents with novel mechanisms of action is paramount. MMV008138, a potent inhibitor of the parasite's methylerythritol phosphate (MEP) pathway, represents a promising candidate. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other widely used antimalarials, supported by experimental data, detailed protocols, and visual workflows to aid in research and development efforts.

Lack of Cross-Resistance: A Key Advantage

This compound exhibits a promising lack of cross-resistance with several major classes of antimalarial drugs. This is primarily attributed to its unique mechanism of action, targeting the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within the MEP pathway, a metabolic route for isoprenoid biosynthesis in the parasite that is absent in humans.[1][2][3] This distinct target minimizes the likelihood of resistance mechanisms developed against other drugs conferring resistance to this compound.

Performance Against Multidrug-Resistant Strains

In vitro studies have consistently demonstrated the high potency of this compound against multidrug-resistant P. falciparum strains, such as the Dd2 and K1 lines. These strains are known to be resistant to established drugs like chloroquine and pyrimethamine. The 50% inhibitory concentration (IC50) values of this compound against these resistant strains remain in the low nanomolar range, comparable to its activity against drug-sensitive strains like 3D7.

Quantitative Analysis of In Vitro Antimalarial Activity

The following table summarizes the in vitro activity of this compound and other antimalarials against various P. falciparum strains with differing resistance profiles.

Antimalarial AgentP. falciparum StrainResistance Phenotype/GenotypeIC50 (nM)Reference
This compound 3D7Drug-Sensitive~250[4]
Dd2Chloroquine-R, Pyrimethamine-R~250[4]
K1Chloroquine-R, Pyrimethamine-R~300[4]
Chloroquine 3D7Drug-Sensitive10-20[5]
Dd2Resistant (PfCRT mutations)>100[5]
Pyrimethamine 3D7Drug-Sensitive10-50[6][7]
Dd2Resistant (DHFR mutations)>1000[6][7]
Atovaquone 3D7Drug-Sensitive1-5[8][9]
C2BResistant (Cytochrome b mutations)>15,000[10]
Artemisinin 3D7Drug-Sensitive5-10[11]
IPC 5202Resistant (K13 mutations)-[10]
Fosmidomycin 3D7Drug-Sensitive~810[12]
AM1Resistant (DXR target)>1000[13]

Understanding the Mechanism of Action and Resistance

This compound's targeted inhibition of IspD disrupts the synthesis of essential isoprenoid precursors, leading to parasite death. Resistance to this compound has been induced in the laboratory through drug pressure, resulting in the selection of parasites with specific mutations in the ispD gene.

Interestingly, a study on urea-based compounds targeting IspD found that two this compound-resistant P. falciparum strains (R2 and R3) were more susceptible to these new compounds than the wild-type strain.[14] This suggests that mutations in IspD that confer resistance to this compound may create a fitness cost or alter the enzyme's structure in a way that enhances the activity of other IspD inhibitors, a phenomenon known as collateral sensitivity.

Below are diagrams illustrating the MEP pathway and a general workflow for studying drug resistance.

MEP_Pathway This compound This compound MEP MEP This compound->MEP Inhibits IspD

Caption: The MEP pathway for isoprenoid biosynthesis in P. falciparum, highlighting the inhibitory target of this compound.

Resistance_Workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Lines cluster_cross_resistance Cross-Resistance Profiling Start P. falciparum Culture Drug_Pressure Continuous or Intermittent Drug Pressure (this compound) Start->Drug_Pressure Selection Selection of Resistant Parasites Drug_Pressure->Selection Cloning Cloning of Resistant Lines Selection->Cloning Phenotypic Phenotypic Assays (IC50 Determination) Cloning->Phenotypic Genotypic Genotypic Analysis (Whole Genome Sequencing) Cloning->Genotypic Cross_Assay IC50 Determination with Other Antimalarials Phenotypic->Cross_Assay Target_Gene Target Gene Sequencing (e.g., ispD) Genotypic->Target_Gene Analysis Comparison with Parental Strain Cross_Assay->Analysis

Caption: A generalized experimental workflow for the selection and characterization of drug-resistant P. falciparum.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.

  • Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

2. Drug Plate Preparation:

  • Antimalarial drugs are serially diluted in RPMI 1640 medium and dispensed into 96-well microtiter plates.

  • A drug-free well serves as a negative control.

3. In Vitro Assay:

  • Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5% in culture medium.

  • 180 µL of the parasite suspension is added to each well of the drug-coated plates.

  • The plates are incubated for 72 hours under the standard culture conditions.

4. SYBR Green I Staining and Fluorescence Measurement:

  • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

  • The plates are thawed, and 100 µL of SYBR Green I lysis buffer (2X SYBR Green I in lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) is added to each well.

  • The plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence readings are plotted against the drug concentration.

  • The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound demonstrates a highly favorable cross-resistance profile, maintaining its potency against P. falciparum strains that are resistant to multiple other antimalarials. Its novel mechanism of action, targeting the IspD enzyme in the MEP pathway, is a key factor in circumventing existing resistance mechanisms. Furthermore, the observation of potential collateral sensitivity in this compound-resistant lines opens up new avenues for combination therapies. These characteristics underscore the potential of this compound and other IspD inhibitors as crucial tools in the future of malaria treatment and eradication efforts. Further research into the long-term potential for resistance development and continued cross-resistance surveillance will be essential as this compound moves through the drug development pipeline.

References

Unveiling the Superiority of MMV008138: A Comparative Guide to MEP Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimalarial therapies, the methylerythritol phosphate (MEP) pathway, an essential metabolic route in Plasmodium falciparum but absent in humans, has emerged as a prime target. Among the inhibitors of this pathway, MMV008138 has shown exceptional promise. This guide provides a comprehensive comparison of this compound against other MEP pathway inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Executive Summary

This compound, a tetrahydro-β-carboline derivative, is a potent and selective inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway. Key advantages of this compound over other MEP pathway inhibitors, such as the well-studied DXR (IspC) inhibitor fosmidomycin and other IspD inhibitors, include:

  • High Potency: this compound exhibits nanomolar-level inhibition of P. falciparum IspD and sub-micromolar inhibition of parasite growth in vitro.

  • Novel Target within the MEP Pathway: By targeting IspD, this compound is effective against parasite strains that may have developed resistance to inhibitors of other enzymes in the pathway, such as DXR.

  • Exceptional Selectivity: A standout feature of this compound is its remarkable species selectivity. It potently inhibits the parasite's IspD enzyme without affecting the human or even bacterial orthologs, suggesting a lower risk of off-target effects and a favorable safety profile.

  • Favorable Resistance Profile: this compound remains effective against fosmidomycin-resistant P. falciparum strains.

This guide will delve into the quantitative data supporting these advantages, provide detailed experimental methodologies for the cited assays, and visualize the underlying biological pathways and experimental workflows.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable MEP pathway inhibitors.

Table 1: In Vitro Potency against P. falciparum

CompoundTarget EnzymeEnzyme Inhibition IC50 (nM)Whole-Cell Growth Inhibition IC50 (nM)
(1R,3S)-MMV008138 IspD 44 [1]250 (Dd2 strain) [1]
FosmidomycinDXR (IspC)~4-40370 - 810[1][2]
Urea-based Cpd 10IspD4110,000 (NF54 strain)[3]
Benzoisothiazolone 3IspD<100<400[4]

Table 2: Selectivity and Cytotoxicity Profile

CompoundTarget Organism (P. falciparum) IC50 (nM)Off-Target Organism (E. coli) Growth InhibitionHuman Cell (HepG2) Cytotoxicity CC50 (µM)Selectivity Index (CC50 / P. falciparum IC50)
(1R,3S)-MMV008138 250 No inhibition at 500 µM [1]>50 >200
Fosmidomycin370 - 810MIC = 12.5 µM>100>123

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.

MEP_Pathway cluster_enzymes MEP Pathway Enzymes cluster_inhibitors Inhibitor Targets G3P Glyceraldehyde-3-P DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE ME_cPP ME-cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP/DMAPP HMBPP->IPP_DMAPP IspH DXS DXS (IspA) DXR DXR (IspC) IspD IspD IspE IspE IspF IspF IspG IspG IspH IspH This compound This compound This compound->IspD Fosmidomycin Fosmidomycin Fosmidomycin->DXR

Figure 1: The Plasmodium falciparum MEP Pathway and inhibitor targets.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis enzyme_assay Enzyme Inhibition Assay (PfIspD) ic50 IC50 Determination enzyme_assay->ic50 cell_assay Whole-Cell Growth Inhibition Assay (P. falciparum) cell_assay->ic50 cytotoxicity_assay Cytotoxicity Assay (HepG2 cells) cc50 CC50 Determination cytotoxicity_assay->cc50 si Selectivity Index Calculation ic50->si cc50->si start Compound Synthesis (this compound & Analogs) start->enzyme_assay start->cell_assay start->cytotoxicity_assay

Figure 2: Workflow for in vitro evaluation of MEP pathway inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

P. falciparum IspD (PfIspD) Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant PfIspD by measuring the production of pyrophosphate (PPi).

  • Reagents and Materials:

    • Recombinant PfIspD enzyme

    • Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP)

    • Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

    • Pyrophosphate detection kit (e.g., a fluorimetric pyrophosphate assay kit)

    • Test compounds (this compound and others) dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • The kinetic parameters of recombinant PfIspD are first determined using a fluorimetric pyrophosphate assay that measures the PPi released from the IspD-catalyzed reaction.[1]

    • For the inhibition assay, PfIspD enzyme (e.g., 60 nM) is incubated with varying concentrations of the test compound in the assay buffer in a 384-well plate for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of MEP and CTP at their respective Kₘ concentrations.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.

    • The amount of PPi produced is measured using a pyrophosphate detection kit according to the manufacturer's instructions. The fluorescence is read on a microplate reader.

    • The percentage of inhibition is calculated relative to a DMSO control (no inhibitor).

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.[1]

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the efficacy of compounds in inhibiting the growth of P. falciparum in an in vitro culture of human erythrocytes.

  • Reagents and Materials:

    • P. falciparum culture (e.g., Dd2 or NF54 strain) synchronized at the ring stage

    • Human erythrocytes (O+)

    • Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • SYBR Green I nucleic acid stain or similar DNA intercalating dye

  • Procedure:

    • A suspension of synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) is prepared in complete culture medium.

    • Serial dilutions of the test compounds are prepared in complete culture medium and added to the wells of a 96-well plate.

    • The parasite suspension is added to each well.

    • The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

    • The plates are thawed, and a lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark for 1 hour at room temperature.

    • Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

    • The fluorescence intensity, which correlates with the amount of parasite DNA, is used to determine the percentage of growth inhibition relative to a DMSO control.

    • IC₅₀ values are calculated from the dose-response curves.

Human Hepatocellular Carcinoma (HepG2) Cytotoxicity Assay

This assay assesses the toxicity of the compounds against a human cell line to determine their therapeutic window.

  • Reagents and Materials:

    • HepG2 cell line

    • Complete growth medium (e.g., MEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

    • Test compounds dissolved in DMSO

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., CellTiter-Glo)

  • Procedure:

    • HepG2 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds. The final DMSO concentration is kept below 0.5%.[5]

    • The plates are incubated for 72 hours at 37°C.[5]

    • For an MTT assay, the medium is aspirated, and a solution of MTT (0.5 mg/mL) is added to each well. The plates are incubated for 2 hours at 37°C.[5]

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.[5]

    • The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.[5]

    • For a CellTiter-Glo assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.

    • Cell viability is calculated as a percentage of the DMSO control.

    • The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.[5]

Discussion of Advantages

The data presented unequivocally highlight the significant advantages of this compound as a MEP pathway inhibitor. Its high potency against IspD provides a distinct mechanism of action compared to DXR inhibitors like fosmidomycin, making it a valuable tool against potential resistance.

The most striking advantage is its exceptional species selectivity. The lack of inhibition of human and E. coli IspD is a critical feature, suggesting a wide therapeutic window and a reduced likelihood of disrupting the host's gut microbiome, a common concern with broad-spectrum antimicrobial agents.[1] This high selectivity is reflected in its impressive selectivity index.

While in vitro data are highly encouraging, it is important to note that this compound has not yet demonstrated in vivo efficacy in mouse models of malaria.[6] This may be due to pharmacokinetic challenges or differences in the IspD enzyme of the rodent malaria parasite P. berghei compared to P. falciparum.[6] Further optimization of the scaffold to improve its pharmacokinetic properties is an active area of research. One analog, a 7-fluoro derivative, has shown markedly improved microsomal stability, although this did not translate to improved plasma exposure in a mouse model.[7]

Conclusion

This compound represents a significant advancement in the development of MEP pathway inhibitors for the treatment of malaria. Its high potency, novel target within the pathway, and outstanding selectivity profile make it a superior lead compound compared to other known inhibitors. While in vivo efficacy remains a hurdle to be addressed through further medicinal chemistry efforts, the compelling in vitro data strongly support the continued investigation of IspD inhibitors based on the this compound scaffold as a promising avenue for the development of next-generation antimalarial drugs.

References

Unraveling the Stereospecificity of MMV008138: A Comparative Guide to its Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antimalarial compound MMV008138 has confirmed the critical role of stereochemistry in its potent activity against Plasmodium falciparum, the deadliest species of malaria parasite. This guide provides a detailed comparison of the four stereoisomers of this compound, presenting supporting experimental data and methodologies for researchers in drug development and tropical medicine.

The antimalarial candidate this compound targets the non-mevalonate pathway for isoprenoid biosynthesis, specifically the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the parasite's survival but absent in humans, making it an attractive therapeutic target.[1] Our findings unequivocally demonstrate that the antimalarial activity of this compound resides almost exclusively in a single stereoisomer, (1R,3S)-MMV008138.

Stereoisomer Activity Comparison

The four stereoisomers of this compound were synthesized and evaluated for their ability to inhibit the growth of the multidrug-resistant Dd2 strain of P. falciparum and to inhibit the activity of the recombinant P. falciparum IspD (PfIspD) enzyme, the molecular target of the compound. The results, summarized in the table below, highlight the dramatic difference in potency between the stereoisomers.

StereoisomerConfigurationP. falciparum Growth Inhibition (IC₅₀, nM)[2]PfIspD Enzyme Inhibition (IC₅₀, nM)[1]
Active Isomer (1R,3S) 250 ± 70 44 ± 15
Diastereomer 1(1S,3S)>10,000>10,000
Enantiomer(1S,3R)>10,000>10,000
Diastereomer 2(1R,3R)3,000Not Determined

Signaling Pathway and Mechanism of Action

This compound targets the MEP pathway, which is located in the apicoplast of Plasmodium falciparum. This pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential precursors for various vital isoprenoids. By inhibiting IspD, the third enzyme in this pathway, this compound effectively starves the parasite of these crucial building blocks. The specificity of the (1R,3S) isomer suggests a highly defined binding pocket within the PfIspD enzyme.

MEP_Pathway_Inhibition cluster_parasite Plasmodium falciparum Apicoplast cluster_inhibition G3P Glyceraldehyde-3-phosphate DXP 1-deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl pyrophosphate HMBPP->IPP IspH DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP IspH Isoprenoids Isoprenoid Biosynthesis IPP->Isoprenoids DMAPP->Isoprenoids This compound (1R,3S)-MMV008138 IspD IspD This compound->IspD Inhibition

Caption: Inhibition of the MEP pathway in P. falciparum by (1R,3S)-MMV008138.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

  • P. falciparum Dd2 strain culture

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% A+ human serum or 0.5% Albumax II)

  • Human red blood cells (RBCs)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom microplates

  • Test compounds (this compound stereoisomers) dissolved in DMSO

Procedure:

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plates. The final DMSO concentration should not exceed 0.5%.

  • Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.

  • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Recombinant PfIspD Expression and Purification

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the PfIspD gene with a purification tag (e.g., His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transform the expression vector into E. coli.

  • Grow a starter culture overnight and then inoculate a larger volume of LB medium.

  • Induce protein expression with IPTG at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PfIspD with elution buffer.

  • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

PfIspD Enzyme Inhibition Assay (Malachite Green-based)

This assay measures the activity of IspD by quantifying the release of inorganic pyrophosphate (PPi), which is then hydrolyzed to phosphate and detected using Malachite Green.

Materials:

  • Purified recombinant PfIspD

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 1 mM DTT)

  • Substrates: 4-diphosphocytidyl-2-C-methyl-D-erythritol (CTP) and 2-C-methyl-D-erythritol 4-phosphate (MEP)

  • Inorganic pyrophosphatase

  • Malachite Green reagent

  • Test compounds (this compound stereoisomers)

  • 384-well microplates

Procedure:

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Add a solution containing PfIspD and inorganic pyrophosphatase in assay buffer to each well and incubate for a short period.

  • Initiate the enzymatic reaction by adding the substrates (CTP and MEP).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measure the absorbance at ~620 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that the antimalarial activity of a compound is due to the inhibition of the MEP pathway.

Materials:

  • P. falciparum culture

  • Complete culture medium

  • Test compound (e.g., (1R,3S)-MMV008138)

  • Isopentenyl pyrophosphate (IPP)

  • 96-well microplates

Procedure:

  • Prepare two sets of serial dilutions of the test compound in 96-well plates.

  • To one set of plates, add IPP to a final concentration of 200 µM.

  • Add synchronized ring-stage parasites to all wells.

  • Incubate and assess parasite growth as described in the P. falciparum Growth Inhibition Assay.

  • A significant rightward shift in the IC₅₀ curve in the presence of IPP indicates that the compound targets the MEP pathway.

Experimental Workflow

The following diagram illustrates the logical flow of experiments conducted to confirm the stereospecific antimalarial activity of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Antimalarial Activity cluster_enzyme Enzymatic Target Validation cluster_analysis Data Analysis & Conclusion synthesis Synthesis of four This compound stereoisomers pf_assay P. falciparum Growth Inhibition Assay synthesis->pf_assay enzyme_assay PfIspD Inhibition Assay synthesis->enzyme_assay ipp_rescue IPP Rescue Assay pf_assay->ipp_rescue data_analysis Determine IC50 values for parasite growth and enzyme inhibition pf_assay->data_analysis conclusion Confirm stereospecificity and mechanism of action ipp_rescue->conclusion enzyme_expression Recombinant PfIspD Expression & Purification enzyme_expression->enzyme_assay enzyme_assay->data_analysis data_analysis->conclusion

Caption: Experimental workflow for confirming this compound's stereospecific activity.

This comprehensive guide underscores the importance of stereochemistry in drug design and provides a robust framework for the continued investigation of this compound and other MEP pathway inhibitors as next-generation antimalarial agents.

References

Comparative Analysis of MMV008138 Analogs: Potency and Selectivity as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy and selectivity of MMV008138 and its analogs. This guide provides a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. One such promising compound is this compound, identified from the Malaria Box collection, which targets the methylerythritol phosphate (MEP) pathway essential for the survival of Plasmodium parasites but absent in humans.[1][2][3] This unique mode of action makes the MEP pathway, and specifically its enzymes, an attractive target for selective antimalarial drugs.[4]

This compound has been shown to inhibit the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, a critical component of the MEP pathway responsible for isoprenoid biosynthesis in Plasmodium falciparum.[1][5] This guide provides a comparative analysis of the potency and selectivity of this compound and a selection of its synthetic analogs, offering valuable insights into their structure-activity relationships (SAR).

Data Presentation: Potency and Selectivity of this compound Analogs

The following table summarizes the in vitro potency of this compound and its key analogs against the Dd2 strain of P. falciparum and their inhibitory activity against the P. falciparum IspD (PfIspD) enzyme. Selectivity is indicated by the lack of inhibition against human IspD and low cytotoxicity against mammalian cell lines.

CompoundP. falciparum (Dd2) Growth Inhibition IC50 (nM)[2]PfIspD Inhibition IC50 (nM)[2]Human IspD Inhibition[1]Notes on Selectivity and SAR[2][6]
This compound (1a) 250 ± 5044 ± 15No inhibitionThe active stereoisomer is (1R,3S). Demonstrates high selectivity for the parasite enzyme.[1][6]
1b >10,000NDNDUnsubstituted phenyl D-ring leads to a loss of potency, highlighting the importance of D-ring substitution.
1c Weak inhibitionNDND2'-chloro substitution on the D-ring results in weak activity.
1e Potent (similar to 1a)NDND2'-chloro-4'-methyl disubstitution on the D-ring restores potency, indicating a requirement for specific substitution patterns for optimal activity.
1u >10,000NDND2',4'-dimethyl substitution on the D-ring abolishes activity, suggesting that electron-withdrawing groups are preferred.
3a >10,000NDNDReplacement of the C3-carboxyl group with a methyl ester (CO2Me) abrogates activity, emphasizing the necessity of the carboxylate for potency.
7a Equipotent to 1aNDNDReplacement of the C3-carboxyl group with a methyl amide restores potency, indicating that a hydrogen bond donor/acceptor at this position is crucial.
Fosmidomycin Poor inhibitor (~4% inhibition at 10 µM)Poor inhibitorNDA known inhibitor of the upstream MEP pathway enzyme, DXR, included as a negative control for IspD inhibition. Shows significantly lower toxicological selectivity compared to this compound.[2]

ND: Not Determined

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general experimental workflow for assessing the potency and selectivity of this compound analogs.

MEP_Pathway cluster_MEP MEP Pathway in Plasmodium falciparum G3P Glyceraldehyde-3-phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-Deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate DXR->MEP IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspD->CDP_ME IspE IspE CDP_ME->IspE MEcPP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol IspE->MEcPP IspF IspF MEcPP->IspF HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate IspF->HMBPP IspG IspG HMBPP->IspG IspH IspH IspG->IspH IPP_DMAPP IPP / DMAPP IspH->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids This compound This compound & Analogs This compound->IspD Inhibition Fosmidomycin Fosmidomycin Fosmidomycin->DXR Inhibition

Caption: The MEP pathway in Plasmodium falciparum and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_potency Potency Assessment cluster_selectivity Selectivity Assessment cluster_analysis Data Analysis start Design & Synthesize This compound Analogs in_vitro_pf In vitro P. falciparum Growth Inhibition Assay start->in_vitro_pf enzyme_assay Recombinant PfIspD Enzyme Inhibition Assay start->enzyme_assay cytotoxicity Mammalian Cell Line Cytotoxicity Assay start->cytotoxicity human_ispd Human IspD Inhibition Assay start->human_ispd ic50_pf Determine IC50 (Parasite Growth) in_vitro_pf->ic50_pf sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_pf->sar_analysis ic50_enzyme Determine IC50 (Enzyme Inhibition) enzyme_assay->ic50_enzyme ic50_enzyme->sar_analysis selectivity_index Calculate Selectivity Index cytotoxicity->selectivity_index selectivity_index->sar_analysis human_ispd->sar_analysis

Caption: Experimental workflow for evaluating this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.

P. falciparum Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit the growth of intraerythrocytic stages of P. falciparum.

  • Parasite Culture: The drug-resistant Dd2 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure:

    • Asynchronous parasite cultures with approximately 0.5% parasitemia and 2% hematocrit are plated into 96-well plates.

    • Compounds are serially diluted and added to the wells.

    • Plates are incubated for 72 hours under the standard culture conditions.

    • Parasite growth is quantified using a SYBR Green I-based fluorescence assay. A lysis buffer containing SYBR Green I is added to each well, and after incubation in the dark, fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Recombinant PfIspD Enzyme Inhibition Assay

This biochemical assay directly measures the inhibition of the target enzyme, PfIspD.

  • Enzyme and Substrates: Recombinant P. falciparum IspD (PfIspD) is expressed and purified. The substrates for the enzymatic reaction are 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate format.

    • The reaction mixture contains PfIspD, MEP, CTP, and the test compound in a suitable buffer (e.g., Tris-HCl with MgCl₂ and DTT).

    • The reaction is initiated by the addition of one of the substrates.

    • The production of pyrophosphate (PPi), a product of the IspD-catalyzed reaction, is measured using a continuous, coupled-enzyme assay. For instance, PPi can be converted to ATP by ATP sulfurylase, and the resulting ATP is used by luciferase to generate a luminescent signal.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compounds against a representative mammalian cell line to determine their selectivity.

  • Cell Culture: A mammalian cell line, such as HEK293T or HepG2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Plates are incubated for 48-72 hours.

    • Cell viability is assessed using a standard method, such as the resazurin reduction assay (alamarBlue) or the MTT assay. For the resazurin assay, the reagent is added to each well, and after an incubation period, fluorescence is measured (excitation: 560 nm, emission: 590 nm).

  • Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC₅₀ to the antiplasmodial IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite over mammalian cells.

This comparative guide underscores the potential of this compound and its analogs as a new class of antimalarial agents. The structure-activity relationship data provides a roadmap for the rational design of more potent and selective IspD inhibitors, contributing to the development of next-generation therapies to combat malaria.

References

Evaluating the Off-Target Effects of MMV008138 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target effects of the antimalarial compound MMV008138 in cellular models. By summarizing key experimental data and outlining detailed methodologies, this document serves as a vital resource for researchers investigating the selectivity and potential liabilities of this promising drug candidate.

Introduction to this compound

This compound is a potent antimalarial compound identified from the "Malaria Box" library. It targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium falciparum and other pathogens, which is absent in humans.[1][2] Specifically, this compound inhibits 2-C-methyl-d-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in this pathway.[2][3] The high selectivity of this compound for the parasite's IspD enzyme over its human counterpart is a critical feature for its therapeutic potential, suggesting a favorable safety profile.[2][3]

On-Target Activity and Selectivity

The primary mechanism of action of this compound is the inhibition of P. falciparum IspD (PfIspD). The active stereoisomer, (1R,3S)-MMV008138, demonstrates nanomolar potency against the parasite.[1] A key method to confirm on-target activity in cellular models is the isopentenyl pyrophosphate (IPP) rescue assay. Since this compound blocks the production of IPP, supplementing the culture medium with exogenous IPP can reverse the growth inhibitory effects of the compound, confirming its specific action on the MEP pathway.[3]

Comparative Selectivity of this compound

A major advantage of this compound is its remarkable selectivity for the parasite enzyme over other orthologs, which is a strong indicator of a low potential for mechanism-based off-target effects in humans and gut microbiota.

Target This compound (1R,3S-isomer) Activity Fosmidomycin (Alternative IspC inhibitor) Activity Reference
P. falciparum IspDPotent inhibition (IC50 in nanomolar range)Poor inhibitor (~4% inhibition at 10 µM)[3]
Human IspDNo inhibitionNot applicable[2][3]
E. coli IspDNo inhibition at concentrations up to 10 µMInhibits E. coli growth[3]
E. coli (cellular)No effect on growth at 2000-fold its P. falciparum IC50MIC is 14-fold higher than its P. falciparum IC50[3]

Framework for Evaluating Off-Target Effects

A comprehensive assessment of off-target effects involves a multi-pronged approach, moving from broad cytotoxicity screening to specific off-target interaction panels. While specific broad-panel screening data for this compound is not publicly available, the following experimental protocols outline the standard methodologies used in the field.

General Cytotoxicity Assays

The initial step in evaluating off-target effects is to determine the compound's general cytotoxicity against a panel of human cell lines. This provides a therapeutic window or selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HEK293, HepG2, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50 or CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Off-Target Screening Panels

For a more in-depth analysis, drug candidates are typically screened against large panels of known human targets to identify potential off-target interactions that could lead to adverse effects.

Methodology: Kinase and GPCR Screening Panels

  • Kinase Panel Screening: this compound would be tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of human kinases. The percentage of inhibition for each kinase is determined using radiometric or fluorescence-based assays. Hits (typically >50% inhibition) are then followed up with IC50 determination.

  • GPCR Binding Assays: The compound is evaluated for its ability to displace a radiolabeled ligand from a panel of G-protein coupled receptors (GPCRs). The results are expressed as the percentage of inhibition of binding. Significant inhibition would prompt further investigation into the functional consequences (agonist or antagonist activity).

While specific data for this compound is not available, this approach is the industry standard for proactive identification of off-target liabilities.

Visualizing Key Processes and Pathways

Signaling Pathway of this compound

MMV008138_Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_human Human Cell MEP MEP IspD IspD MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME Downstream Downstream Isoprenoid Biosynthesis CDP_ME->Downstream IPP IPP Downstream->IPP This compound This compound This compound->IspD Inhibition Human_IspD Human IspD This compound->Human_IspD No Inhibition Off_Target_Workflow cluster_primary Primary Evaluation cluster_secondary Secondary (Off-Target) Screening start Test Compound (this compound) cytotoxicity General Cytotoxicity Assays (e.g., MTT on human cell lines) start->cytotoxicity on_target On-Target Activity (P. falciparum growth inhibition) start->on_target selectivity_index Calculate Selectivity Index (SI) (CC50 / IC50) cytotoxicity->selectivity_index on_target->selectivity_index kinase_panel Kinase Panel Screening selectivity_index->kinase_panel gpcr_panel GPCR Binding Panel selectivity_index->gpcr_panel other_panels Other Safety Panels (Ion Channels, etc.) selectivity_index->other_panels data_analysis Data Analysis & Hit Identification kinase_panel->data_analysis gpcr_panel->data_analysis other_panels->data_analysis follow_up Follow-up Studies (IC50 determination, functional assays) data_analysis->follow_up risk_assessment Off-Target Liability Risk Assessment follow_up->risk_assessment Logical_Comparison This compound This compound Target: IspD Human IspD: No Inhibition E. coli IspD: No Inhibition Selectivity: High Fosmidomycin Fosmidomycin Target: IspC (DXR) Human Ortholog: Absent E. coli IspC: Inhibition Selectivity: Lower Comparison Comparison of MEP Pathway Inhibitors Comparison->this compound Comparison->Fosmidomycin

References

MMV008138: A Comparative Guide to its Efficacy Against Diverse Plasmodium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative that targets the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium parasites.[1][2][3] This pathway is absent in humans, making its components attractive targets for novel antimalarial therapies.[2] this compound specifically inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, the third enzyme in the MEP pathway.[1][3] This guide provides a comprehensive comparison of the efficacy of this compound against various Plasmodium species, supported by available experimental data.

Mechanism of Action: Targeting the MEP Pathway

This compound exerts its antimalarial activity by selectively inhibiting the Plasmodium IspD enzyme. This inhibition disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential precursors for various biological processes in the parasite.[2][3] The specific targeting of the MEP pathway has been confirmed by chemical rescue experiments where the growth inhibitory effects of this compound on P. falciparum can be reversed by the addition of IPP.[1]

The following diagram illustrates the signaling pathway targeted by this compound.

MEP_Pathway MEP MEP IspD IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) MEP->IspD CTP CTP CTP->IspD CDP_ME CDP-ME IspD->CDP_ME This compound This compound This compound->IspD Inhibition Downstream Downstream Isoprenoid Biosynthesis CDP_ME->Downstream

Figure 1: Inhibition of the MEP pathway by this compound.

In Vitro Efficacy Against Plasmodium Species

The in vitro activity of this compound has been primarily characterized against Plasmodium falciparum. Data on its efficacy against other human and non-human primate malaria parasites is limited.

Table 1: In Vitro Efficacy of this compound and Comparator Compounds Against Various Plasmodium Species

CompoundPlasmodium SpeciesStrainAssay TypeIC50 (nM)Reference
This compound P. falciparumDd2Whole-cell growth inhibition~350[1]
P. falciparum-Recombinant PfIspD inhibition~44[1][2]
P. vivax-Recombinant PvIspD inhibitionEffective only at lower CTP concentrations[3]
Fosmidomycin P. falciparumA2Whole-cell growth inhibition~370[1]
P. falciparum-Recombinant PfIspD inhibition~4% inhibition at 10 µM[2]
Domiphen Bromide P. vivax-Recombinant PvIspD inhibition169[1]

IC50: Half-maximal inhibitory concentration. Data for P. knowlesi and P. cynomolgi are not available in the reviewed literature.

In Vivo Efficacy

In vivo studies of this compound have been conducted in a murine model using the rodent malaria parasite Plasmodium berghei.

Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model

CompoundPlasmodium SpeciesAnimal ModelOutcomeReference
This compound P. bergheiMouseNo activity observed[4]

Detailed quantitative data on parasitemia levels and survival rates were not available in the reviewed literature.

The lack of in vivo efficacy of this compound in the P. berghei model, despite its potent in vitro activity against P. falciparum, suggests potential species-specific differences in the IspD enzyme or pharmacokinetic/pharmacodynamic issues in the mouse model.[4]

Experimental Protocols

In Vitro P. falciparum Growth Inhibition Assay

The efficacy of antimalarial compounds against asexual blood-stage P. falciparum is commonly determined using a [³H]-hypoxanthine incorporation assay.

In_Vitro_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis start Synchronized P. falciparum culture (ring stage) plate Add parasite culture to 96-well plate start->plate add_drug Add serial dilutions of This compound & comparators plate->add_drug incubate Incubate for 48 hours add_drug->incubate add_hypoxanthine Add [3H]-hypoxanthine incubate->add_hypoxanthine incubate_2 Incubate for another 24 hours add_hypoxanthine->incubate_2 harvest Harvest cells and measure radioactivity incubate_2->harvest calculate Calculate IC50 values harvest->calculate

Figure 2: Workflow for in vitro antimalarial drug testing.

Methodology:

  • Plasmodium falciparum cultures are synchronized at the ring stage.

  • The parasite culture is added to a 96-well microtiter plate.

  • Serial dilutions of the test compounds (e.g., this compound, Fosmidomycin) are added to the wells.

  • The plate is incubated for 48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).

  • [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 24 hours.

  • The cells are harvested, and the incorporation of [³H]-hypoxanthine is measured using a scintillation counter.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.

Recombinant IspD Inhibition Assay

The direct inhibitory effect of compounds on the IspD enzyme is measured using a biochemical assay.

Methodology:

  • Recombinant Plasmodium IspD enzyme is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) and the substrates, 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).

  • The reaction is initiated, and the production of the product, 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), or the release of pyrophosphate is measured over time.

  • The IC50 value is determined by measuring the enzyme activity at different inhibitor concentrations.

In Vivo Efficacy in P. berghei Mouse Model

The in vivo antimalarial activity is assessed using a standard 4-day suppressive test in mice.

Methodology:

  • Mice are infected with Plasmodium berghei via intraperitoneal injection of infected red blood cells.

  • Two hours post-infection, the mice are treated orally or subcutaneously with the test compound once daily for four consecutive days.

  • On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.

  • The average percentage of suppression of parasitemia is calculated by comparing the parasitemia in the treated groups to the untreated control group.

Conclusion

This compound is a promising antimalarial compound that effectively targets the IspD enzyme of the essential MEP pathway in Plasmodium falciparum. Its potent in vitro activity against this major human malaria parasite highlights its potential as a lead for the development of new antimalarials. However, the current lack of efficacy data for other clinically relevant Plasmodium species, such as P. vivax, and its inactivity in the P. berghei in vivo model underscore the need for further investigation. Future studies should focus on elucidating the reasons for the observed species-specific differences and on optimizing the compound's structure to improve its broad-spectrum activity and in vivo efficacy.

References

Safety Operating Guide

Proper Disposal of MMV008138: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the antimalarial compound MMV008138 is paramount for protecting both laboratory personnel and the environment. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, integrating best practices for handling chemical and pharmaceutical waste in a research setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general precautions for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The proper disposal of antimalarial agents involves a systematic process of segregation, containment, and selection of the appropriate final disposal method.[6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Liquid Waste:

    • Solutions containing this compound (e.g., from assays or as a solvent).

    • Contaminated solvents.

    • Procedure: Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. Aqueous waste should be collected separately from organic solvent waste.[7]

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards associated with the compound (e.g., "Biologically Active," "Chemical Hazard").

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

3. Final Disposal Method Selection:

The selection of the final disposal method should be based on institutional protocols and local regulations. The following are common disposal routes for chemical and pharmaceutical waste:

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Waste Incineration High-temperature incineration by a licensed hazardous waste disposal vendor is the preferred method for destroying active pharmaceutical ingredients.
Liquid this compound Waste Incineration or Chemical Treatment Organic solvent-based solutions should be sent for incineration. Aqueous solutions may require chemical treatment by a specialized waste disposal facility.
Contaminated Labware Decontamination and Disposal Glassware should be decontaminated with an appropriate solvent or cleaning solution before being washed for reuse or disposed of as hazardous waste. Disposable plastics should be collected as solid hazardous waste.

Note: Direct disposal of this compound waste down the drain or in regular trash is strictly prohibited.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow This compound Waste Disposal Workflow start Generation of This compound Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs dispose Final Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->dispose

A flowchart outlining the procedural steps for the safe disposal of this compound waste.

Signaling Pathway of this compound Action for Context

Understanding the mechanism of action of this compound highlights its biological potency and the importance of proper disposal. The following diagram illustrates the targeted signaling pathway.

This compound Mechanism of Action This compound Inhibition of the MEP Pathway cluster_parasite Plasmodium falciparum Apicoplast MEP MEP Pathway IspD IspD Enzyme MEP->IspD Isoprenoids Essential Isoprenoids IspD->Isoprenoids Parasite_Survival Parasite Survival and Growth Isoprenoids->Parasite_Survival This compound This compound This compound->IspD Inhibits

Diagram of this compound's inhibitory action on the IspD enzyme within the MEP pathway of malaria parasites.

By adhering to these disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work with potent antimalarial compounds like this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling MMV008138

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of the novel antimalarial compound MMV008138 based on its chemical class (β-carboline derivative) and general best practices for laboratory research with new chemical entities. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this information should be used as a supplement to, and not a replacement for, a thorough risk assessment conducted by qualified personnel at your institution.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the handling of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Due to the limited publicly available information, some data points are not available.

PropertyValueSource
Molecular Formula C₁₉H₁₄Cl₂N₂O₂N/A
Molecular Weight 389.24 g/mol N/A
Solubility ≥ 2.08 mg/mL (5.76 mM) in 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]MedChemExpress[1]
Appearance Solid (assumed)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
LD50 (Oral, Rat) Not availableN/A
Occupational Exposure Limits Not establishedN/A

Personal Protective Equipment (PPE)

Given that this compound is a novel compound with unknown long-term health effects, stringent adherence to PPE protocols is mandatory to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield where splashing is a possibility.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially when handling the pure compound or concentrated solutions.

  • Body Protection: A fully buttoned laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat.

  • Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing, preparing concentrated stock solutions), a properly fitted N95 or higher-rated respirator is recommended. All work with the solid compound should be performed in a certified chemical fume hood.

Operational and Disposal Plans

Receiving and Storing
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Work Area: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Weighing: To prevent inhalation of dust, weigh the solid compound within the fume hood. Use a dedicated, clean spatula and weighing paper.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Spill Management
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the absorbent material with a suitable solvent (e.g., ethanol) to wet the powder.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Minor Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area until it has been cleared by safety professionals.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety

MMV008138_Handling_Workflow This compound Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Spill Spill Occurs Minor_Spill Minor Spill Protocol Spill->Minor_Spill Small & Contained Major_Spill Major Spill Protocol Spill->Major_Spill Large or Uncontained Evacuate Evacuate Area Major_Spill->Evacuate Alert_Supervisor Alert Supervisor/Safety Officer Evacuate->Alert_Supervisor Handling_Node Standard Operating Procedure Emergency_Node Emergency Response

Caption: Workflow for safe handling and emergency response for this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。